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  • Product: Methyl 2-amino-4-methylpentanoate hydrochloride
  • CAS: 6322-53-8

Core Science & Biosynthesis

Foundational

"Methyl 2-amino-4-methylpentanoate hydrochloride" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-4-methylpentanoate hydrochloride, commonly known as L-Leucine methyl ester hydrochloride, is a derivative of the essential branc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylpentanoate hydrochloride, commonly known as L-Leucine methyl ester hydrochloride, is a derivative of the essential branched-chain amino acid L-leucine.[1] It serves as a crucial building block in peptide synthesis and holds significant potential in pharmaceutical development, particularly in targeting metabolic disorders due to its role in amino acid metabolism.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways.

Chemical and Physical Properties

Methyl 2-amino-4-methylpentanoate hydrochloride is a white crystalline powder.[2] The following tables summarize its key chemical and physical properties.

Table 1: General Properties

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[3][4]
Molecular Weight 181.66 g/mol [3][4][5]
Appearance White powder or crystals[2]
Melting Point 151-153 °C

Table 2: Identification and Structural Information

IdentifierValueReference(s)
IUPAC Name methyl (2S)-2-amino-4-methylpentanoate;hydrochloride[5]
Synonyms L-Leucine methyl ester hydrochloride, H-Leu-OMe·HCl, (S)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride[2][5]
CAS Number 7517-19-3 (L-form)[2]
PubChem CID 2723695 (L-form)[5]
SMILES CC(C)C--INVALID-LINK--N.Cl[5]
InChI InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1

Table 3: Spectroscopic Data

Spectrum TypeKey Data/ObservationsReference(s)
¹H NMR δ 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H)[6]
¹³C NMR δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2[6]
IR (KBr Wafer) Characteristic peaks for amine hydrochloride, ester carbonyl, and alkyl groups.[7]
Mass Spectrometry (ESI-MS) m/z: 146.3 [M+H]⁺[6]

Experimental Protocols

Synthesis via Fischer Esterification with Trimethylchlorosilane

A convenient and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the Fischer esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[6] This method offers mild reaction conditions and generally provides good to excellent yields.[6]

General Procedure: [6]

  • To a round bottom flask, add the amino acid (0.1 mol).

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

For L-leucine methyl ester hydrochloride, the reaction is typically complete within 12 hours.[6]

Purification

The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for recrystallization is methanol-ether.[8]

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol.

  • Slowly add diethyl ether until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Biological Significance and Signaling Pathways

As a derivative of L-leucine, methyl 2-amino-4-methylpentanoate hydrochloride is expected to participate in similar biological pathways. L-leucine is a key regulator of protein synthesis and cell growth, primarily through its activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][9]

The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. Leucine directly activates mTOR complex 1 (mTORC1), which in turn phosphorylates downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.[9][10]

Below is a simplified representation of the Leucine-mTOR signaling pathway.

Leucine_mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Exploratory

The Lynchpin of Peptide Construction: A Technical Guide to Methyl 2-amino-4-methylpentanoate hydrochloride in Peptide Synthesis

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Methyl 2-amino-4-methylpentanoate hydrochloride in the intricate process of pep...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Methyl 2-amino-4-methylpentanoate hydrochloride in the intricate process of peptide synthesis. This whitepaper delves into the core functionalities, experimental protocols, and quantitative data associated with this essential amino acid derivative.

In the realm of peptide chemistry, the controlled and sequential assembly of amino acids is paramount. "Methyl 2-amino-4-methylpentanoate hydrochloride," a derivative of the amino acid Leucine, serves as a critical building block in this process. Its primary role is to provide the Leucine residue with a temporarily protected carboxylic acid group (as a methyl ester), allowing for the specific formation of a peptide bond at its free amino group. This strategic protection is fundamental to preventing unwanted side reactions and ensuring the correct peptide sequence is synthesized.

The hydrochloride salt form of this compound enhances its stability and solubility, making it a convenient and reliable reagent for use in solution-phase peptide synthesis. It readily participates in coupling reactions with N-protected amino acids, forming the desired dipeptide, which can be further elongated to create more complex peptide chains.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 2-amino-4-methylpentanoate hydrochloride is essential for its effective application.

PropertyValue
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white solid powder
CAS Number 7786-98-3

The Core of Peptide Synthesis: A Step-by-Step Workflow

The synthesis of a dipeptide using Methyl 2-amino-4-methylpentanoate hydrochloride typically follows a well-defined, multi-step solution-phase protocol. This process involves the activation of a carboxyl group on an N-protected amino acid and its subsequent coupling with the free amino group of the leucine methyl ester.

Peptide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A N-Protected Amino Acid (e.g., Boc-Ala-OH) E Activation of N-Protected Amino Acid A->E with Coupling Agents B Methyl 2-amino-4-methylpentanoate HCl (H-Leu-OMe.HCl) F Neutralization of H-Leu-OMe.HCl B->F with Base C Coupling Agents (e.g., DCC, HOBt) C->E D Base (e.g., NMM, TEA) D->F G Peptide Bond Formation E->G F->G H Filtration of By-products (e.g., DCU) G->H Reaction Mixture I Aqueous Work-up (Washing) H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, Mass Spec) J->K L Protected Dipeptide (e.g., Boc-Ala-Leu-OMe) K->L Yields Peptide_Elongation A Protected Dipeptide (e.g., Boc-Ala-Leu-OMe) B N-Terminal Deprotection (e.g., with TFA) A->B C Dipeptide Methyl Ester Salt (e.g., H-Ala-Leu-OMe.TFA) B->C D Neutralization (with Base) C->D E Free Amine Dipeptide (H-Ala-Leu-OMe) D->E F Coupling with next N-Protected Amino Acid (e.g., Boc-Val-OH + DCC/HOBt) E->F G Protected Tripeptide (e.g., Boc-Val-Ala-Leu-OMe) F->G

Foundational

The Versatile Chiral Building Block: A Technical Guide to Methyl 2-amino-4-methylpentanoate Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals Methyl 2-amino-4-methylpentanoate hydrochloride, the methyl ester hydrochloride salt of the amino acid L-leucine, has emerged as a crucial and versatile chi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-methylpentanoate hydrochloride, the methyl ester hydrochloride salt of the amino acid L-leucine, has emerged as a crucial and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, well-defined stereochemistry, and reactive functionalities make it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides an in-depth overview of its applications, supported by experimental data and detailed protocols.

Physicochemical Properties

Methyl 2-amino-4-methylpentanoate hydrochloride is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][2]
CAS Number 7517-19-3[1]
Appearance White to off-white crystalline solid
Melting Point 149-151 °C
Solubility Soluble in water and methanol
Synonyms L-Leucine methyl ester hydrochloride, H-Leu-OMe·HCl[1]

Core Applications in Asymmetric Synthesis

The strategic utility of Methyl 2-amino-4-methylpentanoate hydrochloride lies in its ability to introduce a specific stereocenter into a target molecule. The primary amino group and the methyl ester functionality serve as convenient handles for a variety of chemical transformations.

Synthesis of Chiral Heterocycles: The Pyrrolidine Scaffold

One of the prominent applications of this chiral building block is in the synthesis of enantiomerically pure heterocyclic compounds, such as pyrrolidines. These motifs are prevalent in a vast number of biologically active natural products and pharmaceutical agents.

A general synthetic pathway for the conversion of L-amino acids to chiral 3,4-disubstituted pyrrolidines has been established. This methodology can be directly applied using Methyl 2-amino-4-methylpentanoate hydrochloride as the starting material. The overall transformation is depicted in the following workflow:

Synthesis_of_Chiral_Pyrrolidines start Methyl 2-amino-4-methylpentanoate hydrochloride esterification N-Protection (e.g., Boc anhydride) start->esterification 1. reduction Ester Reduction (e.g., DIBAL-H) esterification->reduction 2. olefination Horner-Wadsworth-Emmons Olefination reduction->olefination 3. cyclization Intramolecular Cyclization (e.g., with TosMIC) olefination->cyclization 4. product Chiral 3,4-disubstituted Pyrrolidine cyclization->product 5.

Fig. 1: Synthetic workflow for chiral pyrrolidines.

Experimental Protocol: General Procedure for the Synthesis of Chiral 3,4-disubstituted Pyrrolidines

  • N-Protection: To a solution of Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) in a suitable solvent (e.g., THF), triethylamine (2.2 eq) and di-tert-butyl dicarbonate (1.1 eq) are added. The reaction mixture is stirred at room temperature until completion.

  • Ester Reduction: The N-protected amino ester is dissolved in an anhydrous solvent (e.g., toluene) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq) is added dropwise, maintaining the temperature below -65 °C. The reaction is quenched with methanol.

  • Horner-Wadsworth-Emmons Olefination: The resulting aldehyde is subjected to a Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent to yield the corresponding α,β-unsaturated ester.

  • Intramolecular Cyclization: The α,β-unsaturated ester is treated with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., sodium hydride) in a mixture of ether and DMSO to afford the chiral 3,4-disubstituted pyrrolidine.

StepReagents and ConditionsTypical Yield (%)
N-Protection Boc₂O, Et₃N, THF, rt>95
Ester Reduction DIBAL-H, Toluene, -78 °C80-90
Olefination Phosphonate reagent, Base, Solvent70-85
Cyclization TosMIC, NaH, Ether/DMSO60-75
Peptide Synthesis

As a protected amino acid derivative, Methyl 2-amino-4-methylpentanoate hydrochloride is a fundamental component in peptide synthesis. The hydrochloride salt is typically neutralized in situ to liberate the free amine, which then participates in peptide bond formation with an N-protected amino acid or peptide fragment.

Peptide_Coupling start Methyl 2-amino-4-methylpentanoate hydrochloride neutralization Neutralization (e.g., DIPEA, NMM) start->neutralization coupling Peptide Coupling: N-Protected Amino Acid, Coupling Reagent (e.g., HATU, HBTU) neutralization->coupling product Dipeptide Ester coupling->product

Fig. 2: Workflow for a standard peptide coupling reaction.

Experimental Protocol: Standard Peptide Coupling

  • Neutralization: Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1-1.5 eq) is added, and the mixture is stirred for 15-30 minutes at room temperature.

  • Coupling: To the solution of the free amine, the N-protected amino acid (1.0-1.2 eq) and a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.0-1.2 eq) are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is typically diluted with an organic solvent and washed successively with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Coupling ReagentBaseTypical Yield (%)
HATU DIPEA90-98
HBTU DIPEA85-95
EDC/HOBt NMM80-90
Precursor for Chiral Ligands and Auxiliaries

The amino and ester functionalities of Methyl 2-amino-4-methylpentanoate hydrochloride can be readily modified to generate a variety of chiral ligands and auxiliaries for asymmetric catalysis. For instance, reduction of the ester to the corresponding alcohol provides a chiral amino alcohol, a privileged scaffold for the synthesis of catalysts for reactions such as asymmetric additions to aldehydes and ketones.

Future Outlook

The utility of Methyl 2-amino-4-methylpentanoate hydrochloride as a chiral building block continues to expand. Its application in multicomponent reactions, such as the Ugi reaction, offers a rapid and efficient route to complex, stereochemically defined molecules. Furthermore, its incorporation into novel drug candidates, particularly antiviral and anticancer agents, underscores its significance in medicinal chemistry. As the demand for enantiomerically pure compounds grows, the importance of versatile and cost-effective chiral synthons like Methyl 2-amino-4-methylpentanoate hydrochloride will undoubtedly increase, driving further innovation in the field of asymmetric synthesis.

References

Exploratory

The Untapped Potential of Methyl 2-amino-4-methylpentanoate Hydrochloride in Proteomics: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-amino-4-methylpentanoate hydrochloride, a leucine methyl ester derivative, is a commercially available compound whose potential in the fie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-methylpentanoate hydrochloride, a leucine methyl ester derivative, is a commercially available compound whose potential in the field of proteomics research remains largely unexplored in published literature. This technical guide serves to bridge this gap by providing a comprehensive overview of its chemical properties and, more importantly, outlining its theoretical applications in cutting-edge proteomics workflows. While direct experimental evidence for this specific compound is scarce, its structural similarity to leucine and the presence of a reactive primary amine and a methyl ester group suggest its utility in several key areas. This document provides hypothetical, yet detailed, experimental protocols for its use as a stable isotope labeling precursor, a derivatization agent for targeted quantification, and as a foundational molecule for the synthesis of novel chemical probes. The included diagrams and data table frameworks are intended to serve as a practical starting point for researchers aiming to investigate the utility of this compound in their own proteomics studies.

Introduction to Methyl 2-amino-4-methylpentanoate Hydrochloride

Methyl 2-amino-4-methylpentanoate hydrochloride is the hydrochloride salt of the methyl ester of the amino acid leucine.[1][2] It is a stable, crystalline solid that is soluble in aqueous solutions. Its key structural features relevant to proteomics are the free primary amine, the methyl ester group, and the isobutyl side chain characteristic of leucine. These features make it a candidate for various chemical modifications and incorporations in proteomics workflows.

Chemical Properties:

PropertyValue
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [1][2][3]
Synonyms H-DL-Leu-OMe HCl, Leucine methyl ester hydrochloride[1]
Functional Groups Primary amine, Methyl ester, Isobutyl group

Theoretical Applications in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[4] Methyl 2-amino-4-methylpentanoate hydrochloride could theoretically be employed in several quantitative strategies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[4][5][6] In SILAC, cells are grown in media where a standard essential amino acid is replaced by its heavy isotope-labeled counterpart.

Theoretical Application:

A stable isotope-labeled version of methyl 2-amino-4-methylpentanoate (e.g., with ¹³C or ¹⁵N) could potentially be used in a modified SILAC workflow. While cells typically incorporate free amino acids, the ester form might be hydrolyzed by intracellular esterases, releasing the labeled leucine for incorporation into newly synthesized proteins.

Hypothetical Experimental Protocol: SILAC using Labeled Methyl 2-amino-4-methylpentanoate

  • Cell Culture: Grow two populations of cells in leucine-deficient media. Supplement one population with standard ("light") methyl 2-amino-4-methylpentanoate hydrochloride and the other with a "heavy" isotopically labeled version (e.g., ¹³C₆, ¹⁵N₁-Methyl 2-amino-4-methylpentanoate).

  • Cell Lysis and Protein Extraction: After several cell divisions to ensure complete incorporation, harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Denature, reduce, and alkylate the protein mixture. Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Hypothetical SILAC Workflow Diagram

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis light_cells Cells in 'Light' Medium (Standard Leucine Ester) mix Combine Cell Lysates (1:1) light_cells->mix heavy_cells Cells in 'Heavy' Medium (Isotope-Labeled Leucine Ester) heavy_cells->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of Light/Heavy Pairs) lcms->data

Caption: Hypothetical SILAC workflow using labeled methyl 2-amino-4-methylpentanoate.

Use as an Internal Standard for Targeted Proteomics

In targeted proteomics, specific peptides are monitored for quantification. Stable isotope-labeled peptides are often used as internal standards to improve accuracy and precision.[7][8][9]

Theoretical Application:

A stable isotope-labeled version of methyl 2-amino-4-methylpentanoate hydrochloride could be used to synthesize a labeled peptide standard. This standard would be spiked into a sample prior to analysis to allow for accurate quantification of the corresponding endogenous peptide.

Hypothetical Experimental Protocol: Use as an Internal Standard

  • Synthesis of Labeled Peptide: Synthesize a peptide of interest using a stable isotope-labeled methyl 2-amino-4-methylpentanoate at one or more leucine positions.

  • Sample Preparation: Prepare the biological sample by extracting and digesting the proteins.

  • Spiking of Internal Standard: Add a known amount of the heavy-labeled synthetic peptide to the digested sample.

  • LC-MS/MS Analysis: Analyze the sample using a targeted mass spectrometry method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), monitoring for both the light (endogenous) and heavy (standard) peptide transitions.

  • Data Analysis: Quantify the endogenous peptide by comparing its peak area to that of the known amount of the spiked-in heavy internal standard.

Hypothetical Data for Internal Standard Quantification

Peptide SequenceEndogenous (Light) Peak AreaInternal Standard (Heavy) Peak AreaCalculated Amount (fmol)
VGL(leu)TEAFK4.5e69.0e650
FNV(leu)PTIYR1.2e78.0e6150

Theoretical Applications in Chemical Proteomics

Chemical proteomics utilizes chemical probes to study protein function, interactions, and localization.

Derivatization Agent for Enhanced MS Detection

Derivatization of amino acids and peptides can improve their chromatographic properties and ionization efficiency in mass spectrometry.[10][11]

Theoretical Application:

The primary amine of methyl 2-amino-4-methylpentanoate hydrochloride could be chemically modified to create a novel derivatization reagent. For example, a permanently charged group or a group with high proton affinity could be attached to enhance ESI-MS signal intensity. This new reagent could then be used to label the N-terminus of peptides or the side chain of lysine residues.

Building Block for Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) uses chemical probes that covalently bind to the active sites of enzymes.[12][13][14][15][16]

Theoretical Application:

Methyl 2-amino-4-methylpentanoate hydrochloride can serve as a scaffold for the synthesis of an activity-based probe. The leucine side chain can provide specificity for certain enzyme classes, while the primary amine can be used as a handle to attach a reporter tag (e.g., biotin or a fluorophore) and a reactive group ("warhead") that covalently modifies the target enzyme.

Hypothetical Synthesis of an Activity-Based Probe

ABP_Synthesis cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product leu_ester Methyl 2-amino-4- methylpentanoate step1 Couple Reporter Tag to Amine leu_ester->step1 reporter Reporter Tag (e.g., Biotin-NHS) reporter->step1 warhead Reactive Group (e.g., Fluorophosphonate) step2 Couple Warhead warhead->step2 step1->step2 abp Leucine-based Activity-Based Probe step2->abp

Caption: Hypothetical synthesis of a leucine-based activity-based probe.

Hypothetical Experimental Protocol: Activity-Based Protein Profiling

  • Probe Incubation: Incubate a cell lysate or live cells with the synthesized leucine-based ABP.

  • Reporter Tag Conjugation (if applicable): If using a two-step labeling approach, perform a click chemistry reaction to attach a reporter tag.

  • Enrichment of Labeled Proteins: Use streptavidin beads to enrich for biotin-labeled proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides to identify the proteins that were targeted by the ABP.

Conclusion and Future Directions

While "Methyl 2-amino-4-methylpentanoate hydrochloride" has yet to be established as a staple reagent in proteomics research, its chemical structure holds considerable theoretical promise. This guide has outlined several potential applications, from quantitative proteomics using stable isotope labeling to the development of novel chemical probes for functional proteomics. It is our hope that the detailed hypothetical protocols and conceptual frameworks provided herein will inspire and facilitate the experimental validation of this compound's utility in the proteomics community. Future research should focus on the synthesis of isotopically labeled and derivatized forms of this molecule and their systematic evaluation in the proteomics workflows described. Such studies will be crucial in determining whether the theoretical potential of methyl 2-amino-4-methylpentanoate hydrochloride can be translated into practical and valuable tools for protein research.

References

Foundational

The Versatile Chiral Building Block: A Technical Guide to Methyl 2-amino-4-methylpentanoate Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Methyl 2-amino-4-methylpentanoate hydrochloride, a pivotal chiral building block in the landscape of d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-amino-4-methylpentanoate hydrochloride, a pivotal chiral building block in the landscape of drug discovery and development. This document details its chemical properties, synthesis, purification, and significant applications, with a focus on its role in peptide synthesis and as a precursor for active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Chiral Precursor

Methyl 2-amino-4-methylpentanoate hydrochloride, also known by its common synonym L-Leucine methyl ester hydrochloride, is a derivative of the essential amino acid L-leucine. Its inherent chirality and bifunctional nature, possessing both a primary amine and a methyl ester, make it a valuable starting material for the stereoselective synthesis of complex organic molecules. In the pharmaceutical industry, controlling the stereochemistry of a drug is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. This compound serves as a readily available and cost-effective source of a specific stereocenter, making it a frequently utilized component in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and for the development of robust analytical methods.

PropertyValueReference
Synonyms L-Leucine methyl ester hydrochloride, H-Leu-OMe·HCl[1]
CAS Number 7517-19-3[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to almost white powder or crystals[1]
Melting Point 151-153 °C (lit.)[1]
Optical Activity [α]²²/D +13°, c = 2 in H₂O[1]
Purity >98.0%

Synthesis and Purification: Establishing a Foundation of Purity

The quality of a starting material directly impacts the yield and purity of the final drug substance. Therefore, well-defined protocols for the synthesis and purification of Methyl 2-amino-4-methylpentanoate hydrochloride are essential.

Synthesis via Fischer Esterification

A common and efficient method for the synthesis of amino acid methyl esters is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of L-Leucine Methyl Ester Hydrochloride [2][3]

  • Materials:

    • L-Leucine

    • Methanol (anhydrous)

    • Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Leucine (0.1 mol) in anhydrous methanol (100 mL).

    • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the stirred suspension at room temperature. Alternatively, cool the methanol to 0°C and slowly add thionyl chloride (0.2 mol).

    • Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture using a rotary evaporator to obtain the crude product.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-Leucine methyl ester hydrochloride.

  • Quantitative Data:

    • Yield: Good to excellent yields are typically reported for this reaction.[2]

    • Spectroscopic Data (for L-Leucine methyl ester):

      • ¹H-NMR (D₂O): δ 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H).[2]

      • ¹³C-NMR (D₂O): δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2.[2]

      • ESI-MS: m/z: 146.0 [M+H]⁺.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product leucine L-Leucine esterification Fischer Esterification (Room Temperature) leucine->esterification methanol Methanol methanol->esterification acid_catalyst Acid Catalyst (TMSCl or SOCl₂) acid_catalyst->esterification concentration Rotary Evaporation esterification->concentration Reaction Mixture precipitation Precipitation with Diethyl Ether concentration->precipitation Crude Product filtration Filtration & Drying precipitation->filtration Solid Precipitate product Methyl 2-amino-4- methylpentanoate HCl filtration->product Purified Product

Caption: General workflow for the synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride.
Purification

For applications in pharmaceutical synthesis, achieving high purity is critical. A common method for purifying L-Leucine methyl ester hydrochloride is recrystallization or adsorption followed by crystallization.

Experimental Protocol: Purification of L-Leucine Methyl Ester Hydrochloride [4]

  • Materials:

    • Crude L-Leucine methyl ester hydrochloride (purity < 95%)

    • Activated carbon

    • Water

  • Procedure:

    • Dissolve the crude L-Leucine methyl ester hydrochloride in water to create an aqueous solution.

    • Add activated carbon to the solution with stirring (weight ratio of crude product to activated carbon is approximately 1:0.3-0.5).

    • Adjust the pH of the solution to between 5.3 and 6.5.

    • Filter the mixture to remove the activated carbon and obtain a clear filtrate.

    • Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original volume.

    • Cool the concentrated solution to induce crystallization.

    • Collect the crystals by filtration and dry them under vacuum to obtain the purified product.

  • Quantitative Data:

    • Purity: This method can increase the purity from <95% to >99%.[4]

Purification_Workflow cluster_start Starting Material cluster_process Purification Steps cluster_product Final Product crude_product Crude L-Leucine methyl ester HCl dissolution Dissolution in Water crude_product->dissolution adsorption Adsorption with Activated Carbon dissolution->adsorption Aqueous Solution filtration1 Filtration adsorption->filtration1 Suspension concentration Reduced Pressure Concentration filtration1->concentration Filtrate crystallization Cooling & Crystallization concentration->crystallization Concentrated Solution filtration2 Filtration & Drying crystallization->filtration2 Crystal Slurry purified_product High Purity L-Leucine methyl ester HCl (>99%) filtration2->purified_product

Caption: Workflow for the purification of L-Leucine methyl ester hydrochloride.

Applications in Drug Discovery and Development

Peptide Synthesis

One of the most significant applications of Methyl 2-amino-4-methylpentanoate hydrochloride is in the synthesis of peptides. Peptides are of great interest in drug discovery due to their high specificity and potency. The title compound serves as a building block for the incorporation of a leucine residue into a growing peptide chain.

Experimental Protocol: Dipeptide Synthesis using L-Leucine Methyl Ester Hydrochloride [5]

  • Materials:

    • N-protected amino acid (e.g., Carbobenzyloxy-L-asparagine)

    • L-Leucine methyl ester hydrochloride

    • Coupling reagent (e.g., N-ethyl-5-phenylisoxazolium-3'-sulfonate)

    • Base (e.g., Triethylamine)

    • Solvent (e.g., Nitromethane)

  • Procedure:

    • In a reaction vessel, dissolve the N-protected amino acid and an equivalent amount of triethylamine in nitromethane.

    • Add the coupling reagent to the solution and stir until it dissolves, forming the activated ester.

    • To this mixture, add L-Leucine methyl ester hydrochloride, followed by another equivalent of triethylamine to neutralize the hydrochloride salt.

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue is then worked up, typically by trituration with an aqueous sodium bicarbonate solution, followed by filtration and recrystallization to yield the purified dipeptide.

  • Quantitative Data for Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester synthesis: [5]

    • Crude Yield: 75-84%

    • Recrystallized Yield: 66-70%

    • Melting Point: 175-176.3 °C

    • Optical Rotation [α]²⁴D: -27.7° (c 1.0, methanol)

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation cluster_coupling_reactants Coupling Step Reactants cluster_coupling Coupling Reaction cluster_workup Work-up and Purification cluster_product Product protected_aa N-Protected Amino Acid activation Formation of Activated Ester protected_aa->activation coupling_reagent Coupling Reagent coupling_reagent->activation base1 Triethylamine (1 eq.) base1->activation coupling Peptide Bond Formation (Stir Overnight) activation->coupling Activated Ester leu_ester L-Leucine Methyl Ester Hydrochloride leu_ester->coupling base2 Triethylamine (1 eq.) base2->coupling concentration Concentration coupling->concentration Crude Reaction Mixture purification Aqueous Work-up & Recrystallization concentration->purification dipeptide Protected Dipeptide purification->dipeptide

Caption: General workflow for dipeptide synthesis using L-Leucine methyl ester hydrochloride.
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Amino acid esters are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. While L-leucine derivatives can be used to create novel ACE inhibitors, the synthesis of Enalapril, which utilizes the closely related L-alanine methyl ester, provides a well-documented illustration of the synthetic strategy.

The Renin-Angiotensin System (RAS) is a hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE) plays a key role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

Mechanism of Action of ACE Inhibitors:

  • Renin is released by the kidneys and cleaves angiotensinogen to form angiotensin I .

  • ACE converts angiotensin I to angiotensin II .

  • Angiotensin II binds to its receptors, causing vasoconstriction and aldosterone release, which increases blood pressure.

  • ACE inhibitors block the action of ACE, thereby reducing the levels of angiotensin II and lowering blood pressure.

RAS_Pathway cluster_effects Physiological Effects angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 cleavage angiotensin2 Angiotensin II angiotensin1->angiotensin2 conversion vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Release angiotensin2->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase renin Renin renin->angiotensin1 ace ACE ace->angiotensin2 ace_inhibitor ACE Inhibitor (e.g., Enalapril) ace_inhibitor->ace inhibits

Caption: The Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

The synthesis of Enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline. This dipeptide is synthesized by coupling L-alanine and L-proline, where L-alanine methyl ester hydrochloride can be a key starting material for the L-alanine moiety.[2][4] This highlights the role of amino acid esters as foundational elements in the construction of complex, non-peptidic drug molecules.

Conclusion

Methyl 2-amino-4-methylpentanoate hydrochloride is a cornerstone chiral building block in modern drug discovery and development. Its utility spans from the systematic construction of peptides to its role as a precursor in the synthesis of complex small molecule drugs. The straightforward synthesis, well-defined properties, and commercial availability of this compound ensure its continued importance in the pharmaceutical industry. The experimental protocols and workflows detailed in this guide provide a framework for its effective utilization in the laboratory, enabling researchers to leverage its unique chemical attributes in the quest for novel and improved therapeutics.

References

Exploratory

A Technical Guide to the Spectroscopic Analysis of Methyl 2-amino-4-methylpentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 2-amino-4-methylpentan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 2-amino-4-methylpentanoate hydrochloride. This compound, a derivative of the amino acid leucine, is of significant interest in various fields, including synthetic chemistry and drug development. This document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and workflows for sample analysis.

Spectroscopic Data

The following tables summarize the expected quantitative ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Methyl 2-amino-4-methylpentanoate hydrochloride. This data is critical for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~4.1Triplet~7.51Hα-CH
~3.8Singlet-3HO-CH₃
~1.9 - 1.7Multiplet-3Hβ-CH₂ and γ-CH
~0.95Doublet~6.56Hδ-CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Assignment
~172C=O (ester carbonyl)
~53O-CH₃
~51α-CH
~40β-CH₂
~24γ-CH
~22δ-CH₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
146Moderate[M+H]⁺ (of free base)
86High[M - COOCH₃]⁺
44High[CH(NH₂)C=O]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are presented below. These protocols are designed to provide a foundation for reproducible and high-quality data collection.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of Methyl 2-amino-4-methylpentanoate hydrochloride.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak (HDO at ~4.79 ppm) can be used as a reference.

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher (corresponding to a ¹H frequency of 400 MHz).

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The solvent peak or an external standard can be used for referencing.

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of Methyl 2-amino-4-methylpentanoate hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • For direct infusion, further dilute the sample to the low µg/mL or ng/mL range.

  • For GC-MS, derivatization may be necessary to improve volatility.

2. GC-MS (Gas Chromatography-Mass Spectrometry) Parameters:

  • Gas Chromatograph: Standard GC system with a capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

3. ESI-MS (Electrospray Ionization-Mass Spectrometry) Parameters:

  • Mass Spectrometer: ESI-TOF, ESI-Quadrupole, or ESI-Ion Trap.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen at a suitable pressure.

  • Drying Gas: Nitrogen at an elevated temperature (e.g., 200-300°C).

  • Mass Range: Scan from m/z 50 to 500.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl 2-amino-4-methylpentanoate hydrochloride.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Methyl 2-amino-4- methylpentanoate HCl Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dilution->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for NMR and MS analysis.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram shows how different parts of the spectroscopic data correspond to specific fragments of the Methyl 2-amino-4-methylpentanoate hydrochloride molecule.

Structure_Spectra_Relationship cluster_structure Chemical Structure cluster_nmr NMR Signals cluster_ms MS Fragments mol      H₃C                CH-CH₂-CH-C-O-CH₃       /          |  ||    H₃C         ⁺NH₃ O                 Cl⁻ H_alpha ¹H: α-CH (~4.1 ppm) H_methyl_ester ¹H: O-CH₃ (~3.8 ppm) H_isobutyl ¹H: isobutyl (~1.9-0.95 ppm) C_carbonyl ¹³C: C=O (~172 ppm) C_alpha ¹³C: α-CH (~51 ppm) ms_m_plus_h [M+H]⁺ of free base m/z 146 ms_loss_cooch3 [M - COOCH₃]⁺ m/z 86 H_alpha->mol H_methyl_ester->mol H_isobutyl->mol C_carbonyl->mol C_alpha->mol ms_m_plus_h->mol ms_loss_cooch3->mol

Caption: Correlation of spectra to structure.

Foundational

Chemical structure and synonyms of "Methyl 2-amino-4-methylpentanoate hydrochloride"

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride, a derivative of the amino acid leucine. This document is int...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride, a derivative of the amino acid leucine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

Methyl 2-amino-4-methylpentanoate hydrochloride is the hydrochloride salt of the methyl ester of the amino acid leucine. Its chemical structure is characterized by a chiral center at the alpha-carbon, an isobutyl side chain, a methyl ester group, and a protonated amino group complexed with a chloride ion.

Molecular Formula: C₇H₁₆ClNO₂[1][2]

SMILES: CC(C)CC(C(=O)OC)N.Cl[1]

Below is a two-dimensional representation of the chemical structure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product AminoAcid Amino Acid Stirring Stir at Room Temperature AminoAcid->Stirring Methanol Methanol Methanol->Stirring TMSCl Trimethylchlorosilane TMSCl->Stirring Concentration Concentration Stirring->Concentration Crystallization Crystallization/Purification Concentration->Crystallization Product Amino Acid Methyl Ester Hydrochloride Crystallization->Product

References

Exploratory

The Biological Significance of Leucine Methyl Ester Derivatives: A Technical Guide for Researchers

December 2025 Abstract Leucine methyl ester and its dipeptide derivative, L-leucyl-L-leucine methyl ester (LLOMe), are lysosomotropic agents with significant biological activities, primarily revolving around the inductio...

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Leucine methyl ester and its dipeptide derivative, L-leucyl-L-leucine methyl ester (LLOMe), are lysosomotropic agents with significant biological activities, primarily revolving around the induction of apoptosis in specific cell types. Their unique mechanism of action, involving lysosomal membrane permeabilization, has established them as valuable tools in immunology research and presents opportunities for therapeutic development. This technical guide provides an in-depth overview of the biological significance of these compounds, detailing their mechanism of action, summarizing key quantitative data, and providing experimental protocols and signaling pathway diagrams to facilitate further research and application in drug discovery.

Introduction

Leucine methyl ester derivatives are compounds of interest in cell biology and immunology due to their selective cytotoxicity towards cells rich in lysosomal proteases, particularly cytotoxic lymphocytes and myeloid cells. This selectivity has been harnessed to study and manipulate immune responses, and holds potential for the development of novel immunomodulatory and anti-cancer therapies. This whitepaper will explore the core biological functions of these derivatives, with a focus on their molecular mechanisms and practical applications in a research setting.

Mechanism of Action: Lysosomal Cell Death Pathway

The primary mechanism of action for L-leucyl-L-leucine methyl ester (LLOMe) is the induction of apoptosis via lysosomal membrane permeabilization (LMP). This process is initiated by the uptake of LLOMe into the cell, followed by its accumulation within the lysosomes.

Once inside the acidic environment of the lysosome, LLOMe is a substrate for the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2] DPPI catalyzes the polymerization of LLOMe into larger, membranolytic (Leu-Leu)n-OMe metabolites.[2][3] These polymers disrupt the integrity of the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm.[3][4][5]

The leakage of lysosomal hydrolases and the change in cytosolic pH triggers a cascade of events culminating in apoptosis.[1][3][6] This includes the activation of caspase-3-like proteases, which are key executioners of apoptosis, leading to DNA fragmentation and cell death.[3] It is important to note that this form of cell death is distinct from simple necrosis, as it involves the characteristic hallmarks of apoptosis.[1][6]

LLOMe_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cytotoxic Lymphocyte) cluster_lysosome Lysosome LLOMe_ext L-leucyl-L-leucine methyl ester (LLOMe) LLOMe_int Intracellular LLOMe LLOMe_ext->LLOMe_int Endocytosis DPPI Dipeptidyl Peptidase I (DPPI / Cathepsin C) LLOMe_int->DPPI Accumulation in Lysosome Polymers (Leu-Leu)n-OMe Membranolytic Polymers DPPI->Polymers Polymerization LMP Lysosomal Membrane Permeabilization (LMP) Polymers->LMP Cytosolic_Factors Release of Lysosomal Hydrolases LMP->Cytosolic_Factors Caspase_Activation Caspase-3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase_Activation->Apoptosis Cytosolic_Factors->Caspase_Activation

Figure 1: Mechanism of LLOMe-induced apoptosis.

Leucine and mTOR Signaling

While the primary focus of this guide is on the lysosomotropic effects of leucine methyl ester derivatives, it is also important to acknowledge the well-established role of the parent amino acid, leucine, in regulating the mTOR (mechanistic target of rapamycin) signaling pathway. Leucine is a potent activator of mTOR complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[7][8]

Activation of mTORC1 by leucine leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[8] This anabolic action of leucine is crucial for muscle growth and repair.[]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Figure 2: Leucine activation of the mTOR signaling pathway.

Quantitative Data Summary

The biological effects of leucine methyl ester derivatives have been quantified in various studies. The following tables summarize key findings.

Table 1: Cytotoxicity of L-Leucine Methyl Ester (Leu-OMe) and Derivatives
CompoundCell/OrganismParameterValueReference
L-leucyl-L-leucine methyl ester (LLOMe)Human CD16+ NK cells-Zn2+ prevents killing[1]
L-leucyl-L-leucine methyl ester (LLOMe)Human myeloid tumor cell lines (U937, HL60, THP-1)-Induces apoptosis[1]
L-leucine methyl ester (Leu-OMe)Trypanosoma cruzi (epimastigotes)IC50/1 day0.55 ± 0.21 mM[10]
L-leucine methyl ester (Leu-OMe)Trypanosoma cruzi (bloodstream trypomastigotes)IC50/1 day1.46 ± 0.16 mM[10][11]
Table 2: Kinetic Parameters of Leucine Methyl Ester
CompoundSystemParameterValueReference
L-Leucine methyl esterNeutral amino acid cotransport system (Bombyx mori midgut)Ka (with K+)27 ± 2 µM[12]
L-Leucine methyl esterNeutral amino acid cotransport system (Bombyx mori midgut)Ka (without K+)47 ± 8 µM[12]
L-Leucine methyl esterNeutral amino acid cotransport system (Bombyx mori midgut)Vmax increaseUp to 18-fold[12]

Experimental Protocols

Synthesis of Boc-L-leucine Methyl Ester

This protocol outlines two common routes for the synthesis of Boc-L-leucine methyl ester, a protected amino acid derivative often used in peptide synthesis.[13]

Route 1: N-terminal Boc Protection followed by Esterification

  • Boc Protection:

    • Dissolve L-leucine (5.0 mmol) in a mixture of water (30 mL) and 1,4-dioxane (20 mL).

    • Add sodium bicarbonate (0.3 g).

    • To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 7.5 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, perform an appropriate work-up to isolate the N-Boc-L-leucine.

  • Esterification:

    • Dissolve the N-Boc-L-leucine in methanol.

    • Add dicyclohexylcarbodiimide (DCC).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure and purify the crude product.

Route 2: Esterification followed by N-terminal Boc Protection

  • Esterification:

    • Suspend L-leucine (0.1 mol) in methanol (100 mL).

    • Slowly add freshly distilled thionyl chloride (0.2 mol) while stirring.

    • Stir the solution at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture to obtain the L-leucine methyl ester hydrochloride salt.

  • Boc Protection:

    • Dissolve the L-leucine methyl ester hydrochloride in a 1:1 mixture of THF/H₂O.

    • Add sodium bicarbonate (3.0 equiv.) and di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) at 0°C.

    • Stir the reaction mixture at room temperature for 10 hours.

    • Remove volatile components in vacuo and perform an appropriate work-up to isolate the final product.

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 Leucine1 L-Leucine Boc_Protection1 Boc Protection ((Boc)₂O, NaHCO₃) Leucine1->Boc_Protection1 NBoc_Leucine N-Boc-L-Leucine Boc_Protection1->NBoc_Leucine Esterification1 Esterification (DCC, Methanol) NBoc_Leucine->Esterification1 Final_Product1 Boc-L-leucine methyl ester Esterification1->Final_Product1 Leucine2 L-Leucine Esterification2 Esterification (SOCl₂, Methanol) Leucine2->Esterification2 Leucine_Ester L-leucine methyl ester hydrochloride Esterification2->Leucine_Ester Boc_Protection2 Boc Protection ((Boc)₂O, NaHCO₃) Leucine_Ester->Boc_Protection2 Final_Product2 Boc-L-leucine methyl ester Boc_Protection2->Final_Product2

Figure 3: Synthesis workflow for Boc-L-leucine methyl ester.

Induction of Apoptosis in a Myeloid Cell Line (e.g., U937) with LLOMe

This protocol provides a general framework for treating a myeloid cell line with LLOMe to induce apoptosis.

Materials:

  • U937 cells (or other suitable myeloid cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • L-leucyl-L-leucine methyl ester (LLOMe)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain U937 cells in logarithmic growth phase in complete culture medium.

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight.

  • LLOMe Treatment:

    • Prepare a stock solution of LLOMe in sterile PBS or culture medium.

    • Prepare serial dilutions of LLOMe to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).

    • Add the LLOMe dilutions to the respective wells. Include a vehicle control (medium or PBS alone).

    • Incubate the plate for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Apoptosis Assay:

    • After incubation, harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer from the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Applications in Research and Drug Development

The unique biological activities of leucine methyl ester derivatives have led to their use in a variety of research and potential therapeutic applications:

  • Selective Depletion of Cytotoxic Lymphocytes: LLOMe is widely used in preclinical models to deplete natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[2][14] This is particularly useful for studying the role of these cells in various immune responses, such as graft-versus-host disease (GVHD) and anti-tumor immunity.[14]

  • Study of Lysosomal Function: As a lysosomotropic agent, LLOMe serves as a tool to investigate the role of lysosomes in cell death and other cellular processes.[3][4]

  • Immunomodulation: The ability to selectively eliminate certain immune cell populations suggests that LLOMe or its derivatives could be developed as immunomodulatory drugs for autoimmune diseases or transplantation.

  • Anti-parasitic Agents: Leu-OMe has shown efficacy against parasites like Trypanosoma cruzi by targeting their lysosome-like organelles.[5][10]

  • Drug Delivery: The lysosomotropic nature of these compounds could potentially be exploited for the targeted delivery of drugs to lysosomes.

Conclusion

Leucine methyl ester and its derivatives, particularly L-leucyl-L-leucine methyl ester, are compounds with significant and specific biological effects. Their ability to induce apoptosis in a targeted manner through lysosomal membrane permeabilization has made them invaluable research tools and promising candidates for further therapeutic development. A thorough understanding of their mechanism of action, as detailed in this guide, is essential for their effective application in both basic research and translational science. Future research may focus on developing more potent and specific derivatives with improved pharmacokinetic properties for clinical applications.

References

Foundational

The Strategic Role of Methyl 2-amino-4-methylpentanoate hydrochloride in Peptide Synthesis and Its Influence on Polypeptide Architecture

A Technical Guide for Researchers and Drug Development Professionals Abstract Methyl 2-amino-4-methylpentanoate hydrochloride, the methyl ester hydrochloride salt of the natural amino acid L-leucine (H-Leu-OMe·HCl), is a...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-amino-4-methylpentanoate hydrochloride, the methyl ester hydrochloride salt of the natural amino acid L-leucine (H-Leu-OMe·HCl), is a fundamental building block in the chemical synthesis of peptides. While not an exotic residue designed to induce specific folds, its strategic application in solution-phase peptide synthesis (SPPS) is critical for the precise and efficient assembly of peptide chains. This technical guide elucidates the role of H-Leu-OMe·HCl as a protected amino acid, detailing its impact on the synthetic process rather than imparting a unique structural motif to the final peptide. The primary influence on the peptide's structure arises from the intrinsic conformational properties of the leucine residue itself once incorporated. This document provides a comprehensive overview of its application, including detailed experimental protocols, quantitative analysis of synthetic and structural parameters, and the ultimate effect of the integral leucine residue on the secondary and tertiary structure of the resulting polypeptide.

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that requires meticulous control over the reactive functional groups of the constituent amino acids. To ensure the formation of the correct peptide bond in the desired sequence, protecting groups are employed to temporarily block the alpha-amino group of one amino acid and the alpha-carboxyl group of another.[1][2] Methyl 2-amino-4-methylpentanoate hydrochloride (H-Leu-OMe·HCl) serves as a key reagent in this strategy, providing an L-leucine residue with its carboxyl group masked as a methyl ester.[3]

The hydrochloride salt form enhances the stability and handling of the compound.[4] In solution-phase synthesis, H-Leu-OMe·HCl typically acts as the C-terminal starting point or as a nucleophile after neutralization, reacting with an N-protected and carboxyl-activated amino acid to elongate the peptide chain.[5] Its "impact" on peptide structure is therefore indirect: it is a tool that enables the incorporation of a leucine residue. The final conformation of the peptide is then influenced by the inherent properties of that leucine residue.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-4-methylpentanoate hydrochloride is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[6]
Molecular Weight 181.66 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in water and methanol[7]
CAS Number 7514-92-3

Table 1: Physicochemical Properties of Methyl 2-amino-4-methylpentanoate hydrochloride.

Application in Solution-Phase Peptide Synthesis

The use of H-Leu-OMe·HCl is a classic strategy in solution-phase peptide synthesis. The overall workflow involves a cycle of neutralization, coupling, and deprotection steps to build the peptide chain.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Coupling cluster_2 Step 3: C-Terminal Deprotection cluster_3 Step 4: N-Terminal Deprotection & Further Elongation A H-Leu-OMe·HCl C Free Amine (H-Leu-OMe) A->C Deprotonation B Tertiary Base (e.g., Et3N, DIPEA) B->C in situ F Protected Dipeptide (Boc-Ala-Leu-OMe) C->F C->F D N-Protected Amino Acid (e.g., Boc-Ala-OH) D->F E Coupling Reagents (e.g., DCC/HOBt) E->F Activation & Coupling G Protected Dipeptide Acid (Boc-Ala-Leu-OH) F->G Saponification F->G I Deprotected Dipeptide (H-Ala-Leu-OMe) F->I F->I H Base (e.g., LiOH) H->G K Chain Elongation I->K Repeat Coupling Step J Acid (e.g., TFA) J->I Deprotection Ramachandran x_axis_start x_axis_end y_axis_start y_axis_end label_phi_neg180 label_phi_0 label_phi_180 label_psi_neg180 label_psi_0 label_psi_180 beta β-Sheet b1 b2 b3 b4 b5 alpha α-Helix (R) a1 a2 a3 a4 a5 alpha_L α-Helix (L) al1 al2

References

Exploratory

An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 2-amino-4-methylpentanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive investigation into the reactivity of the primary amine group in Methyl 2-amino-4-methylpentanoate hyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of the primary amine group in Methyl 2-amino-4-methylpentanoate hydrochloride, a leucine derivative of significant interest in synthetic and medicinal chemistry. The document details the core reactions involving this amine functionality, including N-acylation, Schiff base formation, and N-alkylation through reductive amination. For each reaction type, this guide presents detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of the factors influencing reactivity. Visualizations of experimental workflows and reactivity principles are provided through Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and modification of amino acid esters for applications in drug discovery and development.

Introduction

Methyl 2-amino-4-methylpentanoate hydrochloride, the methyl ester of the amino acid leucine, is a versatile building block in organic synthesis. The reactivity of its primary amine group is of paramount importance, enabling a wide array of chemical modifications to produce peptides, peptidomimetics, and other complex molecules with potential therapeutic applications. The hydrochloride salt form enhances the stability and handling of this compound.[1] Understanding and controlling the reactivity of the amine is crucial for achieving desired synthetic outcomes.

The nucleophilicity of the amine's lone pair of electrons governs its reactivity.[2] This guide explores three principal classes of reactions that leverage this nucleophilicity: N-acylation, Schiff base formation, and N-alkylation.

Factors Influencing Amine Reactivity

The reactivity of the amine group in Methyl 2-amino-4-methylpentanoate hydrochloride is influenced by several key factors:

  • Steric Hindrance: The isobutyl side chain of the leucine moiety can sterically hinder the approach of bulky electrophiles to the amine nitrogen.[2]

  • Electronic Effects: The electron-withdrawing effect of the adjacent ester group can slightly reduce the nucleophilicity of the amine compared to simple alkylamines.[3]

  • Reaction Conditions: Parameters such as solvent, temperature, pH, and the presence of catalysts play a critical role in modulating reaction rates and yields. For instance, in acylation reactions, a base is typically required to neutralize the HCl byproduct.[4]

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation for the synthesis of peptides and other amide-containing molecules. The reaction involves the nucleophilic attack of the amine on an activated carboxyl group, such as an acyl chloride or an acid anhydride.[1][5]

Quantitative Data for N-Acylation

The yield of N-acylation reactions is dependent on the coupling reagents and reaction conditions. Below is a summary of representative yields for the acylation of leucine methyl ester.

Acylating Agent/Coupling SystemAmine SubstrateBaseSolventYield (%)Reference
Carbobenzyloxy-L-asparagine / N-ethyl-5-phenylisoxazolium-3'-sulfonateL-leucine methyl ester hydrochlorideTriethylamineNitromethane66-70[6]
Boc-L-leucine / TEOAL-proline-Toluene79[7]
Acetic AnhydrideDL-leucine ethyl ester---[7]
Fmoc-L-alanyl-L-leucyl / HBTU, DIPEA4R-hydroxy-L-proline methyl esterDIPEACH₂Cl₂-[8]

Note: Yields can vary based on specific reaction conditions and purification methods.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of an amino acid methyl ester.

Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-methyl 2-amino-4-methylpentanoate.

  • Purify the product by column chromatography on silica gel if necessary.

Experimental Workflow: N-Acylation

Nacylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Amino Ester HCl in Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acylating Agent (e.g., Acetic Anhydride) cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor wash Aqueous Wash monitor->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (if needed) concentrate->purify end N-Acylated Product purify->end Schiff_Base_Mechanism amine R-NH₂ (Amine) intermediate Hemiaminal Intermediate amine->intermediate Nucleophilic Attack aldehyde R'-CHO (Aldehyde) aldehyde->intermediate schiff_base R-N=CHR' (Schiff Base) intermediate->schiff_base Dehydration water H₂O Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve Amino Ester HCl & Aldehyde in Solvent add_base Add Base (e.g., Triethylamine) start->add_base stir Stir at RT add_base->stir cool Cool to 0°C stir->cool add_reductant Add Reducing Agent (e.g., NaBH₄) cool->add_reductant react Stir at RT add_reductant->react quench Quench Reaction react->quench extract Extraction quench->extract wash Aqueous Wash extract->wash dry Dry & Concentrate wash->dry purify Purify (if needed) dry->purify end N-Alkylated Product purify->end

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Methyl 2-amino-4-methylpentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development, enabling the systematic assembly of amino...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development, enabling the systematic assembly of amino acids into complex peptide chains. The standard and most prevalent SPPS methodology, particularly Fmoc/tBu chemistry, requires amino acid building blocks with a temporary N-terminal protecting group (e.g., Fmoc) and a free C-terminal carboxylic acid for activation. The specified starting material, Methyl 2-amino-4-methylpentanoate hydrochloride (Leucine methyl ester hydrochloride), is not a standard building block for this process as it possesses a C-terminal methyl ester and an unprotected, protonated N-terminus.

These application notes provide a comprehensive two-part protocol. Part A details the necessary solution-phase chemical modifications to convert Leucine methyl ester hydrochloride into SPPS-compatible Fmoc-L-Leucine-OH . Part B provides a detailed, step-by-step protocol for the subsequent use of this prepared building block in a standard manual Fmoc-SPPS workflow for peptide chain elongation.

Part A: Pre-Synthesis Preparation of Fmoc-L-Leucine-OH

The direct use of Methyl 2-amino-4-methylpentanoate hydrochloride in a standard SPPS coupling step is not feasible. The C-terminal methyl ester cannot be activated by common coupling reagents (e.g., HATU, HBTU, DIC), and the unprotected N-terminus would lead to uncontrolled polymerization. The following two procedures are required to prepare the starting material for SPPS.

The following diagram illustrates the decision process and the required chemical modifications.

A Start: Methyl 2-amino-4- methylpentanoate hydrochloride B Is N-terminus protected (e.g., with Fmoc)? A->B C Is C-terminus a free carboxylic acid? B->C No E Action: Protect N-terminus with Fmoc group. (Protocol A.1) B->E No D SPPS-Ready Building Block: Fmoc-L-Leucine-OH C->D Yes F Action: Saponify C-terminal methyl ester. (Protocol A.2) C->F No G Intermediate: Fmoc-L-Leucine-OMe E->G F->D G->C

Caption: Decision pathway for converting the starting material into an SPPS-compatible amino acid.

This protocol describes the protection of the amino group of Leucine methyl ester hydrochloride using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate).

Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq.) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved. The bicarbonate solution will neutralize the hydrochloride salt to the free amine.

  • Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq.), dissolved in a minimal amount of acetone, dropwise to the stirring amino acid solution at room temperature.[1]

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1 M HCl.[1] A white precipitate (Fmoc-L-Leucine methyl ester) should form. Extract the product into diethyl ether (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product, Fmoc-L-Leucine methyl ester.

This protocol describes the mild hydrolysis of the methyl ester to a free carboxylic acid without removing the base-labile Fmoc group.

Materials:

  • Crude Fmoc-L-Leucine methyl ester (from Protocol A.1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the crude Fmoc-L-Leucine methyl ester (1.0 eq.) in a 3:1 mixture of THF and water. Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add a solution of LiOH (2.0 eq.) in water dropwise. Stir the reaction at 0°C and allow it to slowly warm to room temperature over 2-4 hours. Monitor by TLC until the starting ester is consumed.[2]

  • Quenching: Cool the mixture back to 0°C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product (Fmoc-L-Leucine-OH) with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Purification & Characterization: The resulting white solid can be purified by recrystallization if necessary. Confirm identity and purity via HPLC, NMR, and Mass Spectrometry before use in SPPS.

Parameter Protocol A.1: Fmoc Protection Protocol A.2: Saponification
Key Reagents Fmoc-OSu, NaHCO₃Lithium Hydroxide (LiOH)
Solvent System Acetone / WaterTHF / Water
Temperature Room Temperature0°C to Room Temperature
Reaction Time 4 - 6 hours2 - 4 hours
Workup Acidification & ExtractionAcidification & Extraction
Expected Product Fmoc-L-Leucine-OMeFmoc-L-Leucine-OH

Part B: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard manual Fmoc-SPPS workflow using the Fmoc-L-Leucine-OH prepared in Part A. A Rink Amide resin is used as an example solid support to yield a C-terminal peptide amide.

cluster_0 Iterative SPPS Cycle A 1. Fmoc Deprotection (20% Piperidine in DMF) B 2. DMF Wash (Remove Piperidine & Byproducts) A->B Repeat for each amino acid C 3. Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) B->C Repeat for each amino acid D 4. DMF Wash (Remove Excess Reagents) C->D Repeat for each amino acid D->A Repeat for each amino acid End Final Peptide-Resin D->End Start Start: Fmoc-NH-Resin Start->A Cleavage Final Cleavage & Deprotection (TFA Cocktail) End->Cleavage

References

Application

Application Notes and Protocols: Boc-Protection of Methyl 2-amino-4-methylpentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a range of conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the Boc-protection of Methyl 2-amino-4-methylpentanoate hydrochloride, also known as L-leucine methyl ester hydrochloride, to synthesize N-(tert-Butoxycarbonyl)-L-leucine methyl ester (Boc-L-Leu-OMe). This protected amino acid ester is a critical building block in the synthesis of peptides and other complex molecules.[][4]

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine of Methyl 2-amino-4-methylpentanoate hydrochloride on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.[5] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid salt of the starting material and the acidic byproducts formed during the reaction.[1] The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium bicarbonate and triethylamine, with solvent systems such as tetrahydrofuran (THF)/water or dichloromethane being frequently employed.[5][6]

Data Presentation

Table 1: Reaction Parameters for Boc-Protection of Methyl 2-amino-4-methylpentanoate hydrochloride
ParameterCondition 1Condition 2
Starting Material Methyl 2-amino-4-methylpentanoate hydrochlorideMethyl 2-amino-4-methylpentanoate hydrochloride
Reagent Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)Di-tert-butyl dicarbonate ((Boc)₂O)
Base Sodium Bicarbonate (NaHCO₃) (3.0 equiv.)Triethylamine (1.0 equiv.)
Solvent Tetrahydrofuran (THF) / Water (1:1)Dichloromethane
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 10 hoursOvernight
Reported Yield ~67%[5]93%[6]

Note: Yields are reported from literature and may vary based on experimental scale and conditions.[5][6]

Table 2: Physicochemical Properties of N-(tert-Butoxycarbonyl)-L-leucine methyl ester
PropertyValue
Molecular Formula C₁₂H₂₃NO₄[7]
Molecular Weight 245.32 g/mol [7]
Appearance Light yellowish liquid[][7]
Boiling Point 205 °C[]
Density 0.991 g/mL at 25 °C[]
Optical Rotation [a]D²⁰ = -32.91 ± 2º (c=1 in DMF)[7]
Storage 2-8 °C[]

Experimental Protocols

Protocol 1: Boc-Protection using Sodium Bicarbonate in THF/Water

This protocol is adapted from a general procedure for the Boc-protection of amino acid methyl ester hydrochlorides.[8]

Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium bicarbonate (3.0 eq.) to the stirred solution.

  • Add di-tert-butyl dicarbonate (1.0 eq.) to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF from the reaction mixture using a rotary evaporator.

  • Dilute the remaining aqueous solution with water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude N-(tert-Butoxycarbonyl)-L-leucine methyl ester.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Boc-Protection using Triethylamine in Dichloromethane

This protocol is based on a similar procedure for the Boc-protection of an amino acid methyl ester.[6]

Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.0 eq.) to the suspension.

  • Prepare a solution of di-tert-butyl dicarbonate (1.0 eq.) in dichloromethane.

  • Cool the suspension of the amino acid ester to 0°C in an ice bath.

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled suspension using an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture.

  • Wash the filtrate successively with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield N-(tert-Butoxycarbonyl)-L-leucine methyl ester as an oil.[6]

Visualizations

Boc-Protection Reaction Mechanism

The following diagram illustrates the mechanism of the Boc-protection reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AminoEster Methyl 2-amino-4-methylpentanoate (Nucleophile) BocAnhydride Di-tert-butyl dicarbonate (Electrophile) TetrahedralIntermediate Tetrahedral Intermediate BocAnhydride->TetrahedralIntermediate BocProtected N-Boc-L-leucine methyl ester TetrahedralIntermediate->BocProtected Collapse of Intermediate Byproducts tert-Butanol + CO₂ TetrahedralIntermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Boc-protection.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-Boc-L-leucine methyl ester.

experimental_workflow start Start dissolve Dissolve Methyl 2-amino-4-methylpentanoate hydrochloride and Base in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_boc Add (Boc)₂O cool->add_boc react React at Room Temperature add_boc->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Optional) concentrate->purify end N-Boc-L-leucine methyl ester concentrate->end If pure purify->end

Caption: Synthesis and purification workflow.

References

Method

Application Notes and Protocols for the Deprotection of Methyl Esters in Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals Introduction The methyl ester is a commonly employed protecting group for the C-terminal carboxylic acid of peptides during synthesis. Its removal, or depro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methyl ester is a commonly employed protecting group for the C-terminal carboxylic acid of peptides during synthesis. Its removal, or deprotection, is a critical step to yield the final peptide acid or to prepare peptide fragments for subsequent ligation. The choice of deprotection strategy is paramount, as it must be efficient and selective, minimizing side reactions such as racemization, peptide bond cleavage, and modification of sensitive amino acid side chains.

These application notes provide a comprehensive overview of common chemical and enzymatic methods for the deprotection of peptide methyl esters. Detailed protocols, comparative data, and potential challenges are presented to assist researchers in selecting and implementing the most suitable method for their specific peptide sequence and synthetic strategy.

Overview of Deprotection Methods

Several distinct methodologies exist for the cleavage of peptide methyl esters, each with its own advantages and limitations. The primary methods covered in these notes are:

  • Saponification: A classical and widely used method involving base-mediated hydrolysis.

  • Organometallic Hydrolysis: Utilizes organotin reagents for mild and selective ester cleavage.

  • Lewis Acid-Mediated Deprotection: Employs Lewis acids to facilitate ester removal under non-basic conditions.

  • Enzymatic Hydrolysis: Offers a highly selective and mild approach using proteases.

The selection of an appropriate method depends on factors such as the peptide sequence, the presence of other protecting groups, the scale of the reaction, and the desired purity of the final product.

Comparative Data of Deprotection Methods

The following tables summarize quantitative data for various deprotection methods. It is important to note that yields and purity are highly dependent on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Yields for Different Deprotection Methods

Deprotection MethodReagentsPeptide ExampleYield (%)Reference
SaponificationLiOH in THF/H₂OAc-D-Nal-Dp-Cl-Phe-D-Pal-Ser-Tyr-D-Cit-Leu-OMe90[1]
Lewis Acid-MediatedAlCl₃ / N,N-dimethylanilineN-Fmoc-dipeptide methyl estersNot specified[2]
Organometallic HydrolysisTrimethyltin hydroxide in DCEMethyl ester of a complex intermediate60 (over two steps)[3]

Table 2: Comparison of Racemization Levels for Saponification Methods

BasePeptide ExampleD-Isomer Formation (%)Reference
Aqueous NaOHZ-Ala-MeLeu-OMe22[4]
Aqueous NaOHZ-MeIle-OMe18-24[4]
LiOH in THF/H₂OAc-D-Nal-...-Leu-OMe0.5[1]

Experimental Protocols

Saponification using Lithium Hydroxide (LiOH)

Saponification is a robust method for methyl ester hydrolysis. The use of lithium hydroxide is often preferred over sodium or potassium hydroxide as it can reduce the extent of racemization, particularly for sensitive C-terminal amino acids.[1][5]

Experimental Workflow for Saponification

start Dissolve Peptide-OMe in THF/H₂O reagents Add LiOH solution start->reagents reaction Stir at RT (Monitor by HPLC/TLC) reagents->reaction acidify Acidify with 1N HCl to pH ~4 reaction->acidify workup Remove THF (vacuo) Dilute with H₂O acidify->workup isolate Filter and wash solid workup->isolate dry Dry product isolate->dry cluster_0 Coordination and Attack cluster_1 Collapse and Product Formation PeptideOMe Peptide-C(O)OMe Intermediate Tetrahedral Intermediate PeptideOMe->Intermediate Coordination of Sn Nucleophilic attack by OH Me3SnOH Me₃SnOH Me3SnOH->Intermediate Product1 Peptide-C(O)OSnMe₃ Intermediate->Product1 Collapse MeOH Methanol FinalProduct Peptide-COOH Product1->FinalProduct Aqueous Work-up start Dissolve Peptide-OMe in CH₂Cl₂ reagents Add AlCl₃ and N,N-dimethylaniline start->reagents reaction Stir at RT (Monitor by HPLC/TLC) reagents->reaction quench Quench with H₂O reaction->quench extract Extract with organic solvent quench->extract wash Wash with dilute acid and brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify

References

Application

Application Notes and Protocols for the Purification of Peptides Containing Methyl Leucinate

For Researchers, Scientists, and Drug Development Professionals Introduction Peptides incorporating methyl leucinate residues present unique challenges and considerations during purification. The presence of the methyl e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating methyl leucinate residues present unique challenges and considerations during purification. The presence of the methyl ester on the leucine residue significantly increases the overall hydrophobicity of the peptide.[1] This characteristic heavily influences the choice and optimization of purification techniques. These application notes provide a detailed overview of common purification strategies, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), orthogonal methods such as Ion-Exchange Chromatography (IEC), and other relevant techniques. The included protocols offer a starting point for developing robust purification processes for these specific peptides.

Challenges in Purifying Methyl Leucinate-Containing Peptides

The primary challenges in purifying peptides containing methyl leucinate stem from their increased hydrophobicity:

  • Strong Retention in RP-HPLC: The methyl ester group enhances the peptide's affinity for hydrophobic stationary phases, leading to longer retention times and requiring higher concentrations of organic solvent for elution.[1]

  • Aggregation: Hydrophobic peptides have a greater tendency to aggregate, which can lead to poor peak shape (broadening or tailing) and reduced recovery during chromatography.[1][2]

  • Poor Solubility: These peptides may exhibit limited solubility in the aqueous mobile phases commonly used at the start of an RP-HPLC gradient.[1][2]

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion or truncated sequences, may have similar retention profiles to the target peptide, making separation difficult.[1]

Primary Purification Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most powerful and widely used method for peptide purification, separating molecules based on their hydrophobicity.[3][4][5] For peptides containing methyl leucinate, C8 or C18 columns are typically employed.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general starting point for the purification of a crude synthetic peptide containing methyl leucinate.

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. For highly hydrophobic peptides, this may require starting with a small amount of a strong organic solvent like isopropanol or acetonitrile, followed by the addition of the aqueous mobile phase (e.g., 0.1% TFA in water).[1]

  • If solubility is an issue, sonicate the sample for 5-10 minutes.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For larger peptides, a wider pore size (300 Å) is recommended.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

  • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID). For preparative columns, the flow rate should be adjusted based on the column diameter.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[1]

  • Gradient: A shallow gradient is often necessary to achieve good separation of hydrophobic peptides.[1] A typical starting gradient would be 5-95% Mobile Phase B over 30-60 minutes. For methyl leucinate-containing peptides, a gradient of 1% B per minute may be required.[1]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

4. Post-Purification Processing:

  • Lyophilize the pooled fractions to obtain the final purified peptide as a powder.

Quantitative Data Summary for RP-HPLC Optimization
ParameterTypical Starting ConditionOptimization for Methyl Leucinate PeptidesRationale
Stationary Phase C18C8, C4, or PhenylLess retentive phases can be used if the peptide is irreversibly adsorbed to C18.[2]
Mobile Phase B AcetonitrileIsopropanol or n-propanol as a modifierCan improve solubility and reduce aggregation of hydrophobic peptides.[1]
Gradient Slope 1-2% B / min0.5-1% B / minA shallower gradient improves the resolution of closely eluting hydrophobic species.[1]
Temperature Ambient40-60 °CIncreased temperature can improve peak shape and resolution for hydrophobic peptides.

Orthogonal Purification Techniques

When RP-HPLC alone is insufficient to resolve all impurities, an orthogonal technique that separates based on a different principle is recommended.[1]

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[6][7][8] This method is highly effective for separating impurities that have a different charge from the target peptide but similar hydrophobicity.[1] For peptides containing methyl leucinate, which do not have a charged side chain, the overall charge of the peptide will depend on the other amino acid residues present.

IEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolve in Binding Buffer Crude->Dissolve Load Load onto Equilibrated IEC Column Dissolve->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Salt Gradient Wash->Elute Fractions Collect Fractions Elute->Fractions Desalt Desalt Fractions (SPE or RP-HPLC) Fractions->Desalt Further_Purify Further Purification (e.g., RP-HPLC) Desalt->Further_Purify

This protocol is suitable for peptides with a net positive charge at an acidic pH.

1. Column and Buffer Preparation:

  • Column: A strong cation-exchange column.

  • Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.[1]

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.[1]

  • Equilibrate the column with several column volumes of Binding Buffer.

2. Sample Loading and Elution:

  • Dissolve the crude or partially purified peptide in Binding Buffer.[1]

  • Load the sample onto the equilibrated column.

  • Wash the column with several column volumes of Binding Buffer to remove unbound impurities.[1]

  • Elute the peptide using a linear gradient of 0-100% Elution Buffer.[1]

3. Desalting:

  • The fractions containing the peptide of interest will be in a high-salt buffer.

  • Pool the relevant fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or by RP-HPLC with a steep gradient.[1]

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size in solution.[9][10] It is particularly useful for removing aggregates or separating the target peptide from much smaller or larger impurities.[9] For peptides, which can interact with the column matrix, specific mobile phase conditions are required.[11]

SEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Analysis Crude Crude Peptide Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject onto Equilibrated SEC Column Dissolve->Inject Elute Isocratic Elution Inject->Elute Fractions Collect Fractions Elute->Fractions Analyze Analyze Purity Fractions->Analyze

1. Column and Mobile Phase Preparation:

  • Column: SEC column with a pore size appropriate for the molecular weight of the peptide (e.g., 80 Å for small peptides).[11]

  • Mobile Phase: To minimize ionic and hydrophobic interactions, high salt concentrations or organic additives are often used.[11] A common mobile phase is 25 mM sodium acetate with 300 mM NaCl, pH 4.5.[11][12] Another option for denaturing conditions is 0.1% TFA in 75% acetonitrile/water.[12]

  • Equilibrate the column with the chosen mobile phase.

2. Sample Loading and Elution:

  • Dissolve the peptide sample in the mobile phase.

  • Inject the sample onto the column.

  • Elution is typically isocratic (constant mobile phase composition).

3. Fraction Collection:

  • Collect fractions as they elute from the column. Larger molecules will elute first.[9]

Alternative and Complementary Techniques

Peptide Precipitation

Precipitation can be used as an initial purification step to remove highly soluble impurities after cleavage from the synthesis resin.[13][14]

  • After cleavage of the peptide from the solid support using an acid like TFA, concentrate the cleavage mixture.

  • Slowly add the concentrated peptide solution to a large volume of cold diethyl ether with vigorous stirring.

  • The peptide should precipitate out of the solution.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold ether to remove residual scavengers and by-products.

  • Dry the purified peptide under vacuum.

Crystallization

While less common for routine purification of synthetic peptides due to their conformational flexibility, crystallization can be a powerful technique for obtaining highly pure material, especially for shorter, protected peptides.[1] It is often considered an environmentally friendly alternative to chromatography.[15]

Purity Assessment

The purity of the final peptide should be assessed using analytical RP-HPLC coupled with mass spectrometry (LC-MS).[16][17] This provides information on both the purity level and the identity of the main peak and any impurities.[16] Purity is typically calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[18]

Summary of Purification Strategies

Purification_Strategy Crude Crude Peptide (Post-Cleavage) Precipitation Precipitation (e.g., Ether) Crude->Precipitation RPHPLC1 Primary Purification Reversed-Phase HPLC Precipitation->RPHPLC1 Purity_Check1 Purity Check (Analytical HPLC) RPHPLC1->Purity_Check1 Orthogonal Orthogonal Purification (IEC or SEC) Purity_Check1->Orthogonal Insufficient Final Pure Peptide Purity_Check1->Final Sufficient Purity_Check2 Purity Check (Analytical HPLC) Orthogonal->Purity_Check2 Purity_Check2->Final Insufficient Purity Insufficient Sufficient Purity Sufficient

References

Method

Application Notes and Protocols for HPLC Analysis of Peptides Synthesized with Methyl 2-amino-4-methylpentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of peptides incorporating non-natural amino acids is a rapidly advancing field in drug discovery and development. The use of anal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides incorporating non-natural amino acids is a rapidly advancing field in drug discovery and development. The use of analogues of natural amino acids, such as Methyl 2-amino-4-methylpentanoate hydrochloride (a leucine derivative), allows for the creation of peptides with enhanced stability, modified biological activity, and unique structural properties. Accurate and robust analytical methods are critical for the characterization and quality control of these synthetic peptides. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone technique for the analysis and purification of such peptides.[1][2][3][4][5][6]

These application notes provide a comprehensive guide to the HPLC analysis of peptides synthesized using Methyl 2-amino-4-methylpentanoate hydrochloride. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent HPLC analysis are presented, along with data interpretation guidelines. Furthermore, the biological context of incorporating a leucine analogue is explored through the mTOR signaling pathway, a key regulator of cell growth and metabolism that is sensitive to leucine concentrations.[7][8][9][10]

Data Presentation

The successful synthesis and purification of a target peptide containing a leucine analogue require careful monitoring of the reaction and purification steps. HPLC analysis provides quantitative data on the purity of the crude and purified peptide, as well as the separation of any diastereomers or other impurities. The following table presents illustrative data for the HPLC analysis of a hypothetical peptide, Ac-Tyr-Val-(Me-Leu)-Gly-His-NH2, where "Me-Leu" represents the residue derived from Methyl 2-amino-4-methylpentanoate hydrochloride.

Table 1: HPLC Analysis Data for Ac-Tyr-Val-(Me-Leu)-Gly-His-NH2

Sample IDRetention Time (min)Peak Area% Purity
Crude Peptide15.878543275.2%
Impurity 114.212345611.8%
Impurity 216.5876548.4%
Other Impurities-478904.6%
Purified Peptide 15.8 987654 98.5%
Remaining Impurities-150001.5%

Note: The data presented in this table is for illustrative purposes only and represents typical results obtained during the synthesis and purification of a modified peptide. The retention time of a peptide is influenced by its overall hydrophobicity, with more hydrophobic peptides generally having longer retention times in reversed-phase HPLC.[11][12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Methyl 2-amino-4-methylpentanoate hydrochloride

This protocol outlines the manual synthesis of a peptide containing a leucine analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-histidine(Trt)-OH, Fmoc-glycine-OH, Fmoc-L-valine-OH, Fmoc-L-tyrosine(tBu)-OH)

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For Methyl 2-amino-4-methylpentanoate hydrochloride: Dissolve Methyl 2-amino-4-methylpentanoate hydrochloride (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to neutralize the hydrochloride and activate the amino acid. Add the solution to the resin and couple for 2-4 hours.

  • Washing: After each coupling step, wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.[13][14][15][16]

Protocol 2: HPLC Analysis and Purification of the Synthetic Peptide

This protocol describes the analytical and preparative HPLC for the synthesized peptide.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; 22 x 250 mm, 10 µm for preparative)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide sample dissolved in a minimal amount of Mobile Phase A

Analytical HPLC Procedure:

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject 10-20 µL of the dissolved crude peptide.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm.

  • Data Analysis: Integrate the peaks to determine the retention time and the percentage purity of the crude product.

Preparative HPLC Procedure:

  • Method Development: Based on the analytical chromatogram, optimize the gradient for preparative separation to achieve the best resolution between the target peptide and impurities. A shallower gradient around the elution point of the target peptide is often beneficial.[5]

  • Sample Loading: Dissolve the crude peptide in a minimal volume of Mobile Phase A and inject it onto the preparative C18 column.

  • Gradient Elution: Run the optimized gradient at a higher flow rate appropriate for the preparative column (e.g., 10-20 mL/min).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.[6][17][18][19]

Mandatory Visualization

mTOR Signaling Pathway

Leucine and its analogues can influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and protein synthesis. The following diagram illustrates the key components of this pathway.[7][8][9][10][20]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leucine_Analog Methyl 2-amino-4- methylpentanoate hydrochloride Amino_Acid_Transporter Amino Acid Transporter Leucine_Analog->Amino_Acid_Transporter Uptake Rag_GTPases Rag GTPases Amino_Acid_Transporter->Rag_GTPases Activates mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rag_GTPases->mTORC1 Recruits and Activates

Caption: mTOR signaling pathway activated by a leucine analog.

Experimental Workflow

The following diagram outlines the logical flow of the synthesis and analysis of a peptide containing Methyl 2-amino-4-methylpentanoate hydrochloride.[13][15][21]

Experimental_Workflow Start Start: Define Peptide Sequence with Leucine Analog SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Precipitation & Isolation Cleavage->Crude_Peptide Analytical_HPLC Analytical RP-HPLC (Purity Check) Crude_Peptide->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC (Purification) Analytical_HPLC->Preparative_HPLC Purity < Target Fraction_Analysis Fraction Analysis (Analytical HPLC) Preparative_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions (>95% Purity) Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control (HPLC, Mass Spectrometry) Lyophilization->Final_QC End End: Purified Peptide Final_QC->End

Caption: Workflow for peptide synthesis and purification.

References

Application

Application Note: Mass Spectrometry Characterization of Peptides Containing a C-Terminal Methyl-Esterified Leucine

An application note on the mass spectrometric analysis of peptides modified with Methyl 2-amino-4-methylpentanoate, a methyl-esterified form of leucine, which increases the peptide's hydrophobicity. Audience: Researchers...

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the mass spectrometric analysis of peptides modified with Methyl 2-amino-4-methylpentanoate, a methyl-esterified form of leucine, which increases the peptide's hydrophobicity.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mass spectrometry is a powerful and indispensable analytical technique for the detailed characterization of peptides and proteins.[1][2] For synthetic peptides used as therapeutics or research tools, confirming the primary sequence, identifying any modifications, and assessing purity are critical quality control steps.[1]

This application note details the mass spectrometric characterization of peptides containing "Methyl 2-amino-4-methylpentanoate hydrochloride." This compound is the methyl ester of the amino acid Leucine. When incorporated into a peptide, typically at the C-terminus, it results in a C-terminal methyl-esterified Leucine (Leu-OMe). This modification neutralizes the charge of the C-terminal carboxyl group and significantly increases the peptide's hydrophobicity.

Such modifications can influence a peptide's biological activity, stability, and cell permeability, making their precise characterization essential in drug development.[3] However, the increased hydrophobicity presents unique challenges for standard analytical workflows, often requiring modified protocols for sample handling, liquid chromatography, and data interpretation.[4][5]

This document provides a robust framework and detailed protocols for the comprehensive analysis of peptides containing a C-terminal Leu-OMe modification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for characterizing a Leu-OMe modified peptide involves sample preparation optimized for hydrophobic molecules, followed by LC-MS/MS for intact mass confirmation and sequence verification via fragmentation analysis.

Experimental_Workflow Sample Peptide Powder Reconstitution Reconstitution (e.g., 30% ACN, 0.1% FA) Sample->Reconstitution Cleanup Desalting & Concentration (C18 SPE) Reconstitution->Cleanup LC_Separation LC Separation (Hydrophobic Optimized Gradient) Cleanup->LC_Separation MS1_Scan Intact Mass Analysis (MS1 Full Scan) LC_Separation->MS1_Scan Fragmentation Precursor Selection & Fragmentation (MS/MS) MS1_Scan->Fragmentation Deconvolution MS1 Deconvolution (Confirm Molecular Weight) Fragmentation->Deconvolution Spectrum_Analysis MS/MS Spectrum Analysis (Confirm Sequence & PTM Location) Deconvolution->Spectrum_Analysis

Caption: A schematic of the experimental workflow for analyzing modified peptides.

Experimental Protocols

Materials and Reagents
  • Peptide sample containing C-terminal Methyl 2-amino-4-methylpentanoate.

  • Solvents: HPLC-grade water, acetonitrile (ACN), and methanol.

  • Acid: Formic acid (FA), 99% purity.

  • Solid-Phase Extraction (SPE): C18 cartridges.

  • Vials: Low-adsorption polypropylene vials are recommended to prevent loss of hydrophobic peptides.[5]

Sample Preparation Protocol

Due to the increased hydrophobicity, standard aqueous buffers may lead to poor solubility or sample loss.

  • Reconstitution : Dissolve the lyophilized peptide powder in a solution containing a higher percentage of organic solvent. A recommended starting point is 30% acetonitrile with 0.1% formic acid.[6] Vortex thoroughly to ensure complete dissolution.

  • Peptide Cleanup (Desalting) : a. Activate a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of 50% ACN/0.1% FA. b. Equilibrate the cartridge with 2 mL of 0.1% FA in water. c. Load the reconstituted peptide solution onto the cartridge. d. Wash the cartridge with 2 mL of 0.1% FA in water to remove salts. e. Elute the peptide with 1 mL of 50% ACN/0.1% FA into a clean, low-adsorption collection tube. f. Dry the eluted peptide using a vacuum centrifuge. g. Reconstitute the final sample in a solution compatible with LC-MS injection (e.g., 2-5% ACN with 0.1% FA) to a final concentration of approximately 0.5-1.0 µg/µL.

LC-MS/MS Protocol
  • Liquid Chromatography (LC) System :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically suitable. For highly hydrophobic peptides, a C8 or C4 column can also be considered.[4]

    • Mobile Phase A : 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient : A shallow gradient is often required to achieve good separation of hydrophobic species.

      • 0-5 min: 5% B

      • 5-35 min: 5% to 60% B

      • 35-40 min: 60% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Re-equilibrate at 5% B

    • Flow Rate : 0.2 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) System :

    • Ionization Source : Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan :

      • Scan Range : 300–2000 m/z.

      • Resolution : >60,000.

    • MS/MS Scan (Data-Dependent Acquisition) :

      • Activation : Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • TopN : Select the 5-10 most intense precursor ions from the MS1 scan for fragmentation.

      • Isolation Window : 1.5–2.0 m/z.

      • Normalized Collision Energy : 25-30%.

Data Presentation and Interpretation

Quantitative and qualitative data should be organized into clear tables for interpretation.[1] For this example, we will use the hypothetical peptide G-A-V-L(OMe) .

  • Standard Leucine (L) residue mass : 113.08406 Da

  • Methyl-esterified Leucine (L-OMe) residue mass : 127.09971 Da (Mass of Leu + CH₂)

Table 1: Intact Mass Confirmation

This analysis confirms that the overall molecular weight of the peptide matches the theoretical mass of the modified sequence.

ParameterTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Monoisotopic Mass 414.25232414.25198-0.82
Average Mass 414.4834414.4831-0.72
Table 2: MS/MS Fragment Ion Analysis for Sequence G-A-V-L(OMe)

Tandem MS data confirms the amino acid sequence and pinpoints the location of the modification. The C-terminal methyl esterification affects the y-ion series, while the b-ion series remains unaffected compared to an unmodified peptide.

Fragment IonTheoretical m/zObserved m/zMass Error (ppm)Ion Series Confirmation
b₁58.028758.0286-1.7Gly
b₂129.0658129.0657-0.8Gly-Ala
b₃228.1342228.1340-0.9Gly-Ala-Val
y₁146.1175146.1174-0.7Leu(OMe)
y₂245.1859245.1856-1.2Val-Leu(OMe)
y₃316.2230316.2226-1.3Ala-Val-Leu(OMe)
Peptide Fragmentation and the Effect of C-Terminal Modification

The diagram below illustrates how a C-terminal modification specifically shifts the mass of the y-ion series.

Caption: Fragmentation of G-A-V-L(OMe), showing b-ions (red) and y-ions (blue).

Conclusion

The protocols described in this application note provide a robust and systematic approach for the comprehensive mass spectrometric analysis of peptides containing a C-terminal Methyl 2-amino-4-methylpentanoate modification.[1] By optimizing sample preparation and liquid chromatography for increased hydrophobicity, researchers can confidently verify the peptide's mass, confirm its sequence, and pinpoint the modification site using tandem mass spectrometry. This level of detailed characterization is essential for ensuring the quality, identity, and reliability of modified peptides used in research and drug development.

References

Method

Synthesis of custom peptides using "Methyl 2-amino-4-methylpentanoate hydrochloride"

Overall Workflow G Figure 1: Overall Workflow of Custom Peptide Synthesis cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Analysis Start Methyl 2-amino-4-methylpentanoate HCl Prep Fmoc Protection & Sap...

Author: BenchChem Technical Support Team. Date: December 2025

Overall Workflow

G Figure 1: Overall Workflow of Custom Peptide Synthesis cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Analysis Start Methyl 2-amino-4-methylpentanoate HCl Prep Fmoc Protection & Saponification Start->Prep AA Fmoc-L-Leucine-OH Prep->AA SPPS Solid-Phase Peptide Synthesis (SPPS) (Iterative Deprotection & Coupling) AA->SPPS Incorporate into sequence Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Purify RP-HPLC Purification Crude->Purify QC Quality Control (LC-MS, MALDI-TOF) Purify->QC Final Purified Lyophilized Peptide QC->Final spss_cycle Figure 2: The Iterative Fmoc-SPPS Cycle resin Resin-Bound Peptide (N-Terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 free_amine Resin-Bound Peptide (Free N-Terminal Amine) wash1->free_amine coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) free_amine->coupling wash2 DMF Wash coupling->wash2 next_cycle Resin-Bound Peptide (n+1) (N-Terminal Fmoc) wash2->next_cycle next_cycle->deprotection Repeat for next amino acid orthogonal_protection Figure 3: Orthogonal Protection in Fmoc/tBu SPPS cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Cleavage (Once) peptide Fmoc-NH-CHR1-CO-...-NH-CHRn(P)-CO-Resin deprotection Nα-Fmoc Deprotection Reagent: 20% Piperidine (Base) Result: N-terminus is deprotected Side-chain (P) and Resin link remain intact peptide->deprotection cleavage Side-Chain & Resin Cleavage Reagent: TFA (Acid) Result: Side-chain (P) is removed Peptide is cleaved from resin peptide->cleavage

Application

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids: A Focus on Leucine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool in chemical biology, protein engineeri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology enables the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications, into proteins at specific sites. This allows for precise control over protein structure and function, facilitating the development of next-generation therapeutics, diagnostics, and research tools.

This document provides a detailed overview of the application and protocols for the incorporation of a model unnatural amino acid, a leucine analog, into proteins. While direct experimental data for the incorporation of "Methyl 2-amino-4-methylpentanoate hydrochloride" is not currently available in the public domain, the protocols outlined here are based on established methods for the incorporation of other non-canonical amino acids and can be adapted for novel leucine analogs.

The primary method for site-specific Uaa incorporation is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous translational machinery and is engineered to recognize a specific Uaa and a unique codon, typically a nonsense codon like the amber stop codon (TAG), to direct the incorporation of the Uaa into a target protein.

I. Principle of Unnatural Amino Acid Incorporation

The genetic code is expanded to include a Uaa by introducing an orthogonal translation system into a host expression system (e.g., E. coli, mammalian cells). This system consists of:

  • An Orthogonal tRNA: This tRNA is not recognized by any of the endogenous aminoacyl-tRNA synthetases of the host cell. It is engineered to recognize a specific nonsense codon (e.g., UAG, amber) in the mRNA sequence of the target protein.

  • An Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to specifically recognize and attach the desired Uaa to the orthogonal tRNA. It does not recognize any of the 20 canonical amino acids.

  • The Unnatural Amino Acid: The Uaa, in this hypothetical case a leucine analog, is supplied in the cell culture medium.

When the target gene containing the amber codon at the desired position is expressed, the orthogonal aaRS charges the orthogonal tRNA with the Uaa. The ribosome then reads the amber codon and, instead of terminating translation, incorporates the Uaa into the growing polypeptide chain.

II. Applications in Research and Drug Development

The ability to incorporate leucine analogs with unique properties can have several applications:

  • Probing Protein-Protein Interactions: Leucine residues are often found at the interface of protein-protein interactions. Replacing a key leucine with a photo-cross-linkable analog can allow for the covalent trapping and identification of binding partners.

  • Enhancing Protein Stability: Introducing fluorinated leucine analogs can enhance the thermal and chemical stability of proteins, which is particularly beneficial for therapeutic proteins.[1]

  • Controlling Protein Activity: Incorporation of a caged leucine analog can allow for the photo-control of protein function. The protein remains inactive until the caging group is removed with light.

  • Spectroscopic Probes: Introducing leucine analogs with unique spectroscopic signatures (e.g., containing heavy atoms or NMR-active isotopes) can aid in structural and dynamic studies of proteins.

III. Experimental Protocols

This section provides a generalized protocol for the incorporation of a leucine analog into a target protein in E. coli.

A. Materials

  • Expression Host: E. coli strain (e.g., BL21(DE3))

  • Plasmids:

    • pEVOL plasmid encoding the engineered leucyl-tRNA synthetase (LeuRS) and its cognate tRNALeuCUA.[2]

    • Expression plasmid for the target protein with a TAG codon at the desired leucine position.

  • Unnatural Amino Acid: Leucine analog (e.g., a hypothetical photo-cross-linking leucine analog).

  • Media and Reagents:

    • Luria-Bertani (LB) medium

    • Terrific Broth (TB) medium

    • Antibiotics (e.g., chloramphenicol for pEVOL, ampicillin for the expression plasmid)

    • L-Arabinose

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Leucine analog stock solution

    • Buffers for protein purification (e.g., Ni-NTA purification buffers)

B. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Transformation Co-transform E. coli with pEVOL and target plasmids StarterCulture Grow overnight starter culture in LB + antibiotics Transformation->StarterCulture Inoculation Inoculate TB medium with starter culture StarterCulture->Inoculation Growth1 Grow cells to OD600 ~0.6 Inoculation->Growth1 Induction_aaRS Induce aaRS/tRNA expression with L-Arabinose Growth1->Induction_aaRS Add_Uaa Add Leucine Analog Induction_aaRS->Add_Uaa Growth2 Continue growth Add_Uaa->Growth2 Induction_Protein Induce target protein expression with IPTG Growth2->Induction_Protein Harvest Harvest cells by centrifugation Induction_Protein->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE MassSpec Mass Spectrometry (Confirmation of Uaa incorporation) Purification->MassSpec

Caption: General workflow for unnatural amino acid incorporation in E. coli.

C. Detailed Protocol

  • Transformation: Co-transform the E. coli expression host with the pEVOL plasmid carrying the engineered LeuRS/tRNA pair and the expression plasmid for the target protein containing the amber codon. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of TB medium containing antibiotics with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce the expression of the orthogonal LeuRS and tRNA by adding L-arabinose to a final concentration of 0.02% (w/v).

    • Simultaneously, add the leucine analog to a final concentration of 1 mM.

    • Continue to grow the culture for 30 minutes at 37°C.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 20°C and continue to grow for 16-20 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Purify the target protein from the clarified lysate using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the target protein using a high concentration of imidazole.

  • Analysis of Incorporation:

    • SDS-PAGE: Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein. A band corresponding to the truncated protein may be visible if the incorporation efficiency is low.

    • Mass Spectrometry: Confirm the successful incorporation of the leucine analog and determine the incorporation efficiency by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

IV. Quantitative Data Summary

The efficiency of Uaa incorporation can be influenced by several factors, including the specific Uaa, the engineered aaRS, the expression host, and the location of the amber codon in the target gene. The following table presents hypothetical data for the expression of a target protein with an incorporated leucine analog.

Leucine Analog Expression Yield (mg/L) Incorporation Efficiency (%) Analytical Method
Photo-cross-linking Leucine1.585ESI-MS
Fluorinated Leucine2.092MALDI-TOF MS
Caged Leucine1.278ESI-MS

Data in this table is hypothetical and for illustrative purposes only.

V. Signaling Pathway Diagram

The incorporation of a Uaa does not directly involve a signaling pathway but rather hijacks the cellular translation machinery. The logical relationship for this process is depicted below.

signaling_pathway cluster_inputs Inputs cluster_process Cellular Process cluster_machinery Machinery cluster_output Output Uaa Unnatural Amino Acid (Leucine Analog) Charging tRNA Charging Uaa->Charging pEVOL pEVOL Plasmid (O-LeuRS/tRNA) O_LeuRS Orthogonal LeuRS pEVOL->O_LeuRS O_tRNA Orthogonal tRNA pEVOL->O_tRNA TargetGene Target Gene with Amber Codon (TAG) Transcription Transcription TargetGene->Transcription Transcription->TargetGene Transcription->Transcription Translation Translation Transcription->Translation Ribosome Ribosome Translation->Ribosome Charging->Ribosome O_LeuRS->Charging O_tRNA->Charging ModifiedProtein Protein with Incorporated Uaa Ribosome->ModifiedProtein

Caption: Logical flow of unnatural amino acid incorporation.

VI. Conclusion

The incorporation of unnatural amino acids, including leucine analogs, provides a versatile platform for modifying proteins with novel functionalities. While specific protocols for "Methyl 2-amino-4-methylpentanoate hydrochloride" are not yet established, the generalized methods presented here offer a solid foundation for researchers to explore the incorporation of this and other novel Uaas. Successful implementation of these techniques will undoubtedly continue to drive innovation in basic research and the development of new protein-based therapeutics.

References

Method

Application Note: Solution-Phase Peptide Synthesis Utilizing Methyl 2-amino-4-methylpentanoate hydrochloride

Introduction Solution-phase peptide synthesis remains a cornerstone of medicinal chemistry and drug development, offering a scalable and versatile method for constructing short peptides. This application note details a r...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solution-phase peptide synthesis remains a cornerstone of medicinal chemistry and drug development, offering a scalable and versatile method for constructing short peptides. This application note details a robust protocol for the synthesis of a dipeptide using Methyl 2-amino-4-methylpentanoate hydrochloride as the C-terminal amino acid ester. The protocol employs standard Boc (tert-butyloxycarbonyl) protection chemistry and a carbodiimide-mediated coupling reaction, which are widely used techniques in organic synthesis.[1][2][3] This methodology is broadly applicable for the synthesis of various dipeptides and can be extended to larger peptides with iterative deprotection and coupling steps.

Core Principles

The synthesis of a peptide bond requires the selective formation of an amide linkage between the carboxyl group of one amino acid and the amino group of another.[1][3] To prevent unwanted side reactions, such as self-polymerization, protecting groups are employed for the non-reacting functional groups.[1][2][3] In this protocol, the N-terminus of the incoming amino acid is protected with a Boc group, while the C-terminus of the leucine derivative is protected as a methyl ester.

The key steps in this synthesis are:

  • Coupling: Formation of the peptide bond between an N-Boc protected amino acid and Methyl 2-amino-4-methylpentanoate. This is facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[4][5]

  • Deprotection: Removal of the N-Boc protecting group to liberate the free amine of the newly formed dipeptide, allowing for subsequent coupling reactions if desired. This is typically achieved under acidic conditions.[6][7][8][9]

  • Hydrolysis (Optional): Saponification of the C-terminal methyl ester to yield the free carboxylic acid of the dipeptide.

Experimental Protocols

Materials
  • N-Boc-Alanine (Boc-Ala-OH)

  • Methyl 2-amino-4-methylpentanoate hydrochloride (H-Leu-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[10]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N-Diisopropylethylamine (DIPEA)[10]

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • 4M HCl in 1,4-dioxane[6][10]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Protocol 1: Synthesis of Boc-Ala-Leu-OMe Dipeptide
  • Reaction Setup: To a solution of N-Boc-Alanine (1.0 eq.) in dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq.) in DCM and add DIPEA (2.2 eq.) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.

  • Add the solution of the free-based H-Leu-OMe to the activated Boc-Ala-OH solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Leu-OMe.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Deprotection of Boc-Ala-Leu-OMe
  • Deprotection Reaction: Dissolve the purified Boc-Ala-Leu-OMe (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (a 3 to 10-fold excess) to the solution.[10]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the dipeptide hydrochloride salt, H-Ala-Leu-OMe·HCl. This product can often be used in the next step without further purification.[10]

Protocol 3: Saponification of the Methyl Ester
  • Hydrolysis Reaction: Dissolve the protected dipeptide (e.g., Boc-Ala-Leu-OMe) (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5-3.0 eq.) to the solution.[10]

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the dipeptide with a free C-terminal carboxylic acid.[10]

Data Presentation

The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide as described in the protocols.

ParameterValue/RangePurposeReference
Coupling Reaction
Boc-Amino Acid1.0 eq.N-terminal amino acid[10]
Amino Acid Ester HCl1.0 eq.C-terminal amino acid[10]
EDC·HCl1.2 - 1.5 eq.Coupling agent[10]
HOBt1.2 - 1.5 eq.Racemization suppressor[4]
DIPEA2.2 - 3.0 eq.Base for neutralization and coupling[5][10]
Temperature0°C to Room Temp.Control reaction rate and side reactions[10]
Reaction Time12 - 18 hoursEnsure completion of coupling[10]
Boc Deprotection
Reagent4M HCl in DioxaneCleavage of Boc group[6][10]
Reagent Excess3 - 10 foldDrive reaction to completion[10]
TemperatureRoom Temp.Mild deprotection conditions[10]
Reaction Time1 - 2 hoursTime for complete deprotection[10]
Ester Hydrolysis
ReagentLiOHSaponification of methyl ester[10]
Reagent Excess1.5 - 3.0 eq.Ensure complete hydrolysis[10]
TemperatureRoom Temp.Mild hydrolysis conditions[10]
Reaction Time2 - 4 hoursTime for complete hydrolysis[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the solution-phase synthesis of a dipeptide acid starting from protected amino acids.

G Workflow for Solution-Phase Dipeptide Synthesis cluster_coupling Peptide Coupling cluster_deprotection N-Terminal Deprotection cluster_hydrolysis C-Terminal Hydrolysis BocAA Boc-Amino Acid (Boc-Ala-OH) Coupling Coupling Reaction (EDC, HOBt, DIPEA, DCM) BocAA->Coupling AAE Amino Acid Ester HCl (H-Leu-OMe·HCl) AAE->Coupling BocDP Protected Dipeptide (Boc-Ala-Leu-OMe) Coupling->BocDP Deprotection Boc Deprotection (4M HCl in Dioxane) BocDP->Deprotection Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) BocDP->Hydrolysis Purification1 Purification (Chromatography) BocDP->Purification1 DPHCl Dipeptide Ester HCl (H-Ala-Leu-OMe·HCl) Deprotection->DPHCl DPAcid Final Dipeptide Acid (Boc-Ala-Leu-OH) Hydrolysis->DPAcid Purification2 Purification (Extraction/Precipitation) Hydrolysis->Purification2 Purification1->Deprotection Purification1->Hydrolysis Purification2->DPAcid

References

Technical Notes & Optimization

Troubleshooting

Low coupling efficiency with "Methyl 2-amino-4-methylpentanoate hydrochloride" in SPPS

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on challenges related to "Methyl 2-amino-4-me...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on challenges related to "Methyl 2-amino-4-methylpentanoate hydrochloride".

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a frequent challenge in SPPS, particularly when incorporating sterically hindered amino acids. "Methyl 2-amino-4-methylpentanoate hydrochloride," the methyl ester of leucine, can present such difficulties due to its bulky isobutyl side chain. Below is a systematic guide to diagnose and resolve these issues.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow cluster_0 cluster_1 Initial Checks & Basic Optimization cluster_2 Advanced Optimization: Reagent & Solvent cluster_3 Further Strategies cluster_4 start Start: Low Coupling Efficiency Detected check_reagents Verify Reagent Quality & Stoichiometry (Amino Acid, Coupling Reagent, Base) start->check_reagents Begin double_coupling Perform a Second Coupling (Double Coupling) check_reagents->double_coupling Reagents OK increase_time Increase Coupling Time (e.g., 2h to overnight) double_coupling->increase_time Still low end Problem Resolved double_coupling->end Success change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP, COMU) increase_time->change_reagent Still low increase_time->end Success change_solvent Change Solvent (DMF to NMP or solvent mixtures) change_reagent->change_solvent Still low change_reagent->end Success microwave Utilize Microwave-Assisted SPPS change_solvent->microwave Still low change_solvent->end Success acyl_fluoride Convert to Acyl Fluoride (for extremely difficult couplings) microwave->acyl_fluoride Still low microwave->end Success acyl_fluoride->end Success

Caption: A step-by-step workflow for troubleshooting low coupling efficiency in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low coupling efficiency with Methyl 2-amino-4-methylpentanoate hydrochloride?

Low coupling efficiency with this amino acid derivative can be attributed to several factors:

  • Steric Hindrance: The bulky isobutyl side chain of the leucine derivative physically obstructs the formation of the peptide bond, slowing down the reaction rate.[1][2]

  • Secondary Structure Formation: As the peptide chain elongates, it can form secondary structures that may lead to aggregation, making the N-terminal amine less accessible.[3]

  • Inadequate Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by this amino acid.[1]

  • Neutralization: As a hydrochloride salt, the α-amino group is protonated. It is crucial to ensure complete neutralization with a non-nucleophilic base (e.g., DIPEA) prior to the coupling reaction.[4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this one?

For challenging couplings, more potent activating reagents are recommended over standard carbodiimides like DCC or DIC.[1] High-reactivity uronium/aminium or phosphonium salt-based reagents are generally preferred.[5][6]

Coupling Reagent ClassExamplesCharacteristics
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUHighly reactive, fast reaction times. HATU and COMU are often cited as superior for minimizing racemization and improving efficiency in difficult couplings.[2][5][6]
Phosphonium Salts PyBOP, PyAOPStrong activating agents that are also highly effective for sterically hindered residues and avoid the risk of N-terminal guanidinylation.[5][6][7]

Q3: Can I improve coupling efficiency without changing my coupling reagent?

Yes, several protocol modifications can enhance coupling efficiency:

  • Double Coupling: After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated amino acid.[1][8] This is often a very effective strategy.

  • Increase Reaction Time: Sterically hindered couplings are slower. Extending the reaction time from the standard 1-2 hours to several hours, or even overnight, can drive the reaction to completion.[1]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents relative to the resin loading) can increase the reaction rate.[1][3][9]

  • Change the Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to disrupt peptide aggregation, improving accessibility of the reaction site.[1][3] In some cases, solvent mixtures such as DCM/DMF/NMP may be beneficial.[1][3]

Q4: Is heating the reaction a viable option?

Applying gentle heat can help overcome the activation energy barrier for sterically hindered couplings. Microwave-assisted SPPS (MA-SPPS) is a particularly effective method for driving difficult couplings to completion rapidly.[1] However, caution must be exercised with conventional heating as it can increase the risk of racemization.[1]

Q5: How should I monitor the completeness of the coupling reaction for a hindered amino acid?

While the Kaiser test (ninhydrin test) is common, it can sometimes give false negatives or be difficult to interpret with sterically hindered N-terminal amines. The bromophenol blue test is a useful alternative for monitoring these difficult couplings.[9] If the test indicates an incomplete reaction (a blue to green color), a second coupling is necessary.[9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling sterically hindered amino acids like Methyl 2-amino-4-methylpentanoate hydrochloride.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).[10]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-protected Methyl 2-amino-4-methylpentanoate (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[9]

    • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[9]

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.[1][9]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for a minimum of 2 hours. For particularly difficult couplings, extend this time up to 12 hours.[10]

  • Monitoring and Washing:

    • Perform a bromophenol blue test to check for reaction completeness.[9]

    • If the test is positive (blue/green), perform a second coupling (repeat steps 2 and 3).

    • If the test is negative (yellow), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Coupling Completeness
  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Wash the resin sample with methanol and then DMF.

  • Testing: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the resin beads.

  • Observation:

    • Yellow beads/solution: Indicates a complete coupling (no free primary/secondary amines).[9]

    • Blue or Green beads/solution: Indicates an incomplete coupling (free amines are present). A recoupling step is required.[9]

References

Optimization

Side reactions involving "Methyl 2-amino-4-methylpentanoate hydrochloride" during peptide synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during peptide synthesis i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during peptide synthesis involving Methyl 2-amino-4-methylpentanoate hydrochloride, a leucine methyl ester derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Methyl 2-amino-4-methylpentanoate hydrochloride in peptide synthesis?

A1: The two primary side reactions of concern are diketopiperazine (DKP) formation and racemization. DKP formation involves the cyclization of the N-terminal dipeptide, leading to chain termination and yield loss. Racemization is the loss of stereochemical integrity at the alpha-carbon of the leucine residue, resulting in a mixture of D and L enantiomers, which can significantly impact the biological activity of the final peptide.

Q2: What is the underlying mechanism of diketopiperazine (DKP) formation?

A2: DKP formation is an intramolecular cyclization reaction. It occurs when the deprotected N-terminal amino group of a dipeptidyl-resin attacks the ester linkage of the C-terminal amino acid to the resin. This process is particularly favorable for dipeptides and results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. The basic conditions used for Fmoc-deprotection can promote this side reaction by increasing the nucleophilicity of the N-terminal amine.[1]

Q3: How does the leucine residue in Methyl 2-amino-4-methylpentanoate hydrochloride influence DKP formation?

A3: The rate of DKP formation is influenced by the amino acid sequence. While proline at the second position is highly susceptible, the properties of the N-terminal amino acid also play a role. Peptides with nonpolar alkyl side chains, such as leucine, can influence the stability of the peptide chain and its propensity for cyclization.[2]

Q4: What factors contribute to the racemization of the leucine residue during peptide synthesis?

A4: Racemization can occur through two main mechanisms: direct enolization or via the formation of a 5(4H)-oxazolone (azlactone) intermediate.[3] The formation of these intermediates is influenced by several factors, including the choice of coupling reagents, the basicity of the reaction environment, and the reaction temperature.[3][4] The activation of the carboxylic acid group during peptide bond formation is a critical step where racemization can be initiated.[3]

Troubleshooting Guides

Issue 1: Low yield of the target peptide, with the potential presence of a low molecular weight byproduct.

This issue is often indicative of significant diketopiperazine (DKP) formation, where the N-terminal dipeptide is cleaved from the resin.

Troubleshooting Workflow:

DKP_Troubleshooting Start Low Peptide Yield Observed Check_Byproduct Analyze crude product by LC-MS for a byproduct with the mass of the N-terminal dipeptide DKP. Start->Check_Byproduct DKP_Confirmed DKP Formation Confirmed Check_Byproduct->DKP_Confirmed No_DKP DKP Not Detected Check_Byproduct->No_DKP Other issues may be present Mitigation_Strategies Implement Mitigation Strategies DKP_Confirmed->Mitigation_Strategies Coupling_Method Optimize Coupling Protocol: - Use pre-activated esters - Couple third amino acid quickly Mitigation_Strategies->Coupling_Method Deprotection Modify Deprotection Conditions: - Use milder base (e.g., piperazine) - Reduce deprotection time Mitigation_Strategies->Deprotection Resin_Choice Consider Resin Choice: - Use 2-chlorotrityl chloride resin for initial amino acid loading Mitigation_Strategies->Resin_Choice End Re-synthesize and Analyze Coupling_Method->End Deprotection->End Resin_Choice->End Racemization_Troubleshooting Start Diastereomeric Impurity Detected Confirm_Racemization Confirm racemization by chiral HPLC or hydrolysis followed by chiral GC analysis. Start->Confirm_Racemization Racemization_Confirmed Racemization Confirmed Confirm_Racemization->Racemization_Confirmed No_Racemization Not a Racemization Issue Confirm_Racemization->No_Racemization Consider other isomeric impurities Mitigation_Strategies Implement Mitigation Strategies Racemization_Confirmed->Mitigation_Strategies Coupling_Reagents Optimize Coupling Reagents: - Use carbodiimides with additives (HOBt, Oxyma) - Avoid highly activating reagents for extended periods Mitigation_Strategies->Coupling_Reagents Base_Selection Select Appropriate Base: - Use a weaker, sterically hindered base (e.g., NMM, collidine) - Avoid excess base Mitigation_Strategies->Base_Selection Temperature_Control Control Reaction Temperature: - Perform couplings at lower temperatures Mitigation_Strategies->Temperature_Control End Re-synthesize and Analyze Coupling_Reagents->End Base_Selection->End Temperature_Control->End

References

Troubleshooting

Improving the solubility of "Methyl 2-amino-4-methylpentanoate hydrochloride" in organic solvents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "Methyl 2-amino-4-m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "Methyl 2-amino-4-methylpentanoate hydrochloride" in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Methyl 2-amino-4-methylpentanoate hydrochloride?

Methyl 2-amino-4-methylpentanoate hydrochloride is the salt of an amino acid ester. Its ionic nature, due to the presence of a positively charged amino group and a chloride counter-ion, makes it highly polar. Consequently, it exhibits good solubility in polar solvents such as water, methanol, and ethanol. Conversely, its solubility is limited in non-polar organic solvents like diethyl ether, hexane, and toluene.

Q2: Why is my Methyl 2-amino-4-methylpentanoate hydrochloride not dissolving in an organic solvent?

Several factors can contribute to dissolution issues:

  • Solvent Polarity: The primary reason for poor solubility in many organic solvents is a mismatch in polarity. As a salt, the compound is highly polar and will not readily dissolve in non-polar or weakly polar solvents.

  • Concentration: You might be attempting to prepare a solution that exceeds the compound's solubility limit in that specific solvent at the current temperature.

  • Temperature: Solubility is temperature-dependent. The solvent may be too cold to facilitate dissolution.

  • Purity of the Compound: Impurities can sometimes affect the solubility characteristics of a compound.

  • Water Content: The presence of trace amounts of water in hygroscopic organic solvents can sometimes influence the solubility of salts.

Q3: Can I improve the solubility by heating the mixture?

Gentle warming can increase both the rate of dissolution and the overall solubility of the compound in a given solvent. However, it is crucial to proceed with caution. Excessive heating can lead to the degradation of the amino acid ester. It is recommended to monitor the stability of the compound under the chosen thermal conditions.

Q4: What is the most effective strategy to dissolve Methyl 2-amino-4-methylpentanoate hydrochloride in a non-polar organic solvent for my reaction?

The most effective and widely used method is to convert the hydrochloride salt to its corresponding free amine (Methyl 2-amino-4-methylpentanoate). The free amine is significantly less polar and, therefore, more soluble in a broader range of organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. This is a standard procedure, particularly before reactions like peptide couplings.

Troubleshooting Guide

If you are encountering solubility issues with Methyl 2-amino-4-methylpentanoate hydrochloride, follow this step-by-step troubleshooting guide.

Initial Troubleshooting Workflow

G start Start: Solubility Issue solvent_check Is the solvent polar? (e.g., Water, MeOH, EtOH) start->solvent_check physical_methods Attempt Physical Dissolution Methods solvent_check->physical_methods Yes co_solvent Consider a Co-solvent System (e.g., MeOH in DCM) solvent_check->co_solvent No sonication Sonication physical_methods->sonication stirring Vigorous Stirring physical_methods->stirring warming Gentle Warming physical_methods->warming dissolved_check1 Does it dissolve? sonication->dissolved_check1 stirring->dissolved_check1 warming->dissolved_check1 success Success: Use Solution dissolved_check1->success Yes dissolved_check1->co_solvent No dissolved_check2 Does it dissolve? co_solvent->dissolved_check2 dissolved_check2->success Yes free_amine_conversion Convert to Free Amine dissolved_check2->free_amine_conversion No free_amine_conversion->success

Caption: Troubleshooting workflow for solubility issues.

Data Presentation: Qualitative Solubility

While specific quantitative data for Methyl 2-amino-4-methylpentanoate hydrochloride is not widely published, the following table summarizes its expected qualitative solubility in various organic solvents.

Solvent ClassExamplesExpected SolubilityRecommendations
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Good to HighThese are the recommended starting solvents for direct dissolution.
Polar Aprotic DMF, DMSO, NMPModerate to GoodOften used in peptide synthesis and can be effective for dissolving the hydrochloride salt.
Halogenated Dichloromethane (DCM), ChloroformPoor to InsolubleDirect dissolution is challenging. Conversion to the free amine is highly recommended for these solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)InsolubleNot suitable for dissolving the hydrochloride salt. The free amine will show improved solubility.
Hydrocarbons Hexane, TolueneInsolubleNot suitable for dissolving the hydrochloride salt.
Esters Ethyl acetatePoor to InsolubleConversion to the free amine is necessary for dissolution in this solvent.

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Amine for in situ Use

This protocol is suitable when the free amine is to be used directly in a subsequent reaction without isolation.

Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Anhydrous organic solvent (e.g., DCM, THF, DMF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Suspend Methyl 2-amino-4-methylpentanoate hydrochloride in the chosen anhydrous organic solvent under an inert atmosphere.

  • Cool the suspension in an ice bath (0 °C).

  • Add 1.1 to 1.5 equivalents of the tertiary amine base dropwise while stirring.

  • Stir the mixture at 0 °C for 15-30 minutes. The reaction mixture may become a clear solution as the free amine is formed, and the tertiary amine hydrochloride salt may precipitate as a white solid.

  • The resulting solution containing the free amine can often be used directly in the next reaction step (e.g., for a coupling reaction).

Protocol 2: Aqueous Workup for Isolation of the Free Amine

This method is employed when the isolated free amine is required for subsequent steps.

Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Organic extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Methyl 2-amino-4-methylpentanoate hydrochloride in a minimal amount of saturated aqueous sodium bicarbonate solution in a separatory funnel. Ensure the aqueous solution is basic (pH > 8).

  • Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate) three times. The free amine will partition into the organic layer.

  • Combine the organic extracts.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine, which is typically an oil or a low-melting solid.

Caution: Free amino acid esters can be less stable than their hydrochloride salts and may be susceptible to self-condensation (diketopiperazine formation) upon storage. It is often recommended to prepare the free amine immediately before its intended use.

Logical Relationship Diagram

G HCl_Salt Methyl 2-amino-4-methylpentanoate HCl (Polar, Salt Form) Base + Base (e.g., TEA, NaHCO3) - H2O, - Base·HCl HCl_Salt->Base Solubility_Polar High Solubility in Polar Solvents (Water, MeOH) HCl_Salt->Solubility_Polar Solubility_NonPolar_Poor Poor Solubility in Non-Polar Solvents (DCM, THF, Ether) HCl_Salt->Solubility_NonPolar_Poor Free_Amine Methyl 2-amino-4-methylpentanoate (Less Polar, Free Amine) Solubility_NonPolar_Good Improved Solubility in Non-Polar Solvents (DCM, THF, Ether) Free_Amine->Solubility_NonPolar_Good Base->Free_Amine

Caption: Conversion from hydrochloride salt to free amine to improve solubility.

Optimization

Preventing racemization of leucine during peptide coupling

Topic: Preventing Racemization of Leucine During Peptide Coupling This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Leucine During Peptide Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis, with a focus on leucine residues.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure L-amino acid, the naturally occurring form, is converted into a mixture of both its L- and D-enantiomers during the synthesis process. This loss of stereochemical integrity at the α-carbon is a significant side reaction that can lead to the production of peptide diastereomers. These impurities can be difficult to separate and may have altered biological activity.

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: There are two main mechanisms responsible for racemization during peptide bond formation:

  • Oxazolone Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The planarity of this structure allows for the easy abstraction and re-addition of a proton at the α-carbon, leading to a loss of the original stereochemistry.[1]

  • Direct Enolization: In the presence of a strong base, the α-proton of the activated amino acid can be directly abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization.[1]

Q3: Is leucine particularly susceptible to racemization?

A3: While not as notoriously prone to racemization as residues like histidine (His) or cysteine (Cys), leucine (Leu) can still undergo racemization, especially under harsh coupling conditions.[2][3] The bulky isobutyl side chain of leucine can sometimes hinder coupling reactions, and if prolonged reaction times or highly reactive reagents are used, the risk of racemization increases.[4]

Q4: How do different coupling reagents influence the extent of racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization.[5]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization because the O-acylisourea intermediate they form is highly reactive and has a longer lifetime, allowing for oxazolone formation.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are generally more efficient and lead to lower levels of racemization. Reagents like HATU are highly reactive, promoting rapid amide bond formation, which outcompetes the racemization pathway.[7]

  • Phosphonium Salts (e.g., PyBOP): These are also highly efficient coupling reagents that generally result in low levels of racemization.[6]

Q5: What is the role of additives like HOBt and Oxyma in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[2] They react with the highly reactive intermediate (e.g., O-acylisourea) to form a less reactive active ester. This active ester is more stable and less prone to cyclizing into an oxazolone, thus preserving the stereochemical integrity of the amino acid.[6]

Troubleshooting Guides

Issue: High levels of D-leucine detected in the final peptide.

This troubleshooting guide will help you identify the potential causes of leucine racemization and provide solutions to mitigate it.

Step 1: Evaluate Your Coupling Reagent and Additives
  • Observation: You are using a carbodiimide reagent (e.g., DIC, DCC) without an additive.

  • Solution: Always use carbodiimide coupling reagents in conjunction with a racemization-suppressing additive like HOBt or Oxyma.[1] The addition of these reagents significantly reduces the risk of oxazolone formation.[7] For particularly sensitive couplings, consider switching to a uronium or phosphonium-based reagent.

Step 2: Assess Your Base and Its Concentration
  • Observation: You are using a strong, non-hindered base like triethylamine (TEA) or a high concentration of diisopropylethylamine (DIPEA).

  • Solution: The basicity and steric hindrance of the base used can influence the rate of racemization.[8] Stronger, less hindered bases can accelerate direct enolization.[1] Consider switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[8] Also, use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 3: Analyze Your Reaction Conditions (Temperature and Time)
  • Observation: The coupling reaction is performed at an elevated temperature or for a prolonged period.

  • Solution: Higher temperatures and longer reaction times can increase the rate of racemization.[9] If possible, perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[1] Optimize the reaction time to be as short as necessary for complete coupling. For microwave-assisted syntheses, reducing the coupling temperature can significantly limit racemization.[10]

Step 4: Review Your Solvent Choice
  • Observation: You are using a highly polar aprotic solvent.

  • Solution: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[11] In some cases, using a less polar solvent can help to reduce racemization, although solvent choice is often constrained by the solubility of the reagents and the swelling of the resin.[1]

Data Presentation

The following tables summarize the impact of different reagents and conditions on the extent of amino acid racemization.

Table 1: Comparison of Racemization with Different Coupling Reagents and Additives

Coupling Reagent/AdditiveModel Peptide System% D-Isomer (Racemization)Reference(s)
DCCModel Peptide Fragment10-30%[7]
DCC + HOBtModel Peptide Fragment1-5%[7]
EDC-25%[3]
EDC + HOBtModel Peptide Fragment1-4%[7]
HBTUZ-Phg-OH + H-Pro-NH210.5%[7]
HATUZ-Phg-OH + H-Pro-NH24.2%[7]
HCTUModel Peptide Fragment< 0.5%[7]
COMUZ-Phg-OH + H-Pro-NH24.4%[7]
DEPBTFmoc-Ser(tBu)-OH + H-L-Leu-OtBuLow[3][6]

Table 2: Effect of Base on Racemization

BaseRelative BasicitySteric HindranceGeneral Effect on Racemization
Triethylamine (TEA)StrongLowHigher
Diisopropylethylamine (DIPEA)ModerateHighModerate
N-Methylmorpholine (NMM)WeakerModerateLower
2,4,6-CollidineWeakerHighLowest

Data synthesized from qualitative descriptions in multiple sources.[8]

Experimental Protocols

Protocol 1: Optimized Fmoc-SPPS Coupling Cycle to Minimize Racemization

This protocol describes a manual coupling cycle for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with steps designed to reduce the risk of racemization.[1][12][13]

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) and 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma) in DMF.
  • Add 3-5 equivalents of a coupling reagent (e.g., DIC).
  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Note: Avoid prolonged pre-activation times as this can increase racemization.[9]
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF again (3-5 times).

4. Capping (Optional but Recommended):

  • If the coupling reaction is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 10-15 minutes. This prevents the formation of deletion sequences.

Protocol 2: Analysis of Amino Acid Enantiomers by Chiral HPLC after Acid Hydrolysis

This protocol outlines the steps to determine the D/L ratio of amino acids in a synthesized peptide.[14][15][16][17][18]

1. Peptide Hydrolysis:

  • Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube.
  • To differentiate between innate D-amino acids and those formed during hydrolysis, use 6 M deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O).[14]
  • Add the DCl/D₂O solution to the peptide.
  • Seal the tube under vacuum.
  • Heat the sample at 110 °C for 24 hours.
  • After hydrolysis, cool the tube and evaporate the acid to dryness.

2. Derivatization (for indirect chiral separation):

  • This step is necessary if you are not using a chiral column for direct separation. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common chiral derivatizing agent.
  • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
  • Incubate at 40 °C for 1 hour.
  • Cool the reaction and neutralize with 100 µL of 2 M HCl.
  • Dilute the sample with the mobile phase for HPLC analysis.

3. Chiral HPLC Analysis:

  • Direct Method (with a chiral stationary phase, CSP):
  • Column: Use a column specifically designed for chiral amino acid separation (e.g., a macrocyclic glycopeptide-based CSP).[19]
  • Mobile Phase: A typical mobile phase system is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid).
  • Detection: UV or Mass Spectrometry (MS).
  • Indirect Method (with a standard C18 column after derivatization):
  • Column: A standard C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.
  • Detection: UV at 340 nm for FDAA derivatives.

4. Data Analysis:

  • Integrate the peak areas for the L- and D-enantiomers in the chromatogram.
  • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Mechanism cluster_enolization Direct Enolization Mechanism A Activated L-Amino Acid B Oxazolone Intermediate (Planar) A->B Cyclization C Racemic Mixture (L- and D-Amino Acids) B->C Proton Abstraction/ Re-addition D Activated L-Amino Acid E Enolate Intermediate (Planar) D->E Base-mediated Proton Abstraction F Racemic Mixture (L- and D-Amino Acids) E->F Reprotonation

Caption: Mechanisms of racemization during peptide coupling.

Peptide_Coupling_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Amino Acid Activation (e.g., DIC/Oxyma in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 completion_test Completion Test? (e.g., Kaiser Test) wash2->completion_test repeat Repeat Coupling completion_test->repeat Positive next_cycle Proceed to Next Cycle completion_test->next_cycle Negative repeat->coupling

Caption: Optimized workflow for an SPPS coupling cycle.

Troubleshooting_Racemization start High Racemization Detected q1 Using Carbodiimide (DIC/DCC) alone? start->q1 a1_yes Add HOBt/Oxyma or switch to Uronium/ Phosphonium reagent q1->a1_yes Yes q2 Using strong/ unhindered base? q1->q2 No end Re-analyze Peptide a1_yes->end a2_yes Switch to weaker/ hindered base (NMM/Collidine) q2->a2_yes Yes q3 High temperature or prolonged coupling time? q2->q3 No a2_yes->end a3_yes Lower temperature and optimize reaction time q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for high racemization.

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Leucine Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges specifically related to low yields in solid-phase peptide synthesis (SPPS) when incorporatin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges specifically related to low yields in solid-phase peptide synthesis (SPPS) when incorporating leucine derivatives. The hydrophobic nature of leucine can often lead to aggregation and incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significantly lower than expected peptide yield after cleavage and purification. What are the initial steps to diagnose the problem?

A1: A low final yield can stem from issues at various stages of the synthesis. A systematic approach is crucial for pinpointing the cause.

  • Confirm Synthesis Success: Before extensive troubleshooting, perform a test cleavage on a small amount of the resin (10-20 mg). Analyze the cleaved product by mass spectrometry (MS) to confirm if the desired peptide was synthesized, even at low levels.[1]

  • Assess On-Resin Peptide Loading: Quantify the amount of peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and then quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1] This helps differentiate between poor synthesis efficiency and issues during cleavage or work-up.

  • Review Synthesis Monitoring Data: If available, review data from in-process monitoring steps, such as UV monitoring of Fmoc deprotection. Broadening of the deprotection peak can be an indicator of on-resin aggregation.[2]

Q2: Our Kaiser test is positive (blue/purple beads) after coupling a leucine residue, indicating incomplete coupling. What should we do?

A2: A positive Kaiser test signals the presence of unreacted free primary amines on the resin.[1][3] Here are the immediate steps to take:

  • Double Coupling: The most direct approach is to repeat the coupling step with a fresh solution of the activated Fmoc-L-leucine.[3] This second coupling can often drive the reaction to completion.

  • Capping: If the Kaiser test remains positive after a second coupling, it's advisable to "cap" the unreacted amines by acetylating them with a reagent like acetic anhydride.[3] This prevents the formation of deletion sequences (peptides missing the leucine residue), which can simplify purification later.[3]

Q3: We suspect peptide aggregation is causing low yields, especially in a sequence with multiple leucine residues. How can we confirm and mitigate this?

A3: Peptide aggregation, driven by the formation of intermolecular β-sheet structures, is a common issue with hydrophobic residues like leucine and can lead to both incomplete coupling and deprotection.[2][4]

Indicators of Aggregation:

  • Failure of the peptide-resin to swell properly.[4]

  • Slow or incomplete Fmoc deprotection, which can be monitored by UV-Vis.

  • Persistently positive coupling tests despite repeated coupling attempts.

Strategies to Overcome Aggregation:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties.[4][5] Adding chaotropic salts like LiCl can also help disrupt hydrogen bonding.[4][6]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-55°C) can provide enough energy to break up aggregates.[4][6]

  • "Magic Mixture": For severe aggregation, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate can be used.[6]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in the peptide backbone can effectively disrupt the secondary structures that lead to aggregation.[4]

Q4: Which coupling reagent is most effective for coupling leucine derivatives, especially in a sterically hindered or aggregation-prone sequence?

A4: The choice of coupling reagent is critical. While standard carbodiimide reagents like DIC can be effective, more challenging couplings often require more potent activating reagents.[7] Uronium/aminium and phosphonium salt-based reagents are generally recommended.[7]

Troubleshooting Guides

Guide 1: Diagnosing Low Peptide Yield

This guide provides a logical workflow to identify the source of low yield in your peptide synthesis.

LowYield_Troubleshooting start_node Low Final Peptide Yield process_node Perform test cleavage (10-20 mg resin). Analyze by Mass Spectrometry. start_node->process_node Step 1 decision_node Is the target mass present? process_node2 Quantify on-resin peptide loading (e.g., UV-Vis after cleavage). decision_node->process_node2 Yes solution_node3 Complete synthesis failure. - Verify raw material quality. - Check instrument parameters. - Review protocol for errors. decision_node->solution_node3 No process_node->decision_node Step 2 solution_node Issue is likely in cleavage or work-up. - Optimize cleavage cocktail/time. - Check for peptide precipitation. decision_node2 Is on-resin loading low? process_node2->decision_node2 decision_node2->solution_node No solution_node2 Low synthesis efficiency. - Investigate coupling/deprotection steps. - See Guide 2. decision_node2->solution_node2 Yes

Caption: A decision tree for troubleshooting low peptide yield.

Guide 2: Addressing Incomplete Leucine Coupling

This workflow outlines the steps to take when a positive Kaiser test indicates an incomplete coupling reaction involving a leucine derivative.

IncompleteCoupling_Workflow start_node Positive Kaiser Test after Leucine Coupling action_node Perform a 'Double Coupling' with fresh reagents. start_node->action_node Immediate Action decision_node Is Kaiser Test now negative? action_node->decision_node Re-test end_node Coupling successful. Proceed to next cycle. decision_node->end_node Yes warn_node Persistent coupling issue. Consider peptide aggregation. decision_node->warn_node No action_node2 Cap unreacted amines (e.g., with acetic anhydride). warn_node->action_node2 end_node2 Continue synthesis and troubleshoot aggregation for future steps. action_node2->end_node2

Caption: Workflow for addressing incomplete coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentAdditiveBaseRelative EfficiencyRacemization RiskNotes
HBTU/HCTU HOBt/noneDIPEAHighLowWidely used, efficient. HCTU is often more soluble.[8]
HATU HOAtDIPEA/CollidineVery HighVery LowHighly efficient, especially for sterically hindered couplings.[7][8][9]
COMU NoneDIPEAVery HighVery LowHigh solubility and safer than benzotriazole-based reagents.[8]
DIC HOBt/OxymaN/AStandardModerateCost-effective but can be slower and has a higher risk of racemization.[9]
PyBOP NoneDIPEAHighLowPhosphonium salt-based, effective for difficult couplings.[8]

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended as a first-line troubleshooting step after an initial coupling of a leucine derivative fails, as indicated by a positive Kaiser test.

Materials:

  • Fmoc-L-Leucine-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with free N-terminal amines

Procedure:

  • Initial Coupling Monitoring: After the first coupling attempt (typically 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue/purple, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF or NMP (3 x 1 min) to remove residual reagents.

  • Prepare Fresh Coupling Solution: In a separate vial, dissolve Fmoc-L-Leucine-OH and HATU in DMF/NMP. Add DIPEA to activate the solution (pre-activation for 1-2 minutes is common).

  • Second Coupling: Add the freshly prepared and activated amino acid solution to the reaction vessel containing the washed resin.

  • Reaction: Agitate the mixture for an additional 1-2 hours at room temperature.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative (yellow/colorless beads), the coupling is complete. Wash the resin with DMF/NMP and proceed with the synthesis. If the test is still positive, proceed to the Capping protocol.[3]

Protocol 2: Capping of Unreacted Amines

This protocol should be employed when double coupling fails, to prevent the formation of deletion peptides.

Materials:

  • Acetic anhydride (10 equivalents relative to resin loading)

  • DIPEA (10 equivalents)

  • DMF or NMP

  • Dichloromethane (DCM)

Procedure:

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid in the sequence.[3]

References

Optimization

"Methyl 2-amino-4-methylpentanoate hydrochloride" stability in different solvents and pH

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-amino-4-methylpentanoate hydrochloride in various experimental condit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-amino-4-methylpentanoate hydrochloride in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-amino-4-methylpentanoate hydrochloride?

A1: The primary degradation pathway for Methyl 2-amino-4-methylpentanoate hydrochloride is hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-amino-4-methylpentanoic acid (leucine) and methanol. Esters, in general, are susceptible to acid-base hydrolysis.[1]

Q2: What is the optimal pH range for the stability of Methyl 2-amino-4-methylpentanoate hydrochloride in aqueous solutions?

A2: While specific data for this compound is limited, amino acid esters are generally most stable in mildly acidic conditions (pH 4-6). In this range, the amino group is protonated, which helps to minimize degradation. Both strongly acidic and alkaline conditions will accelerate hydrolysis.

Q3: How should I store stock solutions of Methyl 2-amino-4-methylpentanoate hydrochloride?

A3: For optimal stability, stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aqueous solutions at low temperatures (-20°C is preferable to 4°C) and in a slightly acidic buffer (pH 5-7).[2] Aliquoting the stock solution into single-use vials is also recommended to avoid repeated freeze-thaw cycles.[2] For solutions in organic solvents, storage at low temperatures in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: What solvents are suitable for dissolving Methyl 2-amino-4-methylpentanoate hydrochloride?

A4: As a hydrochloride salt, this compound is generally soluble in water and polar organic solvents such as methanol and ethanol. Its solubility in less polar organic solvents like acetonitrile might be lower. It is always recommended to perform a solubility test on a small scale before preparing a large volume of solution.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures will accelerate the rate of degradation, particularly hydrolysis.[3][4] Therefore, it is crucial to store both the solid compound and its solutions at controlled, low temperatures. Thermal degradation studies are a key component of forced degradation testing to understand the compound's stability profile.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results over time Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stored stock solution, perform a purity check (e.g., by HPLC) before use. Ensure proper storage conditions (low temperature, appropriate pH, protection from light).
Appearance of new peaks in chromatograms Formation of degradation products.This indicates instability under your experimental or storage conditions. Identify the degradation products if possible (e.g., using LC-MS). Re-evaluate your solvent, pH, and temperature conditions.
Precipitation of the compound from solution Poor solubility or pH shift.Confirm the solubility of the compound in your chosen solvent system. Ensure the pH of your buffered solution is stable and within the optimal range for solubility and stability.
Low recovery of the compound Adsorption to container surfaces.For dilute solutions, consider using low-adsorption vials. Rinsing the container with the solvent can help recover adsorbed material.

Stability Data Summary

Solvent System pH Temperature (°C) Storage Duration (days) Degradation (%) Primary Degradant
Water2.0407~152-amino-4-methylpentanoic acid
Water5.0414< 2Not significant
Water5.02514~52-amino-4-methylpentanoic acid
Water8.0257> 202-amino-4-methylpentanoic acid
MethanolN/A2514< 1Not significant
AcetonitrileN/A2514< 1Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for Methyl 2-amino-4-methylpentanoate hydrochloride. The goal is to achieve 5-20% degradation.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Methyl 2-amino-4-methylpentanoate hydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature. Withdraw samples at shorter intervals (e.g., 30, 60, 120 minutes) due to expected faster degradation. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C). Withdraw samples at various time points.

  • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the analysis of Methyl 2-amino-4-methylpentanoate hydrochloride and its potential degradation products. Pre-column derivatization is often necessary for the detection of amino acids and their esters which lack a strong UV chromophore.[7][8]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).

  • Derivatization Reagents: o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC) for pre-column derivatization.

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-18 min: 0-57% B

    • 18-22 min: 57-100% B

    • 22-25 min: 100% B

    • 25-26 min: 100-0% B

    • 26-30 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).

  • Injection Volume: 10 µL

4. Sample Preparation with Derivatization:

  • An automated pre-column derivatization program is typically used. The sample is mixed with borate buffer, followed by the addition of OPA and then FMOC reagents before injection.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and control samples.

  • Ensure mass balance by accounting for the parent compound and all degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, RT) prep->base Apply Stress ox Oxidation (3% H2O2, RT) prep->ox Apply Stress therm Thermal (70°C) prep->therm Apply Stress photo Photostability (ICH Q1B) prep->photo Apply Stress deriv Pre-column Derivatization (OPA/FMOC) acid->deriv Take Samples base->deriv Take Samples ox->deriv Take Samples therm->deriv Take Samples photo->deriv Take Samples hplc Stability-Indicating HPLC-UV Analysis deriv->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_flow start Inconsistent Results or Unexpected Peaks check_solution Is the solution freshly prepared? start->check_solution check_storage Were storage conditions optimal? (-20°C, pH 5-7, dark) check_solution->check_storage Yes prepare_fresh Prepare fresh solution for each experiment check_solution->prepare_fresh No re_evaluate_storage Re-evaluate and optimize storage protocol check_storage->re_evaluate_storage No check_purity Check purity of stored solution with HPLC before use check_storage->check_purity Yes end Consistent Results prepare_fresh->end re_evaluate_storage->end check_purity->end

Caption: Troubleshooting inconsistent results.

References

Troubleshooting

Technical Support Center: Identification of Impurities in Commercial "Methyl 2-amino-4-methylpentanoate hydrochloride"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial "Methyl 2-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial "Methyl 2-amino-4-methylpentanoate hydrochloride".

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might find in my commercial sample of Methyl 2-amino-4-methylpentanoate hydrochloride?

A1: Commercial batches of Methyl 2-amino-4-methylpentanoate hydrochloride can contain several types of impurities stemming from the synthesis, purification, and storage processes. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: Leucine is the primary starting material.

    • Reagents and Solvents: Methanol, hydrochloric acid, and other solvents used during synthesis and purification.

  • Byproducts of the Synthesis: These are formed from side reactions during the manufacturing process.

    • Di- and Tri-peptides: Self-condensation of leucine can lead to the formation of small peptide impurities.

    • Byproducts of Esterification: Impurities can arise from side reactions during the esterification of leucine.

  • Enantiomeric Impurities:

    • D-Leucine Methyl Ester Hydrochloride: The D-enantiomer of the desired L-isomer can be present, especially in chemically synthesized batches.[1]

  • Degradation Products: These can form over time due to improper storage conditions.

    • Leucine: Hydrolysis of the methyl ester back to the parent amino acid.

    • Oxidation Products: Degradation due to exposure to air (oxygen).

Q2: I see some unexpected peaks in my HPLC chromatogram. How can I begin to identify them?

A2: Unexpected peaks in your HPLC analysis can be approached systematically. First, consider the potential impurities listed in Q1. Then, you can use the following strategies:

  • Spiking Experiments: Inject your sample spiked with a small amount of a suspected impurity standard (e.g., Leucine). If the peak height of an existing unknown peak increases, you have tentatively identified it.

  • Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for determining the molecular weight of the impurities and proposing potential structures.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC column. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[2]

Q3: My sample is showing poor solubility. Could this be related to impurities?

A3: While Methyl 2-amino-4-methylpentanoate hydrochloride is generally soluble in water, poor solubility could indicate the presence of certain impurities. For instance, the presence of significant amounts of unreacted Leucine, which has lower solubility in certain organic solvents compared to its methyl ester, could be a contributing factor. Additionally, the formation of less soluble peptide impurities could also affect the overall solubility of the commercial product. It is recommended to verify the identity and purity of your sample using the analytical techniques described in this guide.

Troubleshooting Guides

Problem: Presence of an Unknown Peak at the Retention Time of Leucine in RP-HPLC
  • Potential Cause: Hydrolysis of Methyl 2-amino-4-methylpentanoate hydrochloride back to Leucine. This can be exacerbated by non-acidic pH conditions or prolonged storage in solution.

  • Troubleshooting Steps:

    • Confirm Identity: Perform a spiking experiment with a Leucine standard to confirm if the unknown peak corresponds to Leucine.

    • Prepare Fresh Solutions: Always prepare solutions fresh before analysis.

    • Control pH: Ensure the mobile phase and sample diluent are sufficiently acidic (e.g., pH 2-3 with trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and promote retention on a C18 column, while also preventing hydrolysis.

    • Storage: Store the solid material in a cool, dry, and dark place. For solutions, store at 2-8°C for short periods.

Problem: Observation of a Peak with the Same Mass but Different Retention Time in Chiral HPLC
  • Potential Cause: Presence of the D-enantiomer (D-Leucine methyl ester hydrochloride). The therapeutic effect of a synthetic or semi-synthetic bioactive peptide molecule depends on its amino acid enantiomeric purity.[1]

  • Troubleshooting Steps:

    • Chiral Analysis: Employ a chiral HPLC column (e.g., a cyclodextrin-based or P-CAP column) to separate the L- and D-enantiomers.

    • Reference Standard: Use a certified reference standard of the D-enantiomer to confirm the identity of the peak.

    • Quantification: Integrate the peak areas of both enantiomers to determine the enantiomeric purity of your sample.

Quantitative Data Summary

Impurity TypePotential ImpuritiesTypical Analytical Method
Process-Related Leucine, Residual Solvents (e.g., Methanol)RP-HPLC, Headspace GC-MS
Byproducts Di-/Tri-peptidesRP-HPLC-MS
Enantiomeric D-Leucine methyl ester HClChiral HPLC
Degradation LeucineRP-HPLC

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for the separation and quantification of Methyl 2-amino-4-methylpentanoate hydrochloride and potential polar impurities like Leucine.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Chiral Analysis (with Derivatization)

GC-MS is a powerful technique for identifying volatile impurities and, with a chiral column, for determining enantiomeric purity. Amino acid esters often require derivatization to increase their volatility.[3][4][5]

  • Derivatization Step (Example using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA):

    • Dry a 50 µL aliquot of a 1 mg/mL sample solution in a reaction vial under a stream of nitrogen.

    • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.

    • Seal the vial and heat at 100°C for 4 hours.[4]

    • Cool to room temperature before GC-MS analysis.

  • GC-MS System:

    • Column: Chirasil-L-Val or equivalent chiral capillary column (for enantiomeric separation). A standard DB-5ms or equivalent can be used for general volatile impurity screening.

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 min

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Commercial Sample dissolve Dissolve in Mobile Phase A start->dissolve derivatize Derivatization (for GC-MS) start->derivatize hplc RP-HPLC Analysis dissolve->hplc gcms GC-MS Analysis derivatize->gcms identify Identify & Quantify Impurities hplc->identify gcms->identify

Caption: Experimental workflow for impurity identification.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_conclusion Conclusion start Unexpected Peak in Chromatogram check_rt Retention Time Match with Standard? start->check_rt check_mass Mass Match (LC-MS)? check_rt->check_mass Yes is_chiral Chiral Separation Needed? check_rt->is_chiral No impurity_id Impurity Identified check_mass->impurity_id Yes further_investigation Further Investigation (NMR, etc.) check_mass->further_investigation No is_chiral->impurity_id Yes (Enantiomer) is_chiral->further_investigation No

Caption: Troubleshooting logic for unexpected peaks.

References

Optimization

Technical Support Center: Optimizing Cleavage of Peptides with C-Terminal Methyl Leucinate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the clea...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the cleavage conditions for peptides featuring a C-terminal methyl leucinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving a peptide with a C-terminal methyl leucinate from the resin?

A1: The main challenges stem from the increased hydrophobicity imparted by the C-terminal methyl leucinate.[1] This can lead to aggregation during cleavage and purification, potentially resulting in lower yields and difficult purification. Additionally, standard cleavage protocols may need optimization to ensure complete removal of all protecting groups without causing side reactions.

Q2: How does the C-terminal methyl ester influence the choice of cleavage cocktail?

A2: The C-terminal methyl ester itself is generally stable to the acidic conditions of standard cleavage cocktails (e.g., high concentrations of TFA). However, its presence increases the overall hydrophobicity of the peptide, which might necessitate a more optimized scavenger cocktail to prevent side reactions with sensitive amino acid residues that may be more exposed due to aggregation. The choice of cleavage cocktail is more dependent on the other amino acids in your sequence, especially residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg).[2][3][4]

Q3: Can I use a standard "universal" cleavage cocktail for my peptide?

A3: While a standard cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be a good starting point, it's highly recommended to perform a small-scale test cleavage to optimize conditions for your specific peptide.[4][5] The unique sequence and the presence of the C-terminal methyl leucinate can influence the efficiency of cleavage and the formation of side products.

Q4: My peptide precipitated poorly in cold ether after cleavage. What could be the cause?

A4: Poor precipitation in cold ether is a common issue, especially for hydrophobic or short peptides.[6] The increased hydrophobicity from the C-terminal methyl leucinate can contribute to this. To troubleshoot, you can try concentrating the TFA solution under a stream of nitrogen before adding the cold ether.[7] Alternatively, using a different precipitation solvent system, such as a 1:1 mixture of hexane and ether, may be effective.

Q5: I'm observing incomplete cleavage. What steps can I take to improve the cleavage efficiency?

A5: Incomplete cleavage can be due to several factors. Ensure your peptide-resin is thoroughly dry before adding the cleavage cocktail, as moisture can interfere with the reaction.[8] You can also increase the cleavage reaction time or perform a second cleavage step with fresh reagent.[7] For sterically hindered sequences, a stronger acid cocktail or slightly elevated temperature might be necessary, but this should be approached with caution to avoid side reactions.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of peptides with a C-terminal methyl leucinate.

Problem Possible Cause(s) Recommended Solution(s)
Low Cleavage Yield Incomplete reaction due to steric hindrance or insufficient reaction time.Increase cleavage time in increments of 1-2 hours. Consider a stronger cleavage cocktail if the issue persists. Perform a small-scale test cleavage to find the optimal time.[5]
Peptide aggregation on the resin.Swell the resin adequately in the cleavage cocktail. Gentle agitation during cleavage can also help.
Presence of Side Products (e.g., alkylated Trp, oxidized Met) Ineffective scavenging of reactive cations generated during deprotection.Use a scavenger cocktail tailored to your peptide's sequence. For example, include 1,2-ethanedithiol (EDT) for Cys-containing peptides or thioanisole for Trp.[4][9]
Broad or Tailing Peaks in RP-HPLC Peptide aggregation in the HPLC mobile phase.Dissolve the crude peptide in a stronger organic solvent like isopropanol or acetonitrile before injecting. Optimize the HPLC gradient to be shallower.[1]
Residual scavengers co-eluting with the peptide.Ensure proper work-up after cleavage, including thorough washing of the precipitated peptide with cold ether to remove scavengers.
Unexpected Mass in Mass Spectrometry Analysis Incomplete removal of side-chain protecting groups.Increase the cleavage time or use a stronger cleavage cocktail. Monitor the removal of protecting groups by HPLC over time.[2]
Modification of the peptide during cleavage (e.g., formylation).Ensure high-quality, fresh TFA is used. Avoid excessive heat during TFA evaporation.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage for Optimization

This protocol is designed to determine the optimal cleavage time for your specific peptide.

  • Resin Preparation: Dry approximately 20-50 mg of the peptide-resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your peptide sequence. A common starting point is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 1 mL per 50 mg of resin) at room temperature.

  • Time-Course Sampling: At various time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the supernatant.

  • Sample Work-up: For each aliquot, precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Analysis: Dry the peptide pellets and dissolve them in a suitable solvent for LC-MS analysis to assess the completeness of the cleavage and the presence of any side products.

Protocol 2: Standard Cleavage Protocol

This is a general protocol for the cleavage of peptides with a C-terminal methyl leucinate. The optimal time should be determined from the small-scale test cleavage.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry under high vacuum for at least 1 hour.[5]

  • Cleavage Reaction: Add the optimized, pre-chilled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5] Stir the mixture at room temperature for the predetermined optimal time.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[5]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[5]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.

Data Presentation

The following tables provide illustrative data for optimizing cleavage conditions. Note that these are representative examples and actual results will vary depending on the specific peptide sequence.

Table 1: Effect of Cleavage Time on Peptide Purity and Yield

Cleavage Time (hours)Crude Purity (%)Relative Yield (%)Incomplete Cleavage (%)
1657025
280905
38295<1
48194<1

Table 2: Comparison of Different Cleavage Cocktails

Cleavage Cocktail (3 hours)Crude Purity (%)Key Side Product(s)
95% TFA, 2.5% TIS, 2.5% H₂O75%Alkylated Tryptophan
Reagent K82%Minimal side products
Reagent B (Low Odor)78%Oxidized Methionine

Visualizations

Cleavage_Optimization_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Analysis cluster_decision Decision cluster_scaleup Scale-Up start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail start->prep_cocktail cleavage Perform Small-Scale Time-Course Cleavage prep_cocktail->cleavage sampling Sample at 1, 2, 3, 4 hours cleavage->sampling workup Precipitate, Wash, Dry sampling->workup analysis LC-MS Analysis workup->analysis decision Optimal Time? analysis->decision decision->cleavage No, re-optimize scale_up Perform Large-Scale Cleavage decision->scale_up Yes purification Purify Peptide scale_up->purification finish End: Pure Peptide purification->finish

Caption: Workflow for optimizing peptide cleavage conditions.

Cleavage_Reaction_Pathway cluster_products Products Resin Peptide-Resin (with Protecting Groups) Cleavage Acidolysis Resin->Cleavage TFA TFA + Scavengers TFA->Cleavage Peptide Crude Peptide (C-terminal Methyl Leucinate) Cleavage->Peptide SideProducts Scavenged Cations & Cleaved Protecting Groups Cleavage->SideProducts

Caption: General pathway for peptide cleavage from the resin.

References

Troubleshooting

Managing aggregation of hydrophobic peptides containing "Methyl 2-amino-4-methylpentanoate hydrochloride"

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing aggregation of h...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing aggregation of hydrophobic peptides, with a focus on sequences containing residues like "Methyl 2-amino-4-methylpentanoate hydrochloride" (a leucine derivative).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-amino-4-methylpentanoate hydrochloride and why is it relevant to peptide aggregation?

A1: Methyl 2-amino-4-methylpentanoate hydrochloride is a derivative of the amino acid leucine.[1][2] Leucine is a hydrophobic amino acid, and peptides with a high content of such residues are prone to self-association and aggregation to minimize their contact with aqueous environments.[3][4] This aggregation is a primary cause of challenges during solid-phase peptide synthesis (SPPS) and subsequent purification and handling.[3][5]

Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: During SPPS, aggregation of the growing peptide chain on the resin can lead to several issues:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly, indicating poor solvation of the peptide-resin complex.[6]

  • Slow or Incomplete Reactions: Both the coupling of the next amino acid and the removal of the Fmoc protecting group can be slow or incomplete.[5][6]

  • Broadening of Deprotection Peaks: In continuous flow synthesis, a broadening of the UV absorbance profile during Fmoc deprotection suggests aggregation is occurring.[3][5]

  • False Negatives in Coupling Tests: Colorimetric tests like the Kaiser test may give misleading negative results because the aggregated peptide is inaccessible to the reagents.[5]

Q3: My hydrophobic peptide has been successfully synthesized and cleaved, but now it won't dissolve. What should I do?

A3: This is a common issue with hydrophobic peptides. A systematic approach to solubilization is recommended:

  • Start with an Organic Solvent: Attempt to dissolve the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4]

  • Gradual Addition to Aqueous Buffer: Once dissolved in the organic solvent, slowly add this solution dropwise to your desired aqueous buffer while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.[4]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide and improve solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer may be more effective.[3][4]

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution.[3][4]

Q4: Can I predict if my peptide sequence is likely to aggregate?

A4: While precise prediction is difficult, certain sequence characteristics increase the risk of aggregation. Stretches of consecutive hydrophobic and β-branched amino acids (e.g., Valine, Isoleucine, Leucine) are strong indicators of potential aggregation issues.[3][5] There are also computational tools and prediction algorithms available that can help identify potentially "difficult" sequences.[7]

Troubleshooting Guides

Issue 1: On-Resin Aggregation During Synthesis

If you observe signs of aggregation during SPPS, consider the following interventions.

Workflow for Troubleshooting On-Resin Aggregation

OnResin_Aggregation_Troubleshooting start Signs of On-Resin Aggregation (Poor Swelling, Slow Reactions) disrupt_secondary Disrupt Secondary Structures start->disrupt_secondary improve_solvation Improve Solvation start->improve_solvation modify_synthesis Modify Synthesis Strategy start->modify_synthesis chaotropic_wash Chaotropic Salt Wash (e.g., LiCl, NaClO4) disrupt_secondary->chaotropic_wash sonication Sonication disrupt_secondary->sonication solvents Switch Solvents (e.g., NMP, DMSO, or mixtures) improve_solvation->solvents temp Elevated Temperature (Microwave or Conventional Heating) improve_solvation->temp resin Change Resin (Low-loading or PEG-based) modify_synthesis->resin backbone_prot Incorporate Backbone Protection (Pseudoprolines, Hmb/Dmb) modify_synthesis->backbone_prot end_resolve Aggregation Resolved chaotropic_wash->end_resolve sonication->end_resolve solvents->end_resolve temp->end_resolve resin->end_resolve backbone_prot->end_resolve end_reassess Re-evaluate Sequence/Strategy

Caption: A flowchart for troubleshooting on-resin peptide aggregation.

Summary of Mitigation Strategies for On-Resin Aggregation
Strategy CategoryMethodDescriptionQuantitative Data/Concentrations
Disruption of Secondary Structures Chaotropic Salt WashWashing the resin with a solution of a chaotropic salt can disrupt hydrogen bonding and secondary structures.[3][6]0.8 M NaClO₄ or LiCl in DMF.[3][8]
SonicationGentle sonication of the reaction vessel can mechanically break up resin clumps.[3][6]15-30 minutes in a water bath.[3]
Improved Solvation Solvent ChoiceSwitching from standard solvents like DMF to more polar or aggregation-disrupting solvents can improve solvation of the peptide chain.[6][7]NMP, DMSO, or a "magic mixture" of DCM/DMF/NMP (1:1:1).[6][8]
Elevated TemperaturePerforming coupling and deprotection at higher temperatures increases kinetic energy and can disrupt aggregates.[6]50-90°C (use with caution for sensitive residues).[6]
Modified Synthesis Strategy Low-Loading ResinUsing a resin with a lower substitution level increases the distance between peptide chains, reducing inter-chain interactions.[6]0.1-0.4 mmol/g.[6]
Backbone ProtectionIncorporating moieties that disrupt β-sheet formation can prevent aggregation.[6][9]Insert pseudoproline dipeptides or Hmb/Dmb protected amino acids every 6-7 residues.[6][8]
Issue 2: Poor Solubility of Cleaved Peptide

After cleavage from the resin, hydrophobic peptides can be difficult to dissolve for purification and subsequent experiments.

Summary of Solubilization Additives
Additive TypeExamplesMechanism of ActionTypical Concentration
Organic Modifiers Isopropanol, Acetic Acid, Trifluoroethanol (TFE)Disrupt hydrophobic interactions and improve solubility in aqueous solutions.[3][10]10-25% acetic acid[4]; 10-20% TFE in buffer.[10]
Chaotropic Agents Guanidine Hydrochloride, UreaDisrupt the structure of water, weakening the hydrophobic effect and disrupting aggregates.[3][11]Varies depending on the peptide; can be up to 8 M for urea.[11]
Detergents Tween 20, CHAPSNon-denaturing detergents can help solubilize aggregates by interacting with hydrophobic patches.[12][13]Low concentrations, e.g., 0.05-0.1%.[13]
Amino Acids Arginine, GlutamateCan increase solubility by binding to charged and hydrophobic regions of the peptide.[12]Varies; often used in combination.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended to be used prior to a difficult coupling step when on-resin aggregation is suspected.

  • Resin Wash: After the Fmoc deprotection step and subsequent washing with DMF, wash the peptide-resin with DMF (3 x 1 min).

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin.

  • Incubation: Gently agitate the resin in the chaotropic salt solution for 15-30 minutes.

  • Thorough Rinsing: It is critical to thoroughly wash the resin to remove all traces of the chaotropic salt, as it can interfere with the subsequent coupling reaction. Wash the resin with DMF (5-7 x 1 min).

  • Proceed with Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Analytical Monitoring of Peptide Aggregation by UV-Vis Spectroscopy

This is a simple method to quickly assess the presence of large aggregates in a peptide solution.

  • Sample Preparation: Dissolve the peptide in the desired buffer to a known concentration.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer and a quartz cuvette.

  • Absorbance Scan: Scan the absorbance of the peptide solution from 250 nm to 400 nm.

  • Data Analysis: The presence of light-scattering aggregates will cause an apparent increase in absorbance at higher wavelengths (e.g., 350 nm).[14] An "Aggregation Index" can be calculated as the ratio of absorbance at 350 nm to the absorbance at the peptide's maximum (typically around 280 nm). An increase in this index over time or under different conditions indicates increased aggregation.[14]

Visualizations

Mechanism of Backbone Protection

Backbone protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, work by temporarily modifying the peptide's backbone amide nitrogen. This modification introduces a "kink" that disrupts the formation of the regular hydrogen-bonding patterns required for β-sheet structures, which are a primary cause of aggregation.[5][6]

Backbone_Protection_Mechanism cluster_0 Standard Peptide Backbone cluster_1 Backbone-Protected Peptide p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 Inter-chain H-bonding (β-sheet formation) aggregation Aggregation p2->aggregation bp1 Peptide Chain 1 with Hmb group bp2 Peptide Chain 2 with Hmb group bp1->bp2 Steric Hindrance (Disrupted H-bonding) solubility Improved Solubility & Synthesis Efficiency bp2->solubility

Caption: How backbone protection disrupts aggregation-prone structures.

References

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Methyl 2-amino-4-methylpentanoate hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete deprotection...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete deprotection of the Boc (tert-butyloxycarbonyl) group from "Methyl 2-amino-4-methylpentanoate hydrochloride".

Troubleshooting Guide (Q&A Format)

Q1: My Boc deprotection of Methyl 2-amino-4-methylpentanoate hydrochloride is incomplete, with significant starting material remaining. What are the potential causes and how can I resolve this?

A1: Incomplete deprotection can stem from several factors, primarily related to reaction conditions and the stability of the Boc group. Here are the common causes and their respective solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of the acid. For instance, when using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you can increase the TFA ratio from a standard 25% to 50% or even use neat TFA for a short period.[1] With HCl, ensure you are using a sufficiently concentrated solution, such as 4M HCl in dioxane.[2]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may require more time to complete, especially under milder conditions.

    • Solution: Prolong the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] While most deprotections are carried out at room temperature, gentle warming can sometimes be employed, but caution is advised to avoid side reactions.[4]

  • Steric Hindrance: The bulky nature of the Boc group and the leucine side chain can sometimes hinder the approach of the acid, slowing down the reaction.[3][5]

    • Solution: Employing stronger acid conditions or extending the reaction time can help overcome steric hindrance.

  • Moisture in the Reaction: Water can compete with the substrate for the acid, potentially reducing its effective concentration and hindering the deprotection.

    • Solution: Ensure all solvents and reagents are anhydrous, especially when using reagents like HCl in dioxane.[6]

Q2: I'm observing unexpected byproducts in my reaction mixture after the deprotection attempt. What are these and how can I prevent them?

A2: The most common side reaction during Boc deprotection is the formation of byproducts resulting from the reactive tert-butyl cation generated during the cleavage of the Boc group.[2][3][7][8]

  • tert-Butylation: The electrophilic tert-butyl cation can react with nucleophilic sites on your molecule of interest or other molecules in the reaction mixture. While Methyl 2-amino-4-methylpentanoate itself lacks highly nucleophilic side chains, this can be a significant issue in more complex molecules containing residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[2][3]

    • Solution: The most effective way to prevent tert-butylation is to use "scavengers" in your reaction mixture.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and effectively "trap" it.[3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3]

  • Ester Hydrolysis: The acidic conditions used for Boc deprotection can potentially hydrolyze the methyl ester group, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use milder deprotection conditions if ester hydrolysis is a concern. For instance, using HCl in an organic solvent like ethyl acetate at 0°C can be effective while minimizing ester cleavage.[4][6] Alternatively, very mild methods like using oxalyl chloride in methanol can be tolerant of acid-labile esters.[3][9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the Boc-protected Methyl 2-amino-4-methylpentanoate (1 equivalent) in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Reagent Addition: Slowly add Trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.[10] For a standard reaction, a 25-50% solution of TFA in DCM is often used.[11]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3][10]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][10]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.[10]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[10]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected Methyl 2-amino-4-methylpentanoate (1 equivalent) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically a 10-20 fold excess of HCl).[2]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to a few hours.[2]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt can often be used directly or purified further by recrystallization or precipitation.

Data Presentation

Deprotection MethodReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Standard Acidolysis Trifluoroacetic Acid (TFA) in DCM25-50% TFA, Room Temp.30 min - 2 hFast and generally effective.Harsh conditions, can cause side reactions (e.g., t-butylation), TFA is corrosive.[12]
HCl in Organic Solvent 4M HCl in Dioxane or Ethyl AcetateRoom Temp. or 0°C30 min - 6 hMilder than TFA, product precipitates as HCl salt.[6]Requires anhydrous conditions, can be slower.[6]
Milder Acidic Conditions p-Toluenesulfonic Acid (pTSA) in Acetonitrile/MethanolRoom Temp.VariableMilder conditions, can be selective.Can be slower than stronger acids.
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in DCMRoom Temp.OvernightAlternative to protic acids.May require specific work-up procedures.[11]
Very Mild Conditions Oxalyl chloride in MethanolRoom Temp.VariableTolerant of acid-labile esters.[3][9]Reagent is toxic and moisture-sensitive.

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-NH-R Protonated_Boc Boc-N+H₂-R Boc_Amine->Protonated_Boc + H⁺ Acid H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation (CH₃)₃C⁺ Protonated_Boc->tButyl_Cation Amine_Salt R-N⁺H₃ • X⁻ Carbamic_Acid->Amine_Salt - CO₂ + H⁺ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺ tert_Butanol tert-Butanol tButyl_Cation->tert_Butanol + H₂O Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Acid Increase Acid Concentration Check_Conditions->Increase_Acid Prolong_Time Prolong Reaction Time Increase_Acid->Prolong_Time No Monitor Monitor by TLC/LC-MS Increase_Acid->Monitor Yes Check_Purity Check Reagent Purity & Anhydrous Conditions Prolong_Time->Check_Purity No Prolong_Time->Monitor Yes Consider_Alternative Consider Alternative Deprotection Method Check_Purity->Consider_Alternative No Change Check_Purity->Monitor Adjusted Consider_Alternative->Monitor Success Complete Deprotection Monitor->Success Complete Failure Still Incomplete Re-evaluate Strategy Monitor->Failure Incomplete Causes_Solutions Causes Potential Causes Insufficient Acid Strength/Conc. Inadequate Reaction Time Steric Hindrance Presence of Moisture Solutions Solutions Increase Acid Concentration (e.g., higher % TFA) Prolong Reaction Time & Monitor Use Stronger Acid / Longer Time Use Anhydrous Solvents/Reagents Causes:f1->Solutions:f1 Causes:f2->Solutions:f2 Causes:f3->Solutions:f3 Causes:f4->Solutions:f4

References

Reference Data & Comparative Studies

Validation

A Tale of Two Building Blocks: Fmoc-Leu-OH vs. Methyl 2-amino-4-methylpentanoate hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leucine Incorporation Strategies The precise assembly of amino acids into peptides is the foundation of peptide-based drug disco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leucine Incorporation Strategies

The precise assembly of amino acids into peptides is the foundation of peptide-based drug discovery and proteomics. The choice of starting materials—specifically the protecting group strategy for each amino acid—is a critical decision that dictates the synthetic route, efficiency, and purity of the final product. Leucine, a ubiquitous and often structurally important amino acid, is commonly introduced using one of two primary building blocks: the N-terminally protected Fmoc-Leu-OH or the C-terminally protected Methyl 2-amino-4-methylpentanoate hydrochloride (H-Leu-OMe·HCl).

This guide provides an objective, data-driven comparison of these two leucine derivatives. We will delve into their respective applications, performance metrics, and the strategic trade-offs associated with each, enabling researchers to make informed decisions for their specific synthetic challenges. While Fmoc-Leu-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS), H-Leu-OMe·HCl represents a more traditional approach, typically employed in solution-phase synthesis.

At a Glance: Key Performance and Physicochemical Properties

The fundamental difference between these two reagents lies in their protection strategy, which in turn defines their application. Fmoc-Leu-OH possesses a free carboxylic acid for activation and coupling, with the N-terminus temporarily protected. Conversely, H-Leu-OMe·HCl has a free amino group ready for acylation, while the C-terminus is protected as a methyl ester. This distinction leads to divergent synthetic pathways, as illustrated in the table below.

FeatureMethyl 2-amino-4-methylpentanoate hydrochloride (H-Leu-OMe·HCl)Fmoc-Leu-OH
Protection Strategy C-Terminal Protection (Methyl Ester)N-Terminal Protection (Fmoc group)
Primary Application Solution-Phase Peptide Synthesis (SPPS)[1][2]Solid-Phase Peptide Synthesis (Fmoc-SPPS)[3][4]
Coupling Efficiency Dependent on coupling reagents and solubility of peptide fragments.Typically >99% in SPPS with optimized coupling reagents.[5]
Racemization Risk High , particularly during the final saponification (base hydrolysis) step to remove the methyl ester. Can also occur during acidolysis.[6]Low to Moderate , primarily during the activation/coupling step. Can be minimized with appropriate reagents and additives.[4][5][7]
Deprotection Condition Saponification (e.g., NaOH) or strong acidolysis for the methyl ester.[6]Mild base (e.g., 20% piperidine in DMF) for the Fmoc group.[5][8]
Scalability Well-suited for large-scale synthesis of short peptides.[9]Excellent for lab-scale; large-scale can be costly.[9]
Automation Difficult to automate due to required intermediate purifications.[1]Highly amenable to automated synthesis.[4]

The Strategic Divide: Solution-Phase vs. Solid-Phase Synthesis

The choice between H-Leu-OMe·HCl and Fmoc-Leu-OH is fundamentally a choice between two major peptide synthesis philosophies: solution-phase and solid-phase.

Methyl 2-amino-4-methylpentanoate hydrochloride is a classic reagent for solution-phase synthesis . In this approach, all reactions, including coupling and deprotection, occur in a homogeneous solution.[9] This method requires the purification of the peptide intermediate after each step, which can be labor-intensive but offers the flexibility to characterize intermediates and is highly scalable for the production of shorter peptides.[1][2]

Fmoc-Leu-OH is the standard for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Here, the growing peptide chain is anchored to an insoluble resin support.[3][4] This clever design simplifies the entire process: excess reagents and by-products are removed by simple washing and filtration, eliminating the need for purification of intermediates.[9] This makes SPPS incredibly efficient, easy to automate, and the method of choice for synthesizing long and complex peptides.[4][8]

G cluster_0 Solution-Phase Synthesis (using H-Leu-OMe) cluster_1 Solid-Phase Peptide Synthesis (using Fmoc-Leu-OH) a Protected AA-1 (e.g., Boc-Ala-OH) c Coupling (e.g., DCC/HOBt) a->c b H-Leu-OMe b->c d Protected Dipeptide (Boc-Ala-Leu-OMe) c->d e Purification (Crystallization/Chromatography) d->e f Saponification (NaOH) e->f g Final Dipeptide (Ala-Leu) f->g h Resin Support j Couple to Resin h->j i Fmoc-Leu-OH i->j k Fmoc-Leu-Resin j->k l Fmoc Deprotection (Piperidine) k->l m H-Leu-Resin l->m o Coupling (e.g., HATU) m->o n Fmoc-Ala-OH n->o p Fmoc-Ala-Leu-Resin o->p q Cleavage from Resin & Deprotection (TFA) p->q r Final Dipeptide (Ala-Leu) q->r G cluster_0 cluster_1 H-Leu-OMe Route cluster_2 Fmoc-Leu-OH Route a Peptide-Leu-OMe b Saponification (Base) a->b c Enolate Intermediate b->c d Racemized Peptide-Leu-OH c->d e Fmoc-Leu-OH f Activation (Coupling Reagent) e->f g Oxazolone Intermediate f->g h Racemized Activated Ester g->h i Coupling to Peptide h->i j Racemized Peptide i->j

References

Comparative

A Comparative Guide to Leucine Protecting Groups in SPPS: H-Leu-OMe HCl vs. H-Leu-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis The strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the inco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis

The strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the incorporation of leucine, two commonly utilized building blocks are Methyl 2-amino-4-methylpentanoate hydrochloride (H-Leu-OMe HCl) and L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu HCl). While both serve to protect the C-terminal carboxyl group, their inherent structural differences dictate their performance, deprotection conditions, and overall compatibility with modern SPPS strategies. This guide provides an objective, data-supported comparison to inform the strategic selection of these essential reagents.

Physicochemical and Synthetic Profile Comparison

The primary distinction between H-Leu-OMe HCl and H-Leu-OtBu HCl lies in the nature of the ester protecting group—a sterically small methyl group versus a bulky tert-butyl group. This seemingly minor difference has profound implications for the synthetic workflow, particularly concerning deprotection strategies and orthogonality with other protecting groups.[1]

Property / ParameterH-Leu-OtBu HCl (tert-Butyl Ester)H-Leu-OMe HCl (Methyl Ester)Rationale & Implications
Molecular Weight 195.71 g/mol 181.66 g/mol A minor consideration for most synthetic calculations.
Deprotection Method Acidolysis (e.g., TFA, HCl)[1]Saponification (e.g., LiOH, NaOH)[1]This is the most critical difference. Acidic deprotection is highly compatible with standard Fmoc and Boc SPPS strategies, as it occurs concurrently with final resin cleavage and side-chain deprotection.[1][2] Basic saponification is a separate, often harsh step that can introduce side reactions.
Orthogonality in Fmoc-SPPS High Low The tert-butyl ester is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal, making it an orthogonal protecting group.[1][2] While the methyl ester is also stable to piperidine, its removal via saponification is not orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS, complicating the synthesis of complex peptides.[1]
Potential for Racemization Low, but theoretically slightly higher risk due to steric bulk.[2]Generally very low.The choice of coupling reagent and additives (e.g., HOBt, Oxyma) is the dominant factor in preventing racemization.[2][3][4] For most standard protocols, the difference between the two is negligible.
Side Reactions during Deprotection Formation of tert-butyl cations, which can alkylate nucleophilic residues (Trp, Met, Cys).[5]Potential for ester hydrolysis or other base-mediated side reactions under harsh saponification conditions.The use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail effectively quenches tert-butyl cations.[5] Saponification conditions need to be carefully optimized to avoid peptide degradation.
Compatibility with SPPS workflow Excellent . Preferred for modern Fmoc-SPPS.Limited . More suitable for solution-phase synthesis or specific applications where basic deprotection is desired.The seamless integration of tert-butyl ester deprotection with the final cleavage step makes H-Leu-OtBu HCl the reagent of choice for routine SPPS.[1][2]

Performance in Solid-Phase Peptide Synthesis

While the nature of the C-terminal ester on the first amino acid has a lesser effect on the efficiency of subsequent coupling reactions compared to the activation of the incoming amino acid, the overall success and purity of the synthesized peptide are heavily influenced by the deprotection strategy.[1]

Coupling Efficiency: Both H-Leu-OtBu HCl and H-Leu-OMe HCl can be incorporated into a growing peptide chain with high efficiency using standard coupling reagents such as HBTU, HATU, or DIC with additives like HOBt or Oxyma.[1][3] The primary determinant of coupling efficiency is the choice of coupling reagents and the specific peptide sequence, particularly the presence of sterically hindered amino acids.[6]

Racemization: Racemization is a potential side reaction during the activation of any amino acid. While there is a theoretical argument that the bulky tert-butyl group of H-Leu-OtBu HCl might slightly increase the propensity for racemization compared to the methyl ester, in practice, this effect is minimal and can be effectively suppressed by using appropriate coupling additives.[2][7] The use of reagents like HOBt or Oxyma is highly recommended to maintain the stereochemical integrity of the amino acid.[3][4]

Experimental Protocols

The following protocols outline the general steps for the incorporation of the first amino acid onto the resin and the subsequent deprotection, highlighting the key differences between using H-Leu-OtBu HCl and H-Leu-OMe HCl.

Protocol 1: Loading of H-Leu-OtBu HCl onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30-60 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: In a separate flask, dissolve H-Leu-OtBu HCl (2.0 equivalents relative to resin loading) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) and stir for 10-15 minutes at room temperature to obtain the free amine.

  • Resin Loading: Drain the DCM from the swollen resin. Add the solution of neutralized H-Leu-OtBu HCl to the resin and agitate for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM, and dry under vacuum. The resin is now ready for the standard SPPS cycles (Fmoc deprotection, coupling, etc.).

Protocol 2: Deprotection and Cleavage (for H-Leu-OtBu HCl)
  • Final Deprotection and Cleavage: After completion of the peptide sequence, wash the resin-bound peptide with DCM.

  • Cleavage Cocktail: Add a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours. This single step cleaves the peptide from the resin and removes the tert-butyl ester from the C-terminal leucine, along with other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. The peptide can then be purified by standard chromatographic techniques.

Comparative Deprotection for H-Leu-OMe HCl

If H-Leu-OMe HCl were used in an Fmoc-SPPS workflow, the final cleavage from an acid-labile resin (like Wang resin) would yield a C-terminally methyl-protected peptide. A separate saponification step would be required:

  • Cleavage from Resin: Cleave the peptide from the resin using a standard TFA cocktail. This will remove side-chain protecting groups but leave the C-terminal methyl ester intact.

  • Saponification: Dissolve the purified, protected peptide in a suitable solvent (e.g., a mixture of methanol and water). Add a solution of LiOH or NaOH (e.g., 1 M aqueous solution) and stir at room temperature.

  • Monitoring and Quenching: Monitor the reaction by HPLC. Once the hydrolysis is complete, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Purification: Purify the final deprotected peptide to remove salts and any byproducts.

Visualizing the SPPS Workflow

The choice of the C-terminal protecting group significantly impacts the deprotection and cleavage stage of the SPPS workflow.

SPPS_Workflow cluster_SPPS_Cycle SPPS Elongation Cycles cluster_Cleavage Final Cleavage & Deprotection Resin Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next amino acid Cleavage_OtBu Single Step: Acidolysis (TFA Cocktail) Washing2->Cleavage_OtBu For H-Leu-OtBu HCl Cleavage_OMe Step 1: Acidolysis (TFA Cocktail) Washing2->Cleavage_OMe For H-Leu-OMe HCl Crude_Peptide_OtBu Crude Peptide Cleavage_OtBu->Crude_Peptide_OtBu Saponification Step 2: Saponification (e.g., LiOH) Cleavage_OMe->Saponification Crude_Peptide_OMe Final Peptide Saponification->Crude_Peptide_OMe

References

Validation

Chiral Purity Analysis of Methyl 2-amino-4-methylpentanoate Hydrochloride by HPLC: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 2-amino-4-methylpentanoate hydrochloride, a key building block in the synthesis of various drugs, robust and reliable analytical methods for determining chiral purity are essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for this purpose.

This guide provides an objective comparison of two common approaches for the chiral purity analysis of Methyl 2-amino-4-methylpentanoate hydrochloride by HPLC:

  • Direct Enantioseparation of the Underivatized Analyte using a macrocyclic glycopeptide-based chiral stationary phase.

  • Indirect Enantioseparation following Derivatization using a polysaccharide-based chiral stationary phase.

This comparison is supported by experimental data from studies on closely related analytes, providing insights into the performance of each method.

Comparison of HPLC Methods

The choice between direct and indirect chiral HPLC analysis depends on several factors, including the physicochemical properties of the analyte, the availability of suitable chiral stationary phases, and the desired sensitivity of the method.

ParameterMethod 1: Direct Analysis (Underivatized)Method 2: Indirect Analysis (Derivatized)
Analyte DL-Leucine (parent amino acid)N-FMOC-DL-Leucine Methyl Ester
Chiral Column Astec® CHIROBIOTIC® T (Macrocyclic Glycopeptide)Amylose-based Polysaccharide CSP
Principle Direct separation of enantiomers based on transient diastereomeric interactions with the CSP.Separation of diastereomeric derivatives formed by reacting the enantiomers with a chiral derivatizing agent.
Sample Prep Simple dissolution of the sample in the mobile phase.Requires a derivatization step prior to HPLC analysis.
Run Time Relatively short, as demonstrated by the separation of DL-Leucine.Can be longer due to the retention of the derivatized compounds.
Resolution (Rs) Good resolution is achievable for underivatized amino acids. For DL-Leucine, baseline separation is observed.Excellent resolution (Rs = 1.90) has been reported for the N-FMOC derivative of DL-Leucine Methyl Ester.
Selectivity (α) Moderate selectivity (α = 1.31) for DL-Leucine.Higher selectivity (α = 1.17) for the derivatized enantiomers.
Advantages - Simpler and faster sample preparation.- Avoids potential side reactions or incomplete derivatization.- More representative of the actual sample.- Can provide higher selectivity and resolution.- May be necessary for analytes that are difficult to resolve directly.- Derivatization can improve detection sensitivity.
Disadvantages - May not be suitable for all analytes.- Selectivity and resolution can be lower compared to indirect methods.- More complex and time-consuming sample preparation.- Potential for racemization or side reactions during derivatization.- The derivatizing agent can introduce impurities.

Experimental Protocols

Method 1: Direct Enantioseparation of Underivatized DL-Leucine

This protocol is based on the analysis of the parent amino acid, DL-leucine, on a macrocyclic glycopeptide column and serves as a representative method for the direct analysis of underivatized Methyl 2-amino-4-methylpentanoate hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / Water (80/20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 205 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the Methyl 2-amino-4-methylpentanoate hydrochloride sample in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Expected Results: Based on the analysis of DL-leucine, the two enantiomers are expected to be well-resolved. The retention time for the first eluting enantiomer (L-Leucine) is approximately 4.5 minutes, and for the second eluting enantiomer (D-Leucine) is approximately 5.9 minutes, with a resolution (Rs) of 5.92 and a selectivity factor (α) of 1.31.

Method 2: Indirect Enantioseparation of N-FMOC-DL-Leucine Methyl Ester

This protocol describes the analysis of the N-9-fluorenylmethoxycarbonyl (FMOC) derivative of DL-Leucine Methyl Ester on a polysaccharide-based column. This serves as a representative method for indirect analysis.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

Derivatization Procedure:

  • Dissolve a known amount of Methyl 2-amino-4-methylpentanoate hydrochloride in a suitable solvent (e.g., a mixture of dioxane and 10% aqueous sodium carbonate solution).

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in dioxane to the sample solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the reaction mixture to isolate the N-FMOC-leucine methyl ester derivative.

  • Dry the final product under vacuum.

Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H)

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 254 nm or Fluorescence (Excitation: 260 nm, Emission: 310 nm)

Sample Preparation:

  • Dissolve the dried N-FMOC derivative in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data for N-FMOC-DL-Leucine Methyl Ester:

  • Retention Factor (k'1): 3.13

  • Separation Factor (α): 1.17

  • Resolution (Rs): 1.90

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both direct and indirect chiral HPLC analysis.

DirectAnalysisWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Methyl 2-amino-4- methylpentanoate HCl Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Column Chirobiotic T Column Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Chiral Purity (% Enantiomeric Excess) Quantification->Result

Caption: Workflow for Direct Chiral HPLC Analysis.

IndirectAnalysisWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Methyl 2-amino-4- methylpentanoate HCl Derivatization Derivatization with FMOC-Cl Sample->Derivatization Isolation Isolate & Dry Derivative Derivatization->Isolation Dissolution Dissolve in Mobile Phase Isolation->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Column Polysaccharide Column Injection->Column Detection UV/Fluorescence Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Chiral Purity (% Enantiomeric Excess) Quantification->Result

Caption: Workflow for Indirect Chiral HPLC Analysis.

Conclusion

Both direct and indirect HPLC methods offer viable approaches for the chiral purity analysis of Methyl 2-amino-4-methylpentanoate hydrochloride.

  • Direct analysis on a macrocyclic glycopeptide column is a simpler and faster approach, avoiding the complexities of derivatization. This method is often preferred for routine quality control where high throughput is desired.

  • Indirect analysis following derivatization on a polysaccharide column can provide superior resolution and selectivity. This method is particularly useful when baseline separation is challenging to achieve with direct methods or when higher sensitivity is required.

The choice of method should be based on a thorough evaluation of the specific analytical requirements, including the desired level of accuracy, precision, and sensitivity, as well as practical considerations such as sample throughput and available instrumentation. Method validation should be performed according to regulatory guidelines to ensure the reliability of the chosen method for its intended purpose.

Comparative

A Comparative Analysis of Coupling Reagents for Amide Bond Formation with Methyl 2-amino-4-methylpentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides and other amide bond-containing molecule...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides and other amide bond-containing molecules. This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of the primary amine in Methyl 2-amino-4-methylpentanoate hydrochloride, a derivative of the amino acid leucine. The objective is to furnish researchers with the necessary data and methodologies to make an informed decision based on key performance indicators such as reaction yield, purity of the final product, reaction kinetics, and the profile of potential side products.

Quantitative Performance Analysis of Common Coupling Reagents

The efficiency of a coupling reagent is paramount in peptide synthesis, directly impacting the yield and purity of the desired product.[1] The choice of reagent can significantly influence the prevention of side reactions, most notably racemization, especially when dealing with chiral amino acid derivatives.[2][3] The following table summarizes the general performance characteristics of four widely used coupling reagents: HATU, HBTU, EDC in combination with HOBt, and T3P. It is important to note that while direct experimental data for Methyl 2-amino-4-methylpentanoate hydrochloride is not extensively available in the public domain, this comparison is based on their well-established performance in analogous peptide coupling reactions.

Coupling ReagentTypical YieldTypical PurityRelative Reaction TimeCommon Side Products/IssuesKey Advantages
HATU Very High (>95%)Very High (>98%)Very Fast (minutes to 1-2 hours)Guanidinylation of the N-terminus if used in excess.[4]High reactivity, low racemization, effective for sterically hindered amino acids.[5][6]
HBTU High (>90%)High (>95%)Fast (1-4 hours)Guanidinylation of the N-terminus if used in excess.Good balance of reactivity and cost, low racemization.[5][7]
EDC/HOBt Good to High (80-95%)Good to High (>90%)Moderate (2-12 hours)Formation of N-acylurea byproduct, potential for racemization.[3][4]Cost-effective, water-soluble byproducts from EDC facilitate purification.[3][8]
T3P® High to Very High (>90%)High to Very High (>97%)Fast to Moderate (1-6 hours)Byproducts are water-soluble phosphonic acids.Minimal epimerization, non-toxic and non-allergenic, easy workup.[9][10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent results in chemical synthesis. The following are generalized yet detailed procedures for utilizing HATU, HBTU, EDC/HOBt, and T3P® for the coupling of a generic N-protected carboxylic acid with Methyl 2-amino-4-methylpentanoate hydrochloride.

Protocol 1: HATU-Mediated Coupling

This protocol is designed for high-efficiency coupling, particularly suitable for challenging or sterically hindered substrates.[6]

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq)

  • HATU (1.05 eq)[12]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • In a separate flask, dissolve Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Add the activated carboxylic acid solution to the amine solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU-Mediated Coupling

A reliable and widely used protocol that offers a good balance between reactivity and cost.[8]

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq)

  • HBTU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq), HBTU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: EDC/HOBt-Mediated Coupling

A classic and cost-effective method for peptide bond formation.[8]

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq), HOBt (1.2 eq), and Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If using DCM, filter the reaction mixture to remove any precipitated urea byproduct. If using DMF, proceed with the aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 4: T3P®-Mediated Coupling

A modern and green coupling reagent known for high yields and minimal racemization.[9][10]

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate or DMF

Procedure:

  • Under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq) and Methyl 2-amino-4-methylpentanoate hydrochloride (1.0 eq) in anhydrous ethyl acetate or DMF.

  • Add pyridine or DIPEA (3.0 eq) to the solution.

  • Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up as described in Protocol 1. The phosphonic acid byproducts are water-soluble and easily removed.[9]

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Workflow and Mechanism

To further aid in the understanding of the peptide coupling process, the following diagrams, generated using Graphviz, illustrate the general experimental workflow and a simplified reaction mechanism.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product N-Protected\nCarboxylic Acid N-Protected Carboxylic Acid Mixing and Stirring\n(Room Temperature) Mixing and Stirring (Room Temperature) N-Protected\nCarboxylic Acid->Mixing and Stirring\n(Room Temperature) Methyl 2-amino-4-methylpentanoate\nhydrochloride Methyl 2-amino-4-methylpentanoate hydrochloride Methyl 2-amino-4-methylpentanoate\nhydrochloride->Mixing and Stirring\n(Room Temperature) Coupling Reagent\n(e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent\n(e.g., HATU)->Mixing and Stirring\n(Room Temperature) Base\n(e.g., DIPEA) Base (e.g., DIPEA) Base\n(e.g., DIPEA)->Mixing and Stirring\n(Room Temperature) Solvent\n(e.g., DMF) Solvent (e.g., DMF) Solvent\n(e.g., DMF)->Mixing and Stirring\n(Room Temperature) Quenching\n(Water) Quenching (Water) Mixing and Stirring\n(Room Temperature)->Quenching\n(Water) Extraction\n(Organic Solvent) Extraction (Organic Solvent) Quenching\n(Water)->Extraction\n(Organic Solvent) Washing\n(Aqueous Solutions) Washing (Aqueous Solutions) Extraction\n(Organic Solvent)->Washing\n(Aqueous Solutions) Drying & Concentration Drying & Concentration Washing\n(Aqueous Solutions)->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Purified Dipeptide Purified Dipeptide Column Chromatography->Purified Dipeptide

Caption: General experimental workflow for peptide coupling.

G Carboxylic_Acid R-COOH (N-Protected Acid) Active_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Active_Ester Peptide_Bond R-CO-NH-R' (Dipeptide) Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Active_Ester->Byproducts Amine H₂N-R' (Methyl 2-amino-4-methylpentanoate) Amine->Peptide_Bond

Caption: Simplified mechanism of amide bond formation.

References

Validation

Assessing the Impact of Methyl 2-amino-4-methylpentanoate hydrochloride on Peptide Bioactivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The precise biological activity of a synthetic peptide is intrinsically linked to its primary sequence and three-dimensional structure. The choice of buildi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise biological activity of a synthetic peptide is intrinsically linked to its primary sequence and three-dimensional structure. The choice of building blocks and synthetic methodology can therefore have a profound impact on the final therapeutic or research application. This guide provides a comparative analysis of incorporating leucine into a peptide sequence using Methyl 2-amino-4-methylpentanoate hydrochloride versus the standard solid-phase peptide synthesis (SPPS) building block, Fmoc-L-Leucine-OH.

While direct, peer-reviewed studies quantitatively comparing the bioactivity of peptides synthesized with Methyl 2-amino-4-methylpentanoate hydrochloride against standard methods are not extensively available, this guide will draw upon established principles of peptide chemistry and data from analogous amino acid modifications to provide a comprehensive assessment.

Introduction to Methyl 2-amino-4-methylpentanoate hydrochloride in Peptide Synthesis

Methyl 2-amino-4-methylpentanoate hydrochloride is the methyl ester form of the amino acid leucine, provided as a hydrochloride salt. In peptide synthesis, it can be used to introduce a leucine residue at the N-terminus of a peptide chain. The presence of the methyl ester on the C-terminus of the leucine molecule necessitates a solution-phase synthesis approach or a specific strategy for its incorporation in solid-phase synthesis, distinct from the more common use of Nα-Fmoc protected amino acids.

Comparative Analysis: Potential Impact on Peptide Bioactivity

The use of an N-terminal amino acid with a C-terminal methyl ester, such as Methyl 2-amino-4-methylpentanoate hydrochloride, can potentially influence the resulting peptide's bioactivity through several mechanisms:

  • Conformational Changes: The presence of the methyl ester at the C-terminus of the newly introduced N-terminal residue can alter the local chemical environment and steric hindrance, potentially influencing the peptide's secondary structure and overall conformation. This can, in turn, affect its binding affinity to target receptors or enzymes.

  • Modified Stability: The ester group may offer a degree of protection against certain exopeptidases that recognize and cleave the C-terminal carboxylic acid, potentially leading to a modest increase in the peptide's in vivo half-life.

  • Solubility and Permeability: The increased hydrophobicity conferred by the methyl ester could enhance the peptide's ability to cross cell membranes, a desirable trait for intracellular drug targets.

Illustrative Comparison: To demonstrate the potential differences in bioactivity, let's consider the hypothetical synthesis and analysis of a known antimicrobial peptide (AMP), where Leucine is the N-terminal residue.

Data Presentation

The following tables present illustrative data comparing the hypothetical bioactivity of an antimicrobial peptide (N-terminus: Leucine) synthesized using Methyl 2-amino-4-methylpentanoate hydrochloride versus the standard Fmoc-L-Leucine-OH.

Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Target MicroorganismPeptide synthesized with Methyl 2-amino-4-methylpentanoate hydrochloride (MIC in µM)Peptide synthesized with Fmoc-L-Leucine-OH (MIC in µM)
Escherichia coli12.516
Staphylococcus aureus6.258
Pseudomonas aeruginosa2532

Table 2: Comparison of Hemolytic Activity (HC₅₀)

Peptide Synthesis MethodHemolytic Concentration (HC₅₀ in µM)
Methyl 2-amino-4-methylpentanoate hydrochloride150
Fmoc-L-Leucine-OH120

Table 3: Comparison of Proteolytic Stability (in human serum)

Peptide Synthesis MethodHalf-life (t₁/₂ in hours)
Methyl 2-amino-4-methylpentanoate hydrochloride4.5
Fmoc-L-Leucine-OH3.8

Experimental Protocols

Protocol 1: Solution-Phase Peptide Synthesis using Methyl 2-amino-4-methylpentanoate hydrochloride

This protocol describes the coupling of Methyl 2-amino-4-methylpentanoate hydrochloride to a peptide with a free N-terminus.

Materials:

  • Peptide with a free N-terminus

  • Methyl 2-amino-4-methylpentanoate hydrochloride

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Dissolve the starting peptide (1 equivalent) in anhydrous DMF.

  • In a separate vial, dissolve Methyl 2-amino-4-methylpentanoate hydrochloride (1.2 equivalents) and the coupling reagent (1.2 equivalents) in anhydrous DMF.

  • Add the base (2.5 equivalents) to the amino acid solution and stir for 5 minutes.

  • Add the activated amino acid solution to the peptide solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction and purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leucine-OH

This is a standard protocol for the incorporation of Leucine using Fmoc chemistry.

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-L-Leucine-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF

  • Anhydrous DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

Procedure:

  • Swell the resin in DMF.

  • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Activate Fmoc-L-Leucine-OH (3 equivalents) with the coupling reagent (2.9 equivalents) and base (6 equivalents) in DMF.

  • Add the activated amino acid to the resin and couple for 1-2 hours.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the peptide in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 4: Hemolytic Assay

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Wash hRBCs with PBS until the supernatant is clear.

  • Prepare a 4% (v/v) suspension of hRBCs in PBS.

  • Add serial dilutions of the peptide to a 96-well plate.

  • Add the hRBC suspension to each well.

  • Use PBS as a negative control and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and measure the absorbance of the supernatant at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the peptide concentration causing 50% hemolysis.

Mandatory Visualizations

G cluster_spps Standard SPPS Workflow (Fmoc-Leu-OH) cluster_solution Solution-Phase Workflow (Methyl 2-amino-4-methylpentanoate HCl) Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Purification1 Purification Cleavage->Purification1 BioactivePeptide1 Bioactive Peptide Purification1->BioactivePeptide1 StartingPeptide Starting Peptide Coupling3 Coupling StartingPeptide->Coupling3 Activation Activate Methyl 2-amino-4-methylpentanoate HCl Activation->Coupling3 Purification2 Purification Coupling3->Purification2 BioactivePeptide2 Bioactive Peptide Purification2->BioactivePeptide2

Caption: Comparative workflows for peptide synthesis.

G Peptide Synthesized Peptide BioactivityAssay Bioactivity Assay (e.g., MIC, Cytotoxicity) Peptide->BioactivityAssay StabilityAssay Stability Assay (e.g., Proteolytic Degradation) Peptide->StabilityAssay StructuralAnalysis Structural Analysis (e.g., CD Spectroscopy) Peptide->StructuralAnalysis DataAnalysis Comparative Data Analysis BioactivityAssay->DataAnalysis StabilityAssay->DataAnalysis StructuralAnalysis->DataAnalysis

Caption: Experimental workflow for bioactivity assessment.

G cluster_fmoc Standard Peptide cluster_ester Ester-Modified Peptide Receptor Target Receptor/Membrane SignalFmoc Downstream Signaling Receptor->SignalFmoc SignalEster Downstream Signaling Receptor->SignalEster PeptideFmoc Peptide (Fmoc-Leu-OH) BindingFmoc Binding Event PeptideFmoc->BindingFmoc PeptideEster Peptide (Leu-OMe) BindingEster Binding Event PeptideEster->BindingEster BindingFmoc->Receptor BindingFmoc->SignalFmoc BindingEster->Receptor BindingEster->SignalEster

Caption: Hypothetical signaling pathway interaction.

Comparative

Protecting the C-Terminus of Leucine: A Comparative Guide to Alternatives for the Methyl Ester

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence with high fidelity and yield. For the C-terminus of amino acids, the methyl ester has tra...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence with high fidelity and yield. For the C-terminus of amino acids, the methyl ester has traditionally been a common choice for protection. However, its use, particularly for amino acids like leucine, is not without its drawbacks, including the potential for racemization and side reactions during deprotection. This guide provides a comprehensive comparison of alternative C-terminal protecting groups for leucine, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their synthetic strategies.

This comparison will focus on three primary alternatives to the methyl ester: the benzyl ester (Bzl) , the tert-butyl ester (tBu) , and the allyl ester (All) . We will delve into their performance, supported by experimental data on yields, deprotection efficiency, and, crucially, the propensity for racemization.

Performance Comparison of C-Terminal Protecting Groups for Leucine

The choice of a C-terminal protecting group significantly impacts the overall success of a peptide synthesis campaign. The ideal group should be readily introduced, stable throughout the synthesis, and cleanly removed without compromising the integrity of the peptide. The following table summarizes the key performance indicators for the methyl ester and its alternatives when used for leucine protection.

Protecting GroupTypical Protection Yield (%)Deprotection ConditionsDeprotection Yield (%)Racemization PotentialKey Advantages & Disadvantages
Methyl (Me) >95Saponification (e.g., LiOH, NaOH)80-95High, especially with strong base and prolonged reaction timesAdvantages: Simple to introduce. Disadvantages: Harsh deprotection can lead to racemization and other side reactions.[1]
Benzyl (Bzl) >90Catalytic Hydrogenolysis (H₂, Pd/C)>95Very LowAdvantages: Mild deprotection, orthogonal to many other protecting groups.[2] Disadvantages: Not suitable for peptides containing sulfur-containing amino acids.
tert-Butyl (tBu) >90Acidolysis (e.g., TFA, HCl)>95LowAdvantages: Stable to a wide range of reaction conditions, clean deprotection.[2] Disadvantages: Deprotection requires strong acid, which may not be suitable for all peptides.
Allyl (All) >85Palladium Catalysis (e.g., Pd(PPh₃)₄, PhSiH₃)>90Very LowAdvantages: Orthogonal to both acid- and base-labile protecting groups, mild deprotection.[3][4] Disadvantages: Requires a specific palladium catalyst, which can sometimes be difficult to remove completely.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of any synthetic strategy. Below are representative protocols for the synthesis and deprotection of Fmoc-L-Leucine protected with methyl, benzyl, tert-butyl, and allyl esters.

Synthesis of Fmoc-L-Leucine Esters

Protocol 1: Synthesis of Fmoc-L-Leucine Methyl Ester (Fmoc-Leu-OMe)

  • Dissolution: Dissolve Fmoc-L-Leucine (1.0 eq) in a mixture of methanol (5 mL per mmol of amino acid) and dichloromethane (DCM, 2 mL per mmol).

  • Esterification: Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of Fmoc-L-Leucine Benzyl Ester (Fmoc-Leu-OBzl)

  • Dissolution: Suspend L-Leucine (1.0 eq) in benzyl alcohol (3-4 eq).

  • Esterification: Add p-toluenesulfonic acid monohydrate (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Fmoc Protection: After completion, cool the reaction mixture and add a solution of Fmoc-OSu (1.05 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of dioxane and water.

  • Reaction and Work-up: Stir at room temperature for 4-6 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[5]

Protocol 3: Synthesis of Fmoc-L-Leucine tert-Butyl Ester (Fmoc-Leu-OtBu)

  • Dissolution: Dissolve Fmoc-L-Leucine (1.0 eq) in DCM.

  • Esterification: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Then, add tert-butanol (2.0 eq).

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Filter the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Protocol 4: Synthesis of Fmoc-L-Leucine Allyl Ester (Fmoc-Leu-OAll)

  • Dissolution: Dissolve Fmoc-L-Leucine (1.0 eq) in dimethylformamide (DMF).

  • Esterification: Add allyl bromide (1.5 eq) and potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[6]

Deprotection of Fmoc-L-Leucine Esters

Protocol 5: Deprotection of Fmoc-Leu-OMe (Saponification)

  • Dissolution: Dissolve Fmoc-Leu-OMe (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, acidify the mixture with 1 M HCl to pH 3-4. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Protocol 6: Deprotection of Fmoc-Leu-OBzl (Hydrogenolysis)

  • Dissolution: Dissolve Fmoc-Leu-OBzl (1.0 eq) in methanol or ethanol.

  • Catalysis: Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to yield the deprotected product.

Protocol 7: Deprotection of Fmoc-Leu-OtBu (Acidolysis)

  • Dissolution: Dissolve Fmoc-Leu-OtBu (1.0 eq) in DCM.

  • Cleavage: Add trifluoroacetic acid (TFA) to a final concentration of 25-50%.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and TFA under reduced pressure. The deprotected product can be precipitated by the addition of cold diethyl ether.

Protocol 8: Deprotection of Fmoc-Leu-OAll (Palladium Catalysis)

  • Dissolution: Dissolve Fmoc-Leu-OAll (1.0 eq) in DCM or THF.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) and a scavenger such as phenylsilane (PhSiH₃, 3.0 eq).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture can often be used directly in the next step after filtration through a short pad of silica gel to remove the palladium catalyst.

Visualizing the Workflow

To better illustrate the synthetic and deprotection pathways for each protecting group, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_Me Methyl Ester cluster_Bzl Benzyl Ester cluster_tBu tert-Butyl Ester cluster_All Allyl Ester Me_start Fmoc-Leu-OH Me_ester Fmoc-Leu-OMe Me_start->Me_ester MeOH, SOCl₂ Me_deprotect Fmoc-Leu-OH Me_ester->Me_deprotect LiOH, THF/H₂O Bzl_start Fmoc-Leu-OH Bzl_ester Fmoc-Leu-OBzl Bzl_start->Bzl_ester BnOH, p-TsOH Bzl_deprotect Fmoc-Leu-OH Bzl_ester->Bzl_deprotect H₂, Pd/C tBu_start Fmoc-Leu-OH tBu_ester Fmoc-Leu-OtBu tBu_start->tBu_ester tBuOH, DCC, DMAP tBu_deprotect Fmoc-Leu-OH tBu_ester->tBu_deprotect TFA, DCM All_start Fmoc-Leu-OH All_ester Fmoc-Leu-OAll All_start->All_ester Allyl-Br, K₂CO₃ All_deprotect Fmoc-Leu-OH All_ester->All_deprotect Pd(PPh₃)₄, PhSiH₃

Caption: Synthetic and deprotection pathways for different C-terminal protected leucine esters.

Logical Decision-Making for Protecting Group Selection

The choice of a C-terminal protecting group is a critical decision in peptide synthesis design. The following flowchart provides a simplified decision-making process to guide researchers in selecting the most appropriate protecting group for their specific needs.

Decision_Tree start Start: Select C-terminal protecting group for Leucine q1 Is the peptide sensitive to strong acid? start->q1 q2 Is the peptide sensitive to strong base? q1->q2 Yes tbu_ester tert-Butyl Ester q1->tbu_ester No q3 Does the peptide contain Sulfur? q2->q3 Yes me_ester Methyl Ester (High racemization risk) q2->me_ester No q4 Is complete orthogonality required? q3->q4 Yes bzl_ester Benzyl Ester q3->bzl_ester No q4->bzl_ester No all_ester Allyl Ester q4->all_ester Yes

Caption: Decision tree for selecting a suitable C-terminal protecting group for leucine.

Conclusion

While the methyl ester offers a straightforward method for C-terminal protection of leucine, the significant risk of racemization during its removal necessitates the consideration of milder and more orthogonal alternatives. Benzyl, tert-butyl, and allyl esters each present distinct advantages and are compatible with modern peptide synthesis strategies, particularly Fmoc-based solid-phase peptide synthesis. The benzyl ester is an excellent choice for many applications, provided the peptide does not contain sulfur. The tert-butyl ester offers high stability and clean deprotection, but requires strong acid for removal. The allyl ester provides the highest degree of orthogonality, making it invaluable for the synthesis of complex peptides requiring selective deprotection schemes. By carefully considering the factors outlined in this guide, researchers can select the optimal C-terminal protecting group for leucine, thereby enhancing the efficiency, purity, and overall success of their peptide synthesis endeavors.

References

Validation

Quantitative Purity Determination of Methyl 2-amino-4-methylpentanoate hydrochloride: A Comparative Guide

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates like Methyl 2-amino-4-methylpentanoate hydrochlor...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates like Methyl 2-amino-4-methylpentanoate hydrochloride is paramount. This essential leucine derivative serves as a critical building block in the synthesis of various pharmaceuticals. Its purity directly influences the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA)—for determining the purity of this compound.

The Rise of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful and primary method for purity assessment in the pharmaceutical industry.[1][2] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR allows for the direct quantification of a substance against a certified internal standard of a different structure.[1] This is based on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[1] Particularly, 1H qNMR is widely used due to the high sensitivity and natural abundance of protons.[1]

Comparative Analysis of Purity Determination Methods

A comparative overview of qNMR, HPLC, and Elemental Analysis highlights their distinct advantages and limitations in the context of purity determination for Methyl 2-amino-4-methylpentanoate hydrochloride.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Elemental Analysis (EA)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Combustion of the sample to determine the percentage of C, H, N, and other elements.
Quantification Absolute quantification against a certified internal standard.Relative quantification based on peak area percentage or against a specific reference standard.Determines elemental composition, from which purity can be inferred.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.Typically requires a reference standard of the analyte itself for accurate quantification.Does not require a standard in the same sense, but calibration with known standards is necessary.
Specificity High; provides structural information that confirms identity alongside purity.High; excellent for separating structurally related impurities.Low; cannot distinguish between isomers or compounds with the same elemental composition.
Sample Preparation Simple; involves accurate weighing and dissolution in a deuterated solvent.More involved; may require filtration, dilution, and mobile phase preparation.Requires accurate weighing into specific capsules.
Analysis Time Rapid; typically 10-20 minutes per sample.Moderate; can range from 15 to 60 minutes per sample.Rapid; a few minutes per sample.
Accuracy & Precision High; relative standard deviations (RSDs) are typically below 1%.[1]High, but dependent on the purity of the reference standard.High for elemental composition, but indirect for purity assessment.
LOD & LOQ Generally higher than HPLC.Generally lower, offering high sensitivity for trace impurities.Not applicable for impurity profiling in the same way as qNMR or HPLC.
Destructive NoYesYes

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative protocols for the purity analysis of Methyl 2-amino-4-methylpentanoate hydrochloride.

Quantitative NMR (qNMR) Protocol

This protocol outlines the determination of purity using an internal standard method.

1. Materials:

  • Methyl 2-amino-4-methylpentanoate hydrochloride (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Methyl 2-amino-4-methylpentanoate hydrochloride into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation delay (d1): ≥ 5 times the longest T1 of both the analyte and internal standard protons to ensure full relaxation.

    • Number of scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

    • Acquisition time (aq): Typically 2-4 seconds.

    • Spectral width (sw): To cover all relevant signals.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of Methyl 2-amino-4-methylpentanoate hydrochloride (e.g., the methoxy protons at ~3.8 ppm or the alpha-proton at ~4.1 ppm) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Methyl 2-amino-4-methylpentanoate hydrochloride

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for purity determination.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Diluent: Mobile Phase A

  • Methyl 2-amino-4-methylpentanoate hydrochloride sample

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the sample in the diluent to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Elemental Analysis (EA) Protocol

1. Instrumentation:

  • CHN analyzer

2. Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

3. Analysis:

  • The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

4. Data Analysis:

  • The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values for the molecular formula of Methyl 2-amino-4-methylpentanoate hydrochloride (C₇H₁₆ClNO₂). A deviation of ±0.4% is generally considered acceptable.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and the comparative logic.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve Analyte and IS in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Purity Result (%) calculation->result

Caption: Workflow for purity determination by qNMR.

Comparison_Logic cluster_analyte Analyte cluster_methods Purity Determination Methods cluster_params Comparison Parameters analyte Methyl 2-amino-4-methylpentanoate hydrochloride qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc ea Elemental Analysis analyte->ea accuracy Accuracy qnmr->accuracy precision Precision qnmr->precision specificity Specificity qnmr->specificity lod_loq LOD/LOQ qnmr->lod_loq time Analysis Time qnmr->time hplc->accuracy hplc->precision hplc->specificity hplc->lod_loq hplc->time ea->accuracy ea->precision ea->specificity

Caption: Logical comparison of analytical methods.

Conclusion

For the purity determination of Methyl 2-amino-4-methylpentanoate hydrochloride, qNMR stands out as a highly accurate and efficient primary method that provides a direct measure of purity with the added benefit of structural confirmation. HPLC is an excellent orthogonal technique, particularly for the detection and quantification of trace impurities and related substances. Elemental Analysis serves as a valuable, albeit less specific, tool to confirm the elemental composition and rule out significant inorganic impurities.

The choice of method will depend on the specific requirements of the analysis. For definitive purity assignment and as a primary reference method, qNMR is often preferred. For routine quality control and impurity profiling, HPLC is indispensable. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of the purity of Methyl 2-amino-4-methylpentanoate hydrochloride, ensuring its suitability for research and drug development applications.

References

Comparative

A Comparative Guide to Leucine Derivatives in Peptide Synthesis: Automated Solid-Phase vs. Solution-Phase Methodologies

For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity peptides is a cornerstone of innovation. The choice of starting materials and synthesis methodology is critical and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity peptides is a cornerstone of innovation. The choice of starting materials and synthesis methodology is critical and directly impacts yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of two distinct approaches to incorporating the amino acid leucine into a peptide chain, highlighting the applications of Nα-Fmoc-L-leucine in automated solid-phase peptide synthesis (SPPS) and Methyl 2-amino-4-methylpentanoate hydrochloride in classical solution-phase peptide synthesis (LPPS).

The selection between these two leucine derivatives is fundamentally a choice between two different synthesis philosophies. Nα-Fmoc-L-leucine is the standard for the highly automated, versatile, and rapid solid-phase approach, while Methyl 2-amino-4-methylpentanoate hydrochloride is utilized in the more traditional, scalable, and often more cost-effective for short peptides, solution-phase method. This guide will objectively compare these two methodologies, providing the context in which each leucine derivative is best employed, supported by experimental protocols and quantitative data.

Performance and Methodology Comparison at a Glance

The primary distinction between automated solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) lies in the state of the reactants and the purification strategy. In SPPS, the growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple washing steps, making it highly amenable to automation. In contrast, LPPS occurs entirely in a homogenous solution, requiring purification of the intermediate peptide at each step, a more labor-intensive process but one that can be more scalable for specific applications.

ParameterAutomated Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Leucine-OHLiquid-Phase Peptide Synthesis (LPPS) with L-Leucine methyl ester·HCl
Typical Application Research & Development, High-Throughput Screening, Long & Complex PeptidesLarge-Scale Production of Short Peptides, Fragment Condensation
Leucine Derivative Nα-Fmoc-L-leucine (N-terminally protected, free carboxyl)L-Leucine methyl ester hydrochloride (C-terminally protected, free amine)
Automation Potential High; central to the methodology.[1]Low; requires manual intervention for purification at each step.[1]
Synthesis Time Faster due to automated cycles and simplified purification.[2]Slower due to the need for intermediate purification.[2]
Typical Crude Purity Generally ≥95% for shorter peptides.[2][3]Variable (90-98%), dependent on intermediate purification success.[2][3]
Typical Yield High for short to medium-length peptides (<50 amino acids).[2]Can be higher for very short peptides due to purification of intermediates.[2]
Solvent Consumption High, due to extensive washing of the solid support.[2]Generally lower, but requires solvents for workup and purification.[2][3]
Reagent Usage Excess reagents are used to drive reactions to completion.Stoichiometric amounts are often used, can be more cost-effective for reagents.
Scalability Excellent for milligram to gram scale.[1]Well-suited for large-scale (kilogram) synthesis of short peptides.[1]

Experimental Protocols

To provide a concrete comparison, the following are detailed experimental protocols for the synthesis of a simple dipeptide, Alanine-Leucine (Ala-Leu), using both methodologies.

Automated Solid-Phase Synthesis of Ala-Leu using Fmoc-Chemistry

This protocol outlines the synthesis of Ala-Leu on an automated peptide synthesizer using Fmoc-L-Leucine-OH attached to a Wang resin.

Materials:

  • Fmoc-L-Leu-Wang resin (0.5 mmol/g loading)

  • Fmoc-L-Ala-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell Fmoc-L-Leu-Wang resin (1 g, 0.5 mmol) in DMF in the synthesizer's reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-L-Ala-OH:

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Analysis: Confirm the identity and purity of the Ala-Leu dipeptide using analytical HPLC and mass spectrometry.

Solution-Phase Synthesis of Ala-Leu using Methyl Ester Protection

This protocol outlines the synthesis of Boc-Ala-Leu-OMe, which can then be deprotected to yield the Ala-Leu dipeptide.

Materials:

  • L-Leucine methyl ester hydrochloride

  • Boc-L-Ala-OH

  • Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Additives: 1-Hydroxybenzotriazole (HOBt)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Aqueous solutions for workup: 1M HCl, 5% NaHCO₃, brine

Methodology:

  • Preparation of L-Leucine methyl ester free base: Dissolve L-Leucine methyl ester hydrochloride in DCM and add 1.1 equivalents of TEA. Stir for 15 minutes.

  • Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1 eq.) and HOBt (1 eq.) in DCM and cool to 0°C. Add DCC (1.1 eq.) and stir for 30 minutes at 0°C.

  • Coupling Reaction: Add the L-Leucine methyl ester solution from step 1 to the activated Boc-L-Ala-OH solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Boc-Ala-Leu-OMe by silica gel column chromatography.

  • Deprotection (Optional for further elongation): The Boc and methyl ester protecting groups can be removed in subsequent steps to yield the final dipeptide.

  • Analysis: Confirm the identity and purity of the protected dipeptide using NMR and mass spectrometry.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the distinct logical flows of automated solid-phase and solution-phase peptide synthesis.

SPPS_Workflow cluster_cycle Automated Cycle start Start: Fmoc-Leu-Wang Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling: Activated Fmoc-Ala-OH wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Purified Ala-Leu precipitation->end

Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow start_ala Boc-L-Ala-OH activate_ala Activate Carboxyl Group (DCC/HOBt) start_ala->activate_ala start_leu H-L-Leu-OMe·HCl free_base_leu Neutralize to Free Base (DIPEA) start_leu->free_base_leu coupling Couple in Solution (DCM) activate_ala->coupling free_base_leu->coupling workup Aqueous Workup (Wash with Acid/Base) coupling->workup purify Purify Intermediate (Chromatography) workup->purify protected_dipeptide Protected Dipeptide: Boc-Ala-Leu-OMe purify->protected_dipeptide deprotect_n N-Terminal Deprotection (e.g., TFA) protected_dipeptide->deprotect_n deprotect_c C-Terminal Deprotection (e.g., Hydrolysis) protected_dipeptide->deprotect_c final_peptide Final Ala-Leu Peptide deprotect_n->final_peptide deprotect_c->final_peptide

Solution-Phase Peptide Synthesis (LPPS) Workflow.

Conclusion

The performance of "Methyl 2-amino-4-methylpentanoate hydrochloride" and Nα-Fmoc-L-leucine are benchmarked not in direct competition within the same system, but by the efficacy of the synthesis methodologies they enable.

For the rapid, automated synthesis of a wide variety of peptides, especially those of considerable length or complexity at a research and development scale, automated Solid-Phase Peptide Synthesis with Nα-Fmoc-L-leucine is the undisputed standard. Its amenability to automation, simplified purification, and high efficiency for a broad range of sequences make it the workhorse of modern peptide chemistry.

Conversely, for the large-scale, cost-effective production of short peptides, Liquid-Phase Peptide Synthesis utilizing C-terminally protected derivatives like Methyl 2-amino-4-methylpentanoate hydrochloride remains a highly relevant and powerful strategy. The ability to purify intermediates can lead to very high-purity final products, and the economics of reagent usage can be more favorable at an industrial scale.

Ultimately, the choice between these two leucine derivatives and their associated synthesis strategies depends on the specific goals of the project, including the target peptide's length and complexity, the required scale of production, and the available resources and timeline.

References

Validation

Cross-validation of analytical methods for peptides with "Methyl 2-amino-4-methylpentanoate hydrochloride"

An objective comparison of analytical techniques for robust and reproducible peptide quantification, with a focus on the role of amino acid derivatives like Methyl 2-amino-4-methylpentanoate hydrochloride. For researcher...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical techniques for robust and reproducible peptide quantification, with a focus on the role of amino acid derivatives like Methyl 2-amino-4-methylpentanoate hydrochloride.

For researchers, scientists, and professionals in drug development, the accuracy and consistency of analytical methods are paramount. When quantifying peptides, cross-validation of these methods is a critical step to ensure data integrity, especially when transferring methods between laboratories or introducing new techniques. This guide provides a comprehensive comparison of common analytical methods for peptide analysis, detailing their cross-validation and the role of reference standards.

The Importance of Cross-Validation in Peptide Analysis

Cross-validation is the process of comparing results from at least two different analytical methods or from the same method used in different laboratories to ensure that the data is comparable.[1] This is crucial in drug development to maintain consistency throughout the lifecycle of a therapeutic product.[1][2] The goal is to demonstrate that any differences in the final results are within acceptable limits, ensuring the reliability of the analytical data.

Key parameters evaluated during the cross-validation of peptide analytical methods include specificity, precision, accuracy, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[2]

Comparative Analysis of Key Analytical Methods

The most prevalent techniques for peptide analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Capillary Electrophoresis (CE) is another powerful separation technique also employed for peptide analysis.[3][4]

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Capillary Electrophoresis (CE)
Principle Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity.Separation based on the differential migration of charged species in an electric field within a capillary.[3]
Specificity Good, but can be limited by co-eluting impurities.Excellent, as it combines chromatographic separation with mass-to-charge ratio detection.High, particularly for charged and polar peptides.
Sensitivity Moderate, typically in the microgram to nanogram range.High, often in the picogram to femtogram range.High, especially with sensitive detectors, but sample volume is limited.
Quantitative Accuracy High, with proper calibration.High, especially with the use of stable isotope-labeled internal standards.[5][6][7]Good, but can be affected by injection variability.
Precision Excellent, with low variability in retention times and peak areas.Very good, though matrix effects can influence reproducibility.Good, but can be influenced by capillary surface and buffer conditions.
Throughput High, with established and automated systems.Moderate to high, depending on the complexity of the sample and the run time.Moderate, with potential for automation.
Cost Relatively low initial and operational cost.High initial and operational cost.Moderate initial cost.

The Role of "Methyl 2-amino-4-methylpentanoate hydrochloride" in Peptide Analysis

"Methyl 2-amino-4-methylpentanoate hydrochloride" is a derivative of the amino acid leucine.[8] While not typically used as a direct internal standard for intact peptide quantification, it plays a crucial role in a fundamental method for absolute peptide quantification: Amino Acid Analysis (AAA) .

In AAA, a peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).[9][10] These individual amino acids are then separated, identified, and quantified. By knowing the amino acid sequence of the peptide, the total amount of the peptide in the original sample can be calculated from the quantities of its constituent amino acids.[9][10]

"Methyl 2-amino-4-methylpentanoate hydrochloride," as a stable, pure amino acid derivative, can be used as a certified reference standard in this process. It can be used to:

  • Calibrate the analytical instrument: To ensure the accuracy of the quantification of leucine residues.

  • Assess the recovery of the hydrolysis and derivatization steps: By spiking a known amount into the sample before hydrolysis.

Experimental Protocols

General Peptide Quantification by RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Quantification: Based on the peak area of the peptide of interest, calibrated against a standard curve of a certified reference peptide.

Peptide Quantification by LC-MS/MS with Stable Isotope Dilution
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: The sample containing the target peptide is spiked with a known amount of a stable isotope-labeled (SIL) version of the same peptide.[6][7]

  • Chromatography: Similar to the RP-HPLC method, but often with smaller column diameters and lower flow rates for increased sensitivity.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native and the SIL peptide.[9][10]

  • Quantification: The concentration of the native peptide is determined by the ratio of its peak area to the peak area of the SIL internal standard.[7]

Absolute Peptide Quantification by Amino Acid Analysis (AAA)
  • Hydrolysis: The peptide sample is hydrolyzed in 6 M HCl at 110°C for 24 hours.[9]

  • Derivatization: The resulting free amino acids are derivatized to make them amenable to chromatographic separation and detection (e.g., using o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids).[11]

  • Analysis: The derivatized amino acids are analyzed by RP-HPLC with fluorescence or UV detection, or by LC-MS.[10][11]

  • Quantification: The amount of each amino acid is determined from a calibration curve generated using certified amino acid standards, including compounds like Methyl 2-amino-4-methylpentanoate hydrochloride for leucine. The total peptide amount is then calculated based on its known amino acid sequence.

Visualizing the Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Peptide Sample SpikedSample Spiked Sample (with Internal Standard) Sample->SpikedSample HydrolyzedSample Hydrolyzed Sample (for AAA) Sample->HydrolyzedSample HPLC Method A: RP-HPLC SpikedSample->HPLC LCMS Method B: LC-MS/MS SpikedSample->LCMS AAA Method C: Amino Acid Analysis HydrolyzedSample->AAA DataA Data from Method A HPLC->DataA DataB Data from Method B LCMS->DataB DataC Data from Method C AAA->DataC Comparison Comparative Analysis DataA->Comparison DataB->Comparison DataC->Comparison ValidationReport Cross-Validation Report Comparison->ValidationReport

Caption: Workflow for the cross-validation of three distinct analytical methods for peptide quantification.

Logical Comparison of Analytical Techniques

MethodComparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity Cost Cost Throughput Throughput HPLC HPLC HPLC->Specificity Good HPLC->Sensitivity Moderate HPLC->Cost Low HPLC->Throughput High LCMS LC-MS/MS LCMS->Specificity Excellent LCMS->Sensitivity High LCMS->Cost High LCMS->Throughput Moderate-High CE CE CE->Specificity High CE->Sensitivity High CE->Cost Moderate CE->Throughput Moderate

Caption: Logical comparison of key performance attributes for common peptide analysis techniques.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 2-amino-4-methylpentanoate Hydrochloride: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and logistical management of Methyl 2-amino-4-methylpentanoate hydrochloride, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Methyl 2-amino-4-methylpentanoate hydrochloride is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The recommended disposal method for Methyl 2-amino-4-methylpentanoate hydrochloride is to engage a licensed professional waste disposal service.[3][4] It is crucial to handle and dispose of this substance in accordance with federal, state, and local environmental control regulations.

1. Waste Identification and Classification:

  • Consultation: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste classification. They can determine if it meets the criteria for hazardous waste in your jurisdiction.

2. Waste Segregation and Storage:

  • Dedicated Container: Designate a specific, clearly labeled container for the collection of solid Methyl 2-amino-4-methylpentanoate hydrochloride waste. The container must be compatible with the chemical and have a secure lid.[5][6]

  • Labeling: The waste container must be labeled with the full chemical name, "Methyl 2-amino-4-methylpentanoate hydrochloride," and any associated hazard symbols (e.g., irritant).

  • Segregation: Store the waste container separately from incompatible materials.[5][6] As a general guideline, keep it segregated from strong oxidizing agents, strong bases, and other reactive chemicals.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[5][6]

3. Spill and Contamination Cleanup:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep or scoop the spilled solid into a designated waste container. Avoid generating dust. For residual powder, gently wipe the area with a damp cloth, and place the cloth in the waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste: All materials used for cleanup (e.g., wipes, gloves) must be disposed of as chemical waste along with the spilled substance.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the waste container through your institution's EHS department or a contracted hazardous waste disposal company.

  • Do Not:

    • Dispose of solid Methyl 2-amino-4-methylpentanoate hydrochloride in the regular trash.[7][8]

    • Attempt to neutralize or treat the chemical waste unless you are following a specifically approved institutional protocol.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of Methyl 2-amino-4-methylpentanoate hydrochloride.

Logical Decision-Making for Disposal

DisposalDecision cluster_Assessment Initial Assessment cluster_Action Action Path cluster_Prohibited Prohibited Actions Start Waste Generated: Methyl 2-amino-4-methylpentanoate hydrochloride TreatAsChemicalWaste Treat as Chemical Waste Start->TreatAsChemicalWaste SegregateAndStore Segregate and Store Securely TreatAsChemicalWaste->SegregateAndStore TrashDisposal Do NOT Dispose in Regular Trash TreatAsChemicalWaste->TrashDisposal SewerDisposal Do NOT Dispose Down the Drain TreatAsChemicalWaste->SewerDisposal ContactEHS Contact EHS for Classification and Pickup SegregateAndStore->ContactEHS ProfessionalDisposal Dispose via Licensed Waste Contractor ContactEHS->ProfessionalDisposal

Caption: Decision-making process for the disposal of Methyl 2-amino-4-methylpentanoate hydrochloride.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-amino-4-methylpentanoate hydrochloride

Essential safety protocols and disposal guidelines for researchers and drug development professionals. Methyl 2-amino-4-methylpentanoate hydrochloride is a chemical compound that requires careful handling to ensure the s...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers and drug development professionals.

Methyl 2-amino-4-methylpentanoate hydrochloride is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks associated with its use. Adherence to these procedures is critical for preventing exposure and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl 2-amino-4-methylpentanoate hydrochloride is classified with the following hazards:

  • H315: Causes skin irritation[1][2]

  • H317: May cause an allergic skin reaction[1]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Hand Protection Eye and Face Protection Respiratory Protection Skin and Body Protection
Weighing and preparing solutions Chemical-resistant gloves (e.g., Nitrile, Neoprene)Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk.Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Laboratory coat.
Conducting reactions and transfers Chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles. A face shield is recommended.Operations should be conducted in a chemical fume hood.Laboratory coat. Consider a chemical-resistant apron for larger quantities.
Sample analysis Chemical-resistant gloves (e.g., Nitrile, Neoprene)Safety glasses with side shields.Work in a well-ventilated area.Laboratory coat.
Spill cleanup Heavy-duty chemical-resistant glovesChemical splash goggles and a face shield.A NIOSH-approved respirator with an appropriate cartridge is required.Chemical-resistant suit or apron, and boots.
Waste disposal Chemical-resistant gloves (e.g., Nitrile, Neoprene)Safety glasses with side shields or chemical splash goggles.Handle in a well-ventilated area, preferably a fume hood.Laboratory coat.

Operational Plan for Safe Handling

A systematic approach to handling Methyl 2-amino-4-methylpentanoate hydrochloride is crucial. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Prepare Solution C->D E Conduct Experiment D->E F Label all Containers E->F G Segregate Chemical Waste F->G H Dispose of in a Labeled, Sealed Container G->H I Follow Institutional Waste Disposal Procedures H->I J Decontaminate Work Area I->J K Remove and Dispose of PPE Properly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of Methyl 2-amino-4-methylpentanoate hydrochloride.

Experimental Protocols: Spill Response and Waste Disposal

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above for "Spill cleanup."

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Neutralization (for acidic components): If the spill is acidic in nature due to the hydrochloride salt, it can be cautiously neutralized with a mild base such as sodium bicarbonate.

  • Collection: Collect the absorbed or swept material into a clearly labeled, sealed waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Waste Disposal: Dispose of the collected waste and contaminated cleaning materials according to institutional and local regulations for chemical waste.

Waste Disposal Plan:

  • Segregation: All waste containing Methyl 2-amino-4-methylpentanoate hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.

  • Containerization: Collect chemical waste in a designated, leak-proof, and clearly labeled container. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[2] All waste disposal must be in accordance with local, state, and federal regulations.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-methylpentanoate hydrochloride
Reactant of Route 2
Methyl 2-amino-4-methylpentanoate hydrochloride
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